6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPXMLQSSKQIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672053 | |
| Record name | 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784150-41-0 | |
| Record name | 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784150-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Introduction
6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a halogenated derivative of the 7-deazapurine scaffold, is a pivotal heterocyclic building block in modern medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide range of biological targets, while its distinct substitution pattern offers a versatile platform for synthetic elaboration. This compound serves as a key intermediate in the synthesis of numerous targeted therapeutics, particularly Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, which are instrumental in treating autoimmune diseases and myeloproliferative neoplasms.[1]
The strategic placement of two different halogens—a chlorine atom at the 4-position and a bromine atom at the 6-position—imparts orthogonal reactivity, enabling selective functionalization through distinct chemical pathways. The C4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), while the C6-bromo group is primed for metal-catalyzed cross-coupling reactions. This dual functionality is invaluable for constructing complex molecular architectures required for potent and selective drug candidates.
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this intermediate's behavior, from bench-scale synthesis to analytical characterization and safe handling.
Molecular Identity and Structural Attributes
A precise understanding of the molecular identity is the foundation for all subsequent chemical and physical investigations.
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 784150-41-0 | [2] |
| Molecular Formula | C₆H₃BrClN₃ | [3] |
| Molecular Weight | 232.46 g/mol | [3] |
| IUPAC Name | This compound | [2][3] |
| Canonical SMILES | C1=C(NC2=C1C(=NC=N2)Cl)Br | [3] |
| InChI Key | NJPXMLQSSKQIJH-UHFFFAOYSA-N | [2][3] |
The molecule's structure consists of a fused bicyclic system where a pyrrole ring is merged with a pyrimidine ring. This planar, heteroaromatic core is decorated with an electron-withdrawing chlorine atom on the pyrimidine ring and a bromine atom on the pyrrole ring, setting the stage for its characteristic reactivity.
Core Physicochemical Properties
The physicochemical properties dictate the compound's behavior in various experimental and physiological environments, influencing everything from reaction kinetics to bioavailability.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Source(s) |
| Physical Form | Solid. Likely an off-white or light-colored crystalline powder. | [2][4] |
| Melting Point | Data not available. Predicted to be a high-melting solid. | |
| Boiling Point | Likely decomposes before boiling under atmospheric pressure. | [4] |
| Solubility | Expected to be soluble in polar aprotic solvents (DMSO, DMF) and alcohols; sparingly soluble in water. | [4][5] |
| Topological Polar Surface Area | 41.6 Ų | [3] |
| Hydrogen Bond Donor Count | 1 (from the pyrrole N-H) | [3] |
Stability and Storage
Proper storage is critical to maintain the integrity of the compound.
-
Recommended Storage: Store at 2-8°C in a dark place under an inert atmosphere.[2]
-
Sensitivities: Based on the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine structure, the compound is stable under standard conditions but is sensitive to strong acids, strong bases, and prolonged exposure to moisture.[4][6] The acidic N-H proton can be deprotonated by strong bases, while the C4-Cl bond can be hydrolyzed under harsh acidic or basic conditions.
Melting Point Determination: A Proxy for Purity
While the exact melting point is not reported in the surveyed literature, its determination is crucial for assessing purity and ensuring batch-to-batch consistency.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Rationale: DSC is the preferred method over traditional melting point apparatus because it provides a complete thermodynamic profile, including the onset of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus). It can also reveal polymorphism, decomposition, or solvent loss events that a visual method would miss.
-
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a non-hermetic aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at 25°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C). Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset or peak of the endothermic event. The integrated area of the peak corresponds to the enthalpy of fusion.
-
-
Self-Validation: The instrument should be calibrated using certified standards (e.g., indium, tin) prior to the analysis. A sharp, single endotherm is indicative of high purity. Broad peaks or multiple transitions may suggest impurities or the presence of different crystal forms.
Solubility Profile: Implications for Reaction and Formulation
Solubility is a critical parameter for synthetic chemists setting up reactions and for pharmacologists developing formulations. Based on its parent structure, this compound is expected to be soluble in common organic solvents like DMSO and DMF and sparingly soluble in water.[4][5]
Experimental Protocol: Kinetic Solubility Assessment by HPLC-UV
-
Rationale: This high-throughput method provides a quantitative measure of a compound's solubility in a given solvent system, which is essential for designing solution-based experiments and for early-stage drug discovery screening.
-
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add the DMSO stock solution to a 96-well plate containing the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a final concentration (e.g., 100 µM) with a low final percentage of DMSO (e.g., 1%).
-
Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.
-
Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantification: Analyze the filtrate by HPLC-UV. Compare the peak area of the analyte to a calibration curve prepared from the DMSO stock solution to determine the concentration of the dissolved compound.
-
-
Self-Validation: The calibration curve must exhibit excellent linearity (R² > 0.99). Control wells containing only buffer and DMSO should be run to ensure no interfering peaks are present.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR: In a suitable deuterated solvent like DMSO-d₆, the proton spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyrimidine rings, as well as a broad singlet for the N-H proton.
-
¹³C NMR: The carbon spectrum will confirm the presence of the six unique carbon atoms in the heterocyclic core, with characteristic shifts for carbons attached to the electronegative nitrogen, chlorine, and bromine atoms.
Protocol: NMR Sample Preparation and Acquisition
-
Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer. The solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) serves as the internal reference.
Mass Spectrometry (MS)
MS provides definitive confirmation of the molecular weight and elemental composition.
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule. The resulting mass spectrum will show the molecular ion peak [M+H]⁺. Critically, the unique isotopic pattern of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will produce a characteristic cluster of peaks, providing unambiguous confirmation of the compound's elemental composition.
-
Expected m/z: The theoretical exact mass is 230.91989 g/mol .[3] The ESI-MS spectrum should display a complex isotopic cluster centered around m/z 231.9 and 233.9, reflecting the various combinations of Br and Cl isotopes.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the standard method for determining the purity of organic compounds.
Protocol: Reversed-Phase HPLC for Purity Assessment
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).
-
Purity Calculation: Purity is reported as the area percentage of the main peak relative to the total area of all observed peaks.
Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its two halogen substituents. This allows for a programmed, stepwise elaboration of the core structure.
-
C4-Position (Chloro): The chlorine atom is activated by the electron-withdrawing pyrimidine ring, making it an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr) . It readily reacts with N-nucleophiles (amines), O-nucleophiles (alcohols, phenols), and S-nucleophiles (thiols), typically in the presence of a base.[4]
-
C6-Position (Bromo): The bromine atom is a classic handle for Transition-Metal-Catalyzed Cross-Coupling Reactions . It can be used in Suzuki couplings (with boronic acids), Sonogashira couplings (with terminal alkynes), Heck couplings (with alkenes), and Buchwald-Hartwig aminations (with amines) to form new carbon-carbon and carbon-nitrogen bonds.
This differential reactivity allows chemists to first perform a nucleophilic substitution at the C4 position and then follow up with a cross-coupling reaction at the C6 position, or vice versa, providing immense flexibility in the synthesis of complex drug analogues.
Caption: Orthogonal reactivity of the C4-Chloro and C6-Bromo positions.
Safety and Handling
Adherence to safety protocols is paramount when working with this reactive chemical intermediate.
Table 3: Hazard Identification and Safety Precautions
| Category | Information | Source(s) |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][7] |
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][8]
-
Handling: Avoid generating dust.[8] Wash hands thoroughly after handling.[2]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8]
Conclusion
This compound is a high-value synthetic intermediate whose utility is defined by its distinct physicochemical properties and, most notably, its orthogonal reactivity. A thorough understanding of its molecular characteristics—from solubility and stability to spectroscopic signatures and safety requirements—is essential for its effective and safe use in research and development. This guide provides the foundational knowledge and validated experimental frameworks necessary for scientists to harness the full synthetic potential of this versatile building block in the pursuit of novel therapeutics.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. This compound | 784150-41-0 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. srinichem.com [srinichem.com]
- 5. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | lookchem [lookchem.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Cornerstone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to adenine allows it to effectively interact with the ATP-binding sites of a multitude of kinases, making it a foundational element in the design of targeted therapies.[1] Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions.[2] Consequently, small molecule inhibitors that can selectively modulate kinase activity are of paramount importance in modern drug development.
This guide focuses on a key derivative of this scaffold: 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine . The strategic placement of two distinct halogen atoms on this molecule provides medicinal chemists with a versatile platform for sequential and site-selective modifications, enabling the synthesis of complex and highly potent kinase inhibitors.
Core Compound Identification
| Parameter | Value | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 784150-41-0 | [3] |
| Molecular Formula | C₆H₃BrClN₃ | [3] |
| Molecular Weight | 232.46 g/mol | [4] |
| Canonical SMILES | C1=C(NC2=C1C(=NC=N2)Cl)Br | [4] |
| InChIKey | NJPXMLQSSKQIJH-UHFFFAOYSA-N | [3] |
Synthesis and Chemical Reactivity: A Tale of Two Halogens
The synthesis of this compound typically begins with the construction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. Several patented methods exist for the synthesis of this precursor, often starting from readily available materials like dimethyl malonate or ethyl 2-cyanoacetate.[5][6]
The crucial step is the selective introduction of a bromine atom at the C6 position of the pyrrole ring. This is achieved through electrophilic aromatic substitution. The pyrrole ring of the 7-deazapurine core is electron-rich and thus susceptible to halogenation.
Postulated Synthetic Protocol: Selective Bromination
-
N-Protection: The pyrrole nitrogen is typically protected to prevent side reactions and improve solubility. A common protecting group is the tosyl group (Ts), which can be introduced by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with p-toluenesulfonyl chloride in the presence of a base.
-
Electrophilic Bromination: The N-protected intermediate is then subjected to bromination. A mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM) or acetonitrile at or below room temperature is typically employed to achieve selective monobromination at the electron-rich C6 position.
-
Deprotection: The protecting group is subsequently removed under conditions that do not affect the halogen substituents. For a tosyl group, this can often be achieved using a base such as sodium hydroxide or potassium carbonate in a protic solvent.
Differential Reactivity: The Key to Versatility
The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms in cross-coupling reactions. The C4-chloro substituent on the electron-deficient pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[7] In contrast, the C6-bromo substituent on the electron-rich pyrrole ring is more amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This difference in reactivity allows for a stepwise and controlled introduction of various substituents, a critical advantage in the construction of complex drug molecules.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The this compound scaffold is a cornerstone in the synthesis of numerous kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.[2] The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases.[8]
Case Study: Synthesis of a Tofacitinib Analogue
Tofacitinib, a potent JAK inhibitor, features the 7H-pyrrolo[2,3-d]pyrimidine core. While Tofacitinib itself does not contain the 6-bromo substituent, the 6-bromo-4-chloro derivative serves as an excellent starting material for the synthesis of analogues with modified substitution patterns on the pyrrole ring. This allows for the exploration of structure-activity relationships (SAR) to improve potency, selectivity, and pharmacokinetic properties.
The synthesis of a hypothetical Tofacitinib analogue could proceed as follows:
-
Suzuki-Miyaura Coupling at C6: The C6-bromo position can be selectively coupled with a boronic acid or ester to introduce a desired aryl or heteroaryl group. This reaction is typically catalyzed by a palladium catalyst with a suitable ligand and base.
-
Buchwald-Hartwig Amination at C4: The C4-chloro position can then be subjected to a Buchwald-Hartwig amination with the appropriate piperidine derivative to install the side chain characteristic of Tofacitinib.
Spectroscopic Characterization
While a comprehensive, publicly available dataset of spectroscopic information for this compound is limited, the expected spectral characteristics can be inferred from related structures.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrrole and pyrimidine rings. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and bromo substituents and the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton, with the carbons attached to the halogens and nitrogens showing characteristic downfield shifts.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the exact mass of the molecule (230.91989 g/mol ), along with a characteristic isotopic pattern due to the presence of bromine and chlorine.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching, C-H stretching, and C=C and C=N bond vibrations within the aromatic rings.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Storing the compound in a tightly sealed container in a cool, dry place.[3]
Conclusion: A Versatile Building Block for Future Therapies
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in drug discovery. Its unique arrangement of reactive handles provides a robust and versatile platform for the synthesis of a new generation of kinase inhibitors. As our understanding of the complex signaling networks that underpin disease continues to grow, the demand for such sophisticated and adaptable chemical tools will undoubtedly increase, solidifying the importance of this compound in the ongoing quest for more effective and selective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 784150-41-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. srinichem.com [srinichem.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 7-deazapurine scaffold, chemically known as pyrrolo[2,3-d]pyrimidine, has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged scaffold." Its structural resemblance to the endogenous purine nucleus, combined with unique electronic properties and synthetic tractability, has propelled its application across a remarkable spectrum of therapeutic areas. This guide provides a comprehensive exploration of the 7-deazapurine core, from its fundamental chemical attributes and synthesis to its profound impact on the development of targeted therapies. We will delve into the causality behind its biological activity, dissect key structure-activity relationships, and present detailed methodologies for its synthesis and application, with a particular focus on its role in oncology and virology.
The Rationale for a Privileged Scaffold: Why 7-Deazapurine?
The purine ring system is fundamental to numerous biological processes, serving as a building block for nucleic acids (adenine and guanine) and as a core component of essential molecules like adenosine triphosphate (ATP). Consequently, many enzymes, including kinases and polymerases, have evolved to recognize and bind purine-containing substrates. The 7-deazapurine scaffold is a bioisostere of purine, where the nitrogen atom at the 7-position (N7) is replaced by a carbon atom.[1] This seemingly subtle modification has profound implications for its physicochemical and pharmacological properties.
The replacement of N7 with a CH group alters the electron distribution within the ring system, making the five-membered pyrrole ring more electron-rich compared to the imidazole ring in purines.[1][2] This change can lead to enhanced base-pairing interactions in DNA and RNA and modulate the binding affinity to target enzymes.[1][2] Furthermore, the C7 position provides a valuable vector for synthetic modification, allowing for the introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic properties.[1] This versatility is a key reason for its "privileged" status.[1]
Navigating the Synthetic Landscape: Accessing the 7-Deazapurine Core
The construction of the 7-deazapurine scaffold is a critical first step in the development of novel therapeutics. Several synthetic strategies have been established, with the choice of route often depending on the desired substitution pattern. A common and versatile approach involves the construction of a substituted pyrimidine ring followed by the annulation of the pyrrole ring.
General Synthetic Strategy: From Pyrimidines to Pyrrolo[2,3-d]pyrimidines
A frequently employed synthetic route starts from a readily available pyrimidine derivative, such as 4-chloro-5-formyl-6-aminopyrimidine. This intermediate can then undergo a condensation reaction with an active methylene compound, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core.
Below is a representative workflow for the synthesis of a generic 7-deazapurine scaffold.
References
An In-depth Technical Guide on the Differential Reactivity of C4-Cl vs C6-Br on the Pyrrolo[2,3-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly kinase inhibitors. The strategic functionalization of this core is paramount in drug discovery efforts. This technical guide provides an in-depth analysis of the differential reactivity of chloro- and bromo-substituents at the C4 and C6 positions, respectively. A comprehensive examination of the underlying electronic and steric factors governing this reactivity is presented, with a focus on widely utilized palladium-catalyzed cross-coupling reactions. This guide offers field-proven insights and detailed, self-validating protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling researchers to selectively functionalize the pyrrolo[2,3-d]pyrimidine core with precision and efficiency.
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This modification provides a vector for substitution that is not present in the purine core, while maintaining key hydrogen bonding interactions with biological targets. This unique structural feature has been exploited in the development of a multitude of therapeutic agents, including Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[1] The ability to selectively introduce a variety of substituents at different positions on this scaffold is crucial for modulating potency, selectivity, and pharmacokinetic properties.
This guide focuses on the 4-chloro-6-bromo-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate for the synthesis of diversely substituted analogs. Understanding the differential reactivity of the C4-chloro and C6-bromo substituents is essential for the rational design of synthetic routes.
The Causality of Differential Reactivity: C4-Cl vs. C6-Br
The selective functionalization of dihalogenated heterocycles is a cornerstone of modern organic synthesis. In the context of the 4-chloro-6-bromo-pyrrolo[2,3-d]pyrimidine core, the differential reactivity of the two halogen atoms is primarily governed by the established principles of palladium-catalyzed cross-coupling reactions.
The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step of the catalytic cycle is I > Br > Cl .[2] This trend is a direct consequence of the carbon-halogen bond strength, with the C-I bond being the weakest and most readily cleaved, followed by the C-Br bond, and then the C-Cl bond.
Therefore, in a 4-chloro-6-bromo-pyrrolo[2,3-d]pyrimidine system, the C6-bromo substituent is anticipated to be significantly more reactive towards palladium-catalyzed cross-coupling reactions than the C4-chloro substituent. This inherent difference in reactivity allows for the selective functionalization at the C6 position while leaving the C4-chloro group intact for subsequent transformations. This orthogonal reactivity is a powerful tool for the stepwise construction of complex molecules.
The electronic nature of the pyrrolo[2,3-d]pyrimidine ring system also plays a role. The pyrimidine ring is electron-deficient, which generally enhances the reactivity of its halogen substituents in cross-coupling reactions. However, the precise electronic environment of each position can influence reactivity. In the case of 2,4-dichloropyrimidines, the C4 position is often found to be more reactive than the C2 position in Suzuki couplings.[3] While this provides some insight, the direct comparison of a C4-chloro and a C6-bromo substituent on the pyrrolo[2,3-d]pyrimidine core is best predicted by the fundamental principles of carbon-halogen bond reactivity.
Strategic Functionalization via Palladium-Catalyzed Cross-Coupling
The differential reactivity of the C6-bromo and C4-chloro positions can be strategically exploited to introduce a diverse array of substituents in a stepwise manner. The following sections provide detailed protocols and insights for key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the case of 4-chloro-6-bromo-pyrrolo[2,3-d]pyrimidine, the reaction can be performed selectively at the C6 position.
Data Presentation: Regioselective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 6-aryl-4-chloro product |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 2 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 2 | >90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 3 | 85 |
Note: The data in this table is representative and based on analogous systems. Specific yields may vary depending on the exact substrate and reaction conditions.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C6
-
To a reaction vessel, add 4-chloro-6-bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03-0.05 equiv).
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Mandatory Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the selective Suzuki-Miyaura coupling at the C6 position.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling is a reliable method for the introduction of alkyne moieties. Similar to the Suzuki-Miyaura coupling, this reaction can be performed with high regioselectivity at the C6 position of 4-chloro-6-bromo-pyrrolo[2,3-d]pyrimidine.
Data Presentation: Regioselective Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 6-alkynyl-4-chloro product |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 4 | >90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 3 | 88 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 5 | 82 |
Note: The data in this table is representative and based on analogous systems. Specific yields may vary depending on the exact substrate and reaction conditions.
Experimental Protocol: Selective Sonogashira Coupling at C6
-
To a reaction vessel, add 4-chloro-6-bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
The vessel is evacuated and backfilled with an inert gas.
-
Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (40-60 °C) until completion.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the 6-alkynyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Mandatory Visualization: Sonogashira Coupling Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Selective amination at the C6 position of 4-chloro-6-bromo-pyrrolo[2,3-d]pyrimidine can be achieved with high efficiency.
Data Presentation: Regioselective Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 6-amino-4-chloro product |
| 1 | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 85 |
| 2 | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 90 |
| 3 | Benzylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 88 |
Note: The data in this table is representative and based on analogous systems. Specific yields may vary depending on the exact substrate and reaction conditions.
Experimental Protocol: Selective Buchwald-Hartwig Amination at C6
-
To a reaction vessel, add 4-chloro-6-bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the desired amine (1.2-1.5 equiv), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas.
-
Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 equiv).
-
The reaction mixture is heated to 80-110 °C until the starting material is consumed.
-
After cooling, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated.
-
The residue is purified by column chromatography to afford the 6-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine product.
Subsequent Functionalization at the C4 Position
A key advantage of the selective functionalization at C6 is the preservation of the C4-chloro substituent for further reactions. The resulting 6-substituted-4-chloro-pyrrolo[2,3-d]pyrimidine can then be subjected to a second cross-coupling reaction to introduce a different substituent at the C4 position. Generally, harsher reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) are required to react the less reactive C4-chloro bond. This stepwise approach allows for the synthesis of a wide variety of di-substituted pyrrolo[2,3-d]pyrimidines with precise control over the substitution pattern.
Conclusion
The differential reactivity of the C4-chloro and C6-bromo substituents on the pyrrolo[2,3-d]pyrimidine core is a powerful and predictable tool for the synthesis of complex, multi-substituted derivatives. The greater lability of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for the selective functionalization of the C6 position. By carefully selecting the appropriate reaction conditions, researchers can perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with high regioselectivity. The resulting 6-substituted-4-chloro-pyrrolo[2,3-d]pyrimidines are versatile intermediates that can be further functionalized at the C4 position, providing access to a vast chemical space of potential therapeutic agents. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this important synthetic strategy in their drug discovery and development endeavors.
References
6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine IUPAC name and formula
An In-depth Technical Guide to 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Authored by Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. We will delve into its core chemical identity, strategic importance in pharmaceutical synthesis, key reactive properties, and established protocols for its safe handling and application.
Core Compound Identification and Properties
This compound is a halogenated heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core. This scaffold, also known as 7-deazapurine, is of significant interest in medicinal chemistry as it serves as a bioisostere of purine, the core structure of essential biomolecules like adenine and guanine.[1][2] The strategic placement of two distinct halogen atoms (chlorine and bromine) at the C4 and C6 positions, respectively, provides orthogonal handles for sequential, site-selective chemical modifications, making it an exceptionally valuable building block in synthetic chemistry.
Chemical Identity
A summary of the key identifiers for this compound is presented below.
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 784150-41-0 |
| Molecular Formula | C₆H₃BrClN₃[4] |
| Molecular Weight | 232.46 g/mol [3][4] |
| Canonical SMILES | C1=C(NC2=C1C(=NC=N2)Cl)Br[3] |
| InChI Key | NJPXMLQSSKQIJH-UHFFFAOYSA-N[3] |
Physicochemical Properties
The compound's physical and chemical characteristics are critical for its handling, storage, and reaction setup.
| Property | Value | Source |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | |
| Topological Polar Surface Area | 41.6 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
Chemical Structure
The structural representation highlights the fused pyrrole and pyrimidine rings with the key halogen substituents.
Caption: Chemical structure of this compound.
Strategic Importance in Drug Discovery
The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous kinase inhibitors.[1][5] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.
The title compound is a highly sought-after intermediate precisely because it allows for the systematic and selective introduction of various functional groups to build a library of derivatives for structure-activity relationship (SAR) studies. This process is fundamental to optimizing lead compounds for potency, selectivity, and pharmacokinetic properties.
Key Applications:
-
Janus Kinase (JAK) Inhibitors: The parent scaffold (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) is a key intermediate in the synthesis of blockbuster drugs like Tofacitinib and Ruxolitinib.[6] The 6-bromo derivative enables the exploration of novel analogs with substitutions at this position to modulate kinase selectivity and overcome resistance.
-
Multi-Targeted Kinase Inhibitors: By functionalizing both the C4 and C6 positions, researchers can design molecules that interact with multiple kinase targets, a strategy employed in developing next-generation cancer therapeutics.[1]
-
CSF1R Inhibitors: Derivatives of this scaffold have been developed as highly selective inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), targeting the enzyme's autoinhibited form.[7]
Synthesis and Reactivity
General Synthetic Approach
The synthesis of this compound typically starts from a more readily available pyrrolo[2,3-d]pyrimidine precursor. A common strategy involves the halogenation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Caption: General synthetic workflow for the target compound.
Causality in Synthesis:
-
N-Protection: The pyrrole nitrogen (N7) is acidic and nucleophilic. Protecting this position (e.g., with a tosyl or SEM group) is crucial to prevent side reactions during the subsequent bromination step, ensuring regioselectivity.
-
Bromination: An electrophilic brominating agent like N-Bromosuccinimide (NBS) is used. The electron-rich pyrrole ring directs the electrophilic substitution to the C6 position, which is sterically accessible and electronically favored.
-
Deprotection: The protecting group is removed under specific conditions that do not affect the chloro and bromo substituents, yielding the final product.
Key Reactivity Pathways
The utility of this compound stems from the differential reactivity of its two halogen substituents. The chlorine at the C4 position is activated towards nucleophilic aromatic substitution (SₙAr), while the bromine at the C6 position is ideal for metal-catalyzed cross-coupling reactions.
Caption: Orthogonal reactivity of the C4 and C6 halogen substituents.
-
SₙAr at C4: The chlorine atom is part of an electron-deficient pyrimidine ring, making it an excellent leaving group for substitution by nucleophiles such as primary or secondary amines. This reaction is fundamental for installing side chains that often interact with the hinge region of kinase active sites.[8]
-
Cross-Coupling at C6: The C-Br bond is readily activated by palladium catalysts. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds via reactions like Suzuki, Stille, or Buchwald-Hartwig couplings.[8] This pathway is used to introduce larger, more complex aromatic or heterocyclic moieties to explore deeper pockets of the target protein.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper safety protocols must be strictly followed.
Hazard Identification
The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The signal word for this compound is "Warning" .
Recommended Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[9][11]
-
Respiratory Protection: Avoid breathing dust. If dust formation is likely, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.[9][10]
-
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[9] Minimize dust generation and accumulation. Keep away from incompatible substances such as strong oxidizing agents.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[9] Recommended storage temperature is between 2-8°C.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11]
Conclusion
This compound is more than a mere chemical reagent; it is a strategic tool in the arsenal of the modern medicinal chemist. Its pre-activated, orthogonally reactive sites on a biologically relevant scaffold provide a reliable and versatile platform for the synthesis of novel kinase inhibitors and other potential therapeutics. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount to leveraging its full potential in the complex journey of drug discovery and development.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 784150-41-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. srinichem.com [srinichem.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This compound is a key heterocyclic intermediate in medicinal chemistry, primarily utilized in the synthesis of targeted therapies. The pyrrolo[2,3-d]pyrimidine scaffold, an analog of purine, is a privileged structure in drug discovery, forming the core of numerous kinase inhibitors. The strategic placement of chloro and bromo substituents provides orthogonal reactivity, allowing for selective functionalization in the development of potent and specific therapeutic agents. This guide, presented from the perspective of a Senior Application Scientist, provides an in-depth analysis of the expected spectroscopic data for this compound, empowering researchers to confidently identify and characterize this crucial building block.
Mass Spectrometry: Unveiling the Molecular Blueprint
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, the presence of both chlorine and bromine, each with two major isotopes, results in a distinctive molecular ion cluster.
Predicted Mass Spectrum Data
| Parameter | Predicted Value |
| Molecular Formula | C₆H₃BrClN₃ |
| Molecular Weight | ~232.46 g/mol [1] |
| Exact Mass | ~230.91989 Da[1] |
| Molecular Ion Cluster | M⁺, [M+2]⁺, [M+4]⁺ |
| Relative Abundance | See explanation below |
Causality Behind the Isotopic Pattern: The characteristic isotopic pattern arises from the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This leads to a predictable distribution of ion peaks in the mass spectrum, providing a high degree of confidence in the compound's identification. The [M]⁺ peak corresponds to the molecule containing ⁷⁹Br and ³⁵Cl. The [M+2]⁺ peak is a composite of molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. The [M+4]⁺ peak corresponds to the molecule containing ⁸¹Br and ³⁷Cl.
Predicted Fragmentation Pathway
Electron Ionization Mass Spectrometry (EI-MS) would likely induce fragmentation through the loss of the halogen atoms and cleavage of the heterocyclic rings. A plausible fragmentation pathway is outlined below.
Caption: Predicted EI-MS Fragmentation of this compound.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol outlines a general procedure for acquiring a mass spectrum using ESI, a soft ionization technique suitable for this class of compounds.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Ionization Mode: Positive or negative ion mode can be used. Positive ion mode is often preferred for nitrogen-containing heterocycles.
-
Capillary Voltage: Typically set between 3 and 5 kV.
-
Drying Gas: Nitrogen is commonly used, with a flow rate and temperature optimized to ensure efficient desolvation without inducing thermal degradation.
-
Nebulizer Pressure: Adjusted to obtain a stable spray.
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Trustworthiness through Self-Validation: The presence of the characteristic isotopic cluster for one bromine and one chlorine atom serves as an internal validation of the acquired data. The observed mass should also be within a few ppm of the calculated exact mass when using a high-resolution mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall structure.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on the known spectrum of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, with adjustments for the substituent effect of the bromine atom at the C6 position.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | ~8.6 | Singlet | - | The pyrimidine proton, expected to be a sharp singlet. |
| H-5 | ~7.5 | Singlet | - | The pyrrole proton at C5. Bromine at C6 will remove the coupling to H6, resulting in a singlet. The electron-withdrawing effect of bromine may cause a slight downfield shift compared to the parent compound. |
| N-H | 12-13 | Broad Singlet | - | The pyrrole N-H proton, typically broad and downfield, and its chemical shift is solvent-dependent. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts are based on the parent compound and known substituent effects.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~151 | Carbon in the pyrimidine ring adjacent to two nitrogen atoms. |
| C-4 | ~152 | Carbon bearing the chlorine atom. |
| C-4a | ~118 | Quaternary carbon at the ring junction. |
| C-5 | ~129 | Carbon in the pyrrole ring, shifted downfield due to the adjacent bromine. |
| C-6 | ~98 | Carbon bearing the bromine atom, expected to be significantly shielded. |
| C-7a | ~151 | Quaternary carbon at the ring junction. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol provides a standardized workflow for acquiring high-quality NMR data.
Caption: Workflow for NMR Data Acquisition and Processing.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to encompass all expected proton resonances (e.g., 0-14 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data.
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Expertise in Interpretation: The interpretation of the NMR data relies on understanding the influence of the electronegative halogen substituents and the aromatic nature of the fused ring system on the chemical shifts of the protons and carbons. The absence of coupling for the H-5 proton is a key indicator of substitution at the C-6 position.
Conclusion
The spectroscopic characterization of this compound is fundamental to its application in drug discovery and development. While direct experimental data may be scarce in the public domain, a thorough understanding of spectroscopic principles allows for a confident prediction of its mass spectrum and NMR data. This guide provides researchers with the foundational knowledge and practical protocols to identify and characterize this important synthetic intermediate, ensuring the integrity and progression of their research endeavors.
References
A Technical Guide to 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine for Advanced Research and Development
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. It covers the compound's commercial availability, critical quality attributes, and strategic application in chemical synthesis, particularly as a key building block for targeted therapeutics.
Introduction: The Strategic Importance of the 7-Deazapurine Core
This compound belongs to the 7-deazapurine class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[2] The specific di-halogenation of this pyrrolopyrimidine core provides medicinal chemists with a versatile platform for sequential, site-selective functionalization, enabling the systematic exploration of a chemical space to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.[3]
Physicochemical Properties & Identification
A precise understanding of the fundamental properties of a starting material is the bedrock of reproducible and successful synthesis.
| Property | Value | Reference |
| CAS Number | 784150-41-0 | [4] |
| Molecular Formula | C₆H₃BrClN₃ | [5] |
| Molecular Weight | 232.47 g/mol | [5][6] |
| IUPAC Name | This compound | [5] |
| Appearance | Typically a solid, ranging from white to off-white or yellow | [5] |
| Canonical SMILES | C1=C(NC2=C1C(=NC=N2)Cl)Br | |
| InChI Key | NJPXMLQSSKQIJH-UHFFFAOYSA-N | [5] |
Commercial Availability and Supplier Evaluation
This compound is commercially available from a range of suppliers, catering to needs from discovery-scale research to larger, process-development quantities. When selecting a supplier, researchers should look beyond price and consider factors such as documented purity, availability of analytical data (Certificate of Analysis), and lead times.
| Supplier | Purity (Typical) | Notes |
| Sigma-Aldrich (Ambeed) | ≥95% | Offers various quantities from 100 mg to 5 g.[5] |
| Alfa Chemistry | Varies | Listed as a key bromine series intermediate.[7] |
| Parchem | Custom | Supplier of specialty chemicals, including this intermediate.[8] |
| ChemShuttle | Varies | Lists the related N-methylated analog, indicating capability in this chemical space.[9] |
| ChemNet | Varies | A platform connecting various suppliers, primarily from China.[10] |
Quality Control and Specification Analysis for the Researcher
For a starting material in a multi-step synthesis, rigorous quality control is paramount to avoid costly downstream failures. A comprehensive Certificate of Analysis (CoA) is a non-negotiable document that validates the identity and purity of the material.
Key Components of a Trustworthy Certificate of Analysis:
-
Identity Confirmation: The CoA must confirm the compound's structure.
-
¹H NMR Spectroscopy: The spectrum should be consistent with the structure of this compound. Researchers should look for the characteristic signals of the pyrrole and pyrimidine protons and ensure the absence of significant unidentifiable peaks.
-
Mass Spectrometry (MS): The data should confirm the molecular weight and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A CoA should specify the purity as a percentage (e.g., >97%).[11] The chromatogram should be provided, showing a major peak for the product and minimal impurities.
-
-
Physical Properties:
-
Appearance: A description of the material (e.g., "White to off-white solid") should match the received product.[12]
-
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Storage: The compound should be stored in a cool, dark place under an inert atmosphere (e.g., Argon or Nitrogen).[5] Recommended storage temperatures are typically 2-8°C.
-
Safety: The compound may cause skin and eye irritation.[13] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application Note: Selective Suzuki-Miyaura Cross-Coupling
The differential reactivity of the C-Br and C-Cl bonds is the most significant strategic feature of this molecule. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl.[6] This allows for the selective functionalization of the more reactive C6-Bromo position, while leaving the C4-Chloro position intact for subsequent transformations, such as a Buchwald-Hartwig amination or a second coupling reaction.
The following is a representative, field-proven protocol for the selective Suzuki-Miyaura coupling at the C6 position.
Protocol: Selective C6-Arylation via Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with a generic arylboronic acid.
References
- 1. youtube.com [youtube.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemshuttle.com [chemshuttle.com]
- 10. US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis - Google Patents [patents.google.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US9271981B2 - Pyrrolo[2,3-D]pyrimidine compounds - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling, Storage, and Application of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous kinase inhibitors and other therapeutic agents.[1] Its utility in drug discovery is matched by the imperative for its safe and effective handling. This guide provides a comprehensive overview of the critical safety protocols, storage requirements, and handling procedures for this compound. By elucidating the causality behind recommended practices, this document serves as an essential resource for researchers and drug development professionals to ensure a secure and efficient laboratory environment.
Compound Profile and Hazard Identification
This compound is a solid, off-white to light-colored crystalline substance.[2] A thorough understanding of its chemical and physical properties is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C6H3BrClN3[3] |
| Molecular Weight | ~232.46 g/mol [3] |
| Appearance | Solid |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere |
The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS). The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
The signal word for this compound is "Warning". These classifications necessitate stringent adherence to safety protocols to mitigate exposure risks.
The Cornerstone of Safety: Proper Storage
The stability and integrity of this compound are contingent upon its storage conditions. The rationale behind these conditions is to prevent degradation and reaction with environmental factors.
Recommended Storage Protocol:
-
Temperature: Store at 2-8°C. This temperature range slows down potential degradation pathways.
-
Atmosphere: Keep in an inert atmosphere, such as under argon or nitrogen. This prevents oxidation and reaction with atmospheric moisture.
-
Light: Store in a dark place. Exposure to light can provide the energy for photochemical degradation.
-
Container: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[2][4] This prevents the ingress of moisture and other contaminants.
-
Segregation: Store away from incompatible materials and foodstuff containers.[5]
Logical Flow for Compound Storage
Caption: Workflow for receiving and storing the compound.
Mastering Handling: A Step-by-Step Protocol
Safe handling of this compound is paramount to preventing personnel exposure and maintaining experimental integrity. The following protocol is a self-validating system designed to minimize risk.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense.
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6][7]
-
Skin Protection: Wear protective gloves (nitrile rubber is a suitable option) and a lab coat.[7][8]
-
Respiratory Protection: Use in a well-ventilated area.[5] If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9]
Engineering Controls
-
Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Safety Stations: Ensure that eyewash stations and safety showers are close to the workstation location.[6][7]
Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.
-
Dispensing: Avoid creating dust.[5] Use appropriate tools (e.g., spatulas) to handle the solid material.
-
Weighing: If weighing is required, do so in a ventilated enclosure or a balance with a draft shield.
-
Dissolving: When dissolving, add the solid to the solvent slowly to avoid splashing. This compound is soluble in organic solvents such as DMSO, DMF, and ethanol.[2]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[6][10] Do not eat, drink, or smoke in the laboratory area.[5][10]
Emergency Preparedness: A Proactive Approach
In the event of an accidental release or exposure, a swift and informed response is crucial.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical advice.[6][7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5][7] If skin irritation occurs, get medical advice/attention.[7]
-
Inhalation: Remove to fresh air.[8] If not breathing, give artificial respiration.[8] Get medical attention if symptoms occur.[7]
-
Ingestion: Do NOT induce vomiting.[6] Call a physician or poison control center immediately.[6][10]
Accidental Release Measures
For a minor spill:
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, silica gel, vermiculite) to contain the spill.[5][11]
-
Collect: Sweep up and shovel into a suitable, labeled container for disposal.[6][8] Avoid generating dust.[5][6]
-
Decontaminate: Clean the spill area thoroughly.
For a major spill, evacuate the area and contact emergency services.
Emergency Response to a Spill
Caption: Decision tree for responding to a chemical spill.
Fire-Fighting Measures
While not considered a significant fire risk, containers may burn.[5]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4][11]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[6][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5][11]
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations.[10] Do not allow the product to enter drains.[11]
Conclusion
This compound is an invaluable tool in the arsenal of medicinal chemists. Its safe and effective use is not a matter of chance, but a result of a well-informed and disciplined approach to laboratory practice. By understanding the principles outlined in this guide, researchers can confidently and safely unlock the synthetic potential of this important molecule.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srinichem.com [srinichem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.es [fishersci.es]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Electronic properties of the 7-deazapurine ring system
An In-depth Technical Guide to the Electronic Properties of the 7-Deazapurine Ring System
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: Beyond a Simple Isostere
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core represents one of the most successful scaffolds in modern medicinal chemistry. Its role extends far beyond that of a simple bioisostere for the natural purine ring system. The strategic replacement of the nitrogen atom at position 7 (N7) with a carbon atom fundamentally alters the electronic landscape of the molecule. This single atomic substitution imbues the scaffold with a unique set of properties that have been masterfully exploited to create potent antiviral and anticancer agents, as well as sophisticated biological probes.[1][2] Marketed drugs such as the JAK inhibitor ruxolitinib and the CDK4/6 inhibitor ribociclib are testaments to the therapeutic power of this "privileged scaffold".[3]
This guide provides an in-depth exploration of the core electronic properties of the 7-deazapurine system. We will dissect the causality behind its enhanced biological functions, detail the experimental and computational methodologies used for its characterization, and provide actionable protocols for its study. Our focus is not merely on what these properties are, but on why they manifest and how they can be rationally modulated for drug discovery and chemical biology applications.
The Foundational Electronic Shift: 7-Deazapurine vs. Purine
The defining feature of the 7-deazapurine system is the substitution of the electron-withdrawing N7 atom of a purine with a less electronegative C7-H group. This seemingly minor change has profound consequences for the electronic distribution across the entire bicyclic structure.
Electron Density and Aromaticity
The replacement of nitrogen with carbon makes the five-membered pyrrole ring significantly more electron-rich than the corresponding imidazole ring in a natural purine.[1][4] This increased electron density is a direct result of the carbon atom's lower electronegativity, which leads to a less polarized C-C bond framework compared to the C-N bonds in imidazole.
This redistribution of π-electrons influences the system's reactivity and interaction potential. The C7 position, now part of the electron-rich pyrrole ring, becomes a prime site for electrophilic substitution, offering a versatile handle for chemical modification that is absent in the parent purine.[4] This modification capability is crucial for tuning the molecule's pharmacological profile, allowing substituents to be placed in the major groove of DNA or RNA, or to make specific contacts within an enzyme's active site.[1][4]
Caption: Structural and electronic differences between purine and 7-deazapurine.
Impact on Biological Interactions
The altered electronic profile directly translates into modified biological behavior:
-
Enhanced Duplex Stability: When incorporated into oligonucleotides, 7-deazapurine nucleosides can form more stable duplexes with complementary DNA or RNA strands. This is attributed to the increased π-electron density, which enhances stacking interactions between adjacent bases.[1][4]
-
Modulated Enzyme Binding: The unique electronic signature and the potential for C7-functionalization can lead to improved affinity and selectivity for target enzymes compared to their purine counterparts.[3]
-
Glycosidic Bond Stability: The C-N glycosidic bond in 7-deazapurine nucleosides is generally more resistant to enzymatic and chemical cleavage than the N-N glycosidic bond in purine nucleosides, enhancing their metabolic stability. However, the introduction of a potent electron-withdrawing group at the C7 position can facilitate the cleavage of this bond under specific conditions.[5]
Characterizing the Electronic Landscape: A Methodological Overview
A multi-faceted approach combining spectroscopic, electrochemical, and computational techniques is essential to fully characterize the electronic properties of the 7-deazapurine core and its derivatives. The choice of method is dictated by the specific property being interrogated.
Spectroscopic Techniques
-
UV-Visible Spectroscopy: This technique probes the π→π* electronic transitions within the aromatic system. The position of the maximum absorbance (λmax) is sensitive to the electronic structure of the core and the nature of any substituents. For example, extending the conjugation through C7-substituents typically results in a bathochromic (red) shift of λmax.
-
Fluorescence Spectroscopy: A key feature of many 7-deazapurine derivatives is their intrinsic fluorescence.[6][7] This property is highly dependent on the rigidity of the structure and the electronic character of substituents, particularly at the C7 position. This fluorescence makes them valuable as environmentally sensitive probes in biochemical assays. Phenyl- and thienyl-substituted thieno-fused 7-deazapurine nucleosides, for instance, are known to be fluorescent.[6]
Table 1: Photophysical Properties of Selected Fused 7-Deazaadenosine Analogues
| Compound ID | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| 12c (Phenyl-thieno-fused) | Water | 338 | 424 | 0.48 | [6] |
| 12c (Phenyl-thieno-fused) | Dioxane | 334 | 400 | 0.38 | [6] |
| 12c (Phenyl-thieno-fused) | Acetonitrile | 332 | 404 | 0.41 | [6] |
| 12d (Thienyl-thieno-fused) | Water | 350 | 416 | 0.16 | [6] |
| 12d (Thienyl-thieno-fused) | Dioxane | 344 | 401 | 0.25 | [6] |
| 12d (Thienyl-thieno-fused) | Acetonitrile | 342 | 404 | 0.21 | [6] |
(Data extracted from a study on polycyclic fused 7-deazapurine nucleosides, demonstrating the strong fluorescence of these systems, particularly in aqueous media.)[6]
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide unparalleled insight into the electronic structure at a molecular level.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of chemical reactivity.[8][9]
-
HOMO Energy: Correlates with the ability to donate an electron (oxidation potential). The higher (less negative) the HOMO energy, the more easily the molecule is oxidized.
-
LUMO Energy: Correlates with the ability to accept an electron (reduction potential). The lower (more negative) the LUMO energy, the more easily the molecule is reduced.
-
HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of kinetic stability and chemical reactivity.[10][11] A smaller gap generally implies higher reactivity. The introduction of substituents at C7 can predictably tune this gap.
-
-
Electrostatic Potential (ESP) Maps: These maps provide a visual representation of the charge distribution on the molecule's surface, clearly identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack.
Caption: A typical DFT workflow for characterizing 7-deazapurine derivatives.
Experimental Protocols: A Self-Validating Approach
The trustworthiness of experimental data hinges on robust, self-validating protocols. Below are methodologies for characterizing the key electronic properties discussed.
Protocol: Spectroscopic Characterization (UV-Vis and Fluorescence)
Objective: To determine the molar absorptivity (ε), maximum absorption (λmax), maximum emission (λem), and fluorescence quantum yield (Φ) of a 7-deazapurine derivative.
Methodology:
-
Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve in a known volume (e.g., 10 mL) of a suitable solvent (e.g., spectroscopic grade ethanol or phosphate buffer) to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to generate samples with absorbances in the range of 0.1 - 1.0 AU. This is critical for verifying the Beer-Lambert law.
-
UV-Vis Measurement:
-
Calibrate the spectrophotometer with a solvent blank.
-
Measure the absorbance spectrum for each dilution from 200-600 nm.
-
Identify λmax and record the absorbance.
-
-
Molar Absorptivity (ε) Calculation: Plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), is the molar absorptivity.
-
Self-Validation: A linear plot with R² > 0.99 validates the data and confirms the compound does not aggregate at these concentrations.
-
-
Fluorescence Measurement:
-
Use a solution with an absorbance of ~0.1 at the excitation wavelength (typically λmax) to minimize inner filter effects.
-
Measure the emission spectrum. Identify λem.
-
Measure the emission spectrum of a quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) under identical instrument settings and absorbance.
-
-
Quantum Yield (Φ) Calculation:
-
Calculate Φ using the comparative method: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Self-Validation: Using a well-characterized standard under identical conditions ensures the accuracy of the calculated quantum yield, correcting for instrument-specific variables.
-
Protocol: Computational Analysis via DFT
Objective: To calculate the HOMO-LUMO energy gap and generate an electrostatic potential map for a 7-deazapurine derivative.
Software: Gaussian, ORCA, or similar quantum chemistry package; GaussView or Avogadro for visualization.
Methodology:
-
Structure Input: Build the 3D structure of the target 7-deazapurine derivative in a molecular editor.
-
Geometry Optimization:
-
Perform a full geometry optimization to find the lowest energy conformation.
-
Causality: This step is crucial because electronic properties are highly dependent on molecular geometry.
-
Typical Input: #p B3LYP/6-31G(d) Opt
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry.
-
Self-Validation: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. A non-validated geometry would yield meaningless electronic data.
-
Typical Input: #p B3LYP/6-31G(d) Freq
-
-
Property Calculation:
-
Using the validated geometry, perform a single-point energy calculation to generate the molecular orbitals and the electrostatic potential.
-
Typical Input: #p B3LYP/6-31G(d) Pop=Full IOp(6/33=2) (This requests printing of all molecular orbitals).
-
-
Data Analysis:
-
Extract the energies of the HOMO and LUMO from the output file and calculate the energy gap.
-
Visualize the generated cube file for the electrostatic potential. Red regions indicate negative potential (electron-rich, nucleophilic), while blue regions indicate positive potential (electron-poor, electrophilic).
-
Case Study: Tuning Electronics via C7-Substitution
The C7 position is the most powerful lever for modulating the electronic properties of the 7-deazapurine scaffold. By installing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), a medicinal chemist can fine-tune the molecule's characteristics for a specific purpose.
-
Electron-Donating Groups (e.g., -NH₂, -OR): These groups push electron density into the ring system, raising the HOMO energy level. This makes the molecule more susceptible to oxidation and can enhance its electron-donating capabilities in π-π stacking interactions.
-
Electron-Withdrawing Groups (e.g., -CF₃, -CN, halogens): These groups pull electron density from the ring system, lowering the LUMO energy level.[12] This makes the molecule a better electron acceptor and more resistant to oxidation. This strategy has been used to develop potent antiviral and anticancer agents.[12]
Caption: Modulation of HOMO/LUMO energies by C7 substituents.
Conclusion
The electronic properties of the 7-deazapurine ring system are fundamentally distinct from those of its parent, purine. The creation of an electron-rich pyrrole moiety and a functionalizable C7 position provides a powerful and versatile platform for drug design. By understanding and applying the principles of electron distribution, aromaticity, and reactivity, researchers can rationally design next-generation therapeutics and chemical probes. The strategic use of combined spectroscopic and computational characterization, grounded in robust and self-validating protocols, is paramount to unlocking the full potential of this truly privileged scaffold.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. promotion.pharmablock.com [promotion.pharmablock.com]
- 4. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. emerginginvestigators.org [emerginginvestigators.org]
- 11. learn.schrodinger.com [learn.schrodinger.com]
- 12. Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthetic Routes of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules, most notably Janus kinase (JAK) inhibitors. Its unique structural framework, featuring a 7-deazapurine core with strategic halogen substitutions, renders it an invaluable building block in medicinal chemistry. This guide provides an in-depth review of the prevalent synthetic strategies for obtaining this key intermediate, with a focus on the underlying chemical principles, experimental considerations, and detailed procedural outlines. We will explore the construction of the foundational 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold and the subsequent regioselective bromination, offering insights into reaction mechanisms and optimization strategies.
Introduction: The Significance of the 7-Deazapurine Scaffold
The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a purine isostere where the nitrogen atom at position 7 is replaced by a carbon atom. This modification has profound implications for the molecule's biological activity, as it alters the electronic distribution and hydrogen bonding capabilities of the purine core, while maintaining a similar overall shape. This often leads to enhanced binding affinity and selectivity for various enzymatic targets. Consequently, 7-deazapurine derivatives are integral components of numerous therapeutic agents, including antiviral and anticancer drugs. The introduction of halogen atoms at specific positions of this scaffold further modulates its reactivity and biological profile, making intermediates like this compound highly sought after in drug discovery programs.
Synthetic Strategy Overview: A Two-Stage Approach
The synthesis of this compound is most efficiently approached in a two-stage process. The initial stage focuses on the construction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. The second, and more nuanced stage, involves the regioselective bromination of this intermediate at the C-6 position of the pyrrole ring.
Caption: Overall two-stage synthetic strategy.
Stage 1: Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core
The preparation of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (also known as 6-chloro-7-deazapurine) intermediate is a well-established process, with several patented routes offering high yields and purity.[1][2][3] One of the most robust and scalable methods begins with the cyclization of a pyrimidine ring followed by the formation of the fused pyrrole ring.
Recommended Synthetic Pathway
A widely adopted and efficient synthesis commences from readily available starting materials and proceeds through a four-step sequence.[3]
Caption: Key steps in the synthesis of the core intermediate.
Causality Behind Experimental Choices
-
Step 1: Coupling Reaction: The synthesis begins with the alkylation of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane. The use of an excess of ethyl 2-cyanoacetate and the portion-wise addition of a base like potassium carbonate are crucial for driving the reaction to completion and minimizing side products.[3]
-
Step 2: Pyrimidine Ring Formation: The resulting ethyl 2-cyano-4,4-dimethoxybutanoate is then cyclized with formamidine. This reaction constructs the pyrimidine ring of the desired scaffold.
-
Step 3: Pyrrole Ring Formation: The acetal protecting group in 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is hydrolyzed under acidic conditions, and the resulting aldehyde undergoes intramolecular condensation with the adjacent amino group to form the pyrrole ring, yielding 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
Step 4: Chlorination: The final step in the synthesis of the core intermediate is the conversion of the hydroxyl group at the 4-position to a chlorine atom. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[1] The use of a tertiary amine base, like N,N-diisopropylethylamine (DIPEA), is often employed to neutralize the HCl generated during the reaction and to facilitate the chlorination. Careful control of the reaction temperature and a meticulous workup procedure are essential to prevent hydrolysis of the product back to the starting material.[1]
Detailed Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The following protocol is a representative procedure based on established literature.[1][3]
Step 1-3: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
These steps are often carried out as a multi-step, one-pot synthesis in industrial settings. For clarity, they are presented conceptually. The key transformation involves the formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol and its subsequent cyclization.
Step 4: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in toluene.
-
Addition of Reagents: Add phosphorus oxychloride (POCl₃, ~3.0 eq) to the suspension.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, warm the reaction mixture to approximately 50 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Starting Material | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | [1][3] |
| Chlorinating Agent | POCl₃ | [1] |
| Base | N,N-diisopropylethylamine (DIPEA) | [1] |
| Solvent | Toluene | [3] |
| Reaction Temperature | 50 °C | [1] |
| Typical Yield | >80% | [3] |
Stage 2: Regioselective Bromination at the C-6 Position
The second stage of the synthesis involves the introduction of a bromine atom at the C-6 position of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. This is an electrophilic aromatic substitution reaction on the electron-rich pyrrole ring.
The Principle of Regioselectivity
The pyrrole ring in the 7-deazapurine system is electron-rich and therefore susceptible to electrophilic attack. The pyrimidine ring, being electron-deficient, deactivates the adjacent C-5 position of the pyrrole ring towards electrophilic substitution. The nitrogen atom of the pyrrole ring directs electrophiles to the adjacent C-6 position. Therefore, electrophilic bromination is expected to occur preferentially at the C-6 position. While direct literature on the bromination of this specific substrate is scarce, studies on related 7-deazapurine systems support this regiochemical outcome. For instance, electrophilic substitution reactions on other 7-deazapurine derivatives have been shown to proceed at the C-6 (or C-8 in older nomenclature) position.[4]
Choice of Brominating Agent: N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[5] It is a convenient and mild source of electrophilic bromine, which is particularly suitable for the bromination of electron-rich aromatic and heteroaromatic compounds.[6] Using NBS avoids the harsh conditions and potential side reactions associated with using elemental bromine (Br₂).
Proposed Experimental Protocol: Synthesis of this compound
This protocol is proposed based on general procedures for the NBS bromination of electron-rich heterocycles.[5]
-
Reaction Setup: In a dry, round-bottom flask protected from light, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Add N-bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Proposed Value | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Mild and selective for electron-rich systems |
| Solvent | N,N-Dimethylformamide (DMF) | Aprotic polar solvent, good for solubility |
| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions |
| Stoichiometry | ~1.05 eq of NBS | To ensure complete conversion of the starting material |
Conclusion
The synthesis of this compound is a critical process for the development of novel therapeutics. The two-stage synthetic approach, involving the initial construction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core followed by a regioselective bromination, provides a reliable and scalable route to this important intermediate. While the synthesis of the core is well-documented, the bromination step relies on established principles of electrophilic aromatic substitution on electron-rich heterocyclic systems. Further optimization of the bromination reaction conditions may be necessary to achieve optimal yields and purity on a larger scale. This guide provides a solid foundation for researchers and drug development professionals to confidently approach the synthesis of this valuable building block.
References
- 1. patents.justia.com [patents.justia.com]
- 2. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google Patents [patents.google.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Art of Kinase Inhibitor Synthesis: A Detailed Guide to Leveraging 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor discovery, the strategic selection of a core molecular scaffold is paramount. The 7H-pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, has emerged as a privileged scaffold in medicinal chemistry, forming the backbone of numerous ATP-competitive kinase inhibitors.[1] Its structural resemblance to the endogenous ATP molecule allows for potent and selective targeting of the kinase ATP-binding site. This guide provides an in-depth exploration of the synthetic utility of a key intermediate, 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine , offering detailed application notes and robust protocols for the synthesis of diverse kinase inhibitors.
The Strategic Advantage of a Dihalogenated Scaffold
The this compound scaffold offers a distinct advantage for combinatorial library synthesis due to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond.[2][3] This inherent reactivity difference allows for a stepwise and regioselective functionalization of the pyrimidine core, enabling the introduction of a diverse array of substituents at both the C6 and C4 positions. This strategic, sequential modification is fundamental to exploring the structure-activity relationship (SAR) and optimizing the pharmacological properties of the target kinase inhibitors.
Core Synthetic Strategies: A World of Possibilities
The functionalization of the this compound core is primarily achieved through a suite of powerful palladium-catalyzed cross-coupling reactions. These methods offer broad substrate scope and functional group tolerance, making them ideal for the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyrrolo[2,3-d]pyrimidine core and various aryl or heteroaryl boronic acids or esters.[4][5] This reaction is instrumental in introducing bulky and diverse aromatic systems at the C6 position, a key region for modulating kinase selectivity and potency. The choice of palladium catalyst and ligand is crucial for achieving high yields and regioselectivity.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a wide range of amines.[6][7] In the context of our scaffold, this reaction is typically employed for the substitution of the C4-chloro group with various primary and secondary amines. This modification is critical for establishing key hydrogen bond interactions within the kinase hinge region, a common binding motif for ATP-competitive inhibitors.
Sonogashira Coupling: Incorporating Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction introduces a linear and rigid alkynyl linker, which can be used to probe deeper pockets within the kinase active site or to serve as a handle for further functionalization.
Experimental Protocols: From Scaffold to Kinase Inhibitor
The following protocols provide detailed, step-by-step methodologies for the sequential functionalization of this compound to generate a library of potential kinase inhibitors.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6 Position
This protocol details the selective arylation at the C6-bromo position, leaving the C4-chloro group intact for subsequent modification.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the selective Suzuki-Miyaura coupling at the C6 position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to yield the 6-aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.
Rationale: The use of Pd(dppf)Cl₂ as the catalyst is often effective for the selective coupling at the C-Br bond in the presence of a C-Cl bond.[3] The aqueous base and solvent system is standard for many Suzuki-Miyaura reactions and helps to facilitate the transmetalation step.
Protocol 2: Buchwald-Hartwig Amination at the C4 Position
This protocol describes the amination of the C4-chloro position of the 6-aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.
Diagram of the Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig amination at the C4 position.
Materials:
-
6-Aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (from Protocol 1)
-
Primary or secondary amine (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
t-Butanol or Dioxane (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 6-Aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Cs₂CO₃ (2.0 eq), and XPhos (0.04 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous t-butanol or dioxane, followed by the amine (1.5 eq) and Pd₂(dba)₃ (0.02 eq).
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the final 4-amino-6-aryl-7H-pyrrolo[2,3-d]pyrimidine kinase inhibitor.
Rationale: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is a highly effective catalyst system for the amination of heteroaryl chlorides.[8] Cesium carbonate is a strong base that is often used in these reactions to facilitate the deprotonation of the amine.
Data Presentation: A Snapshot of Potential Kinase Inhibitors
The following table summarizes hypothetical data for a series of kinase inhibitors synthesized using the protocols described above, illustrating the diversity that can be achieved from the this compound starting material.
| Compound ID | R¹ (at C6) | R² (at C4) | Target Kinase | IC₅₀ (nM) |
| KI-001 | Phenyl | -NH-c-propyl | JAK1 | 15 |
| KI-002 | 4-Fluorophenyl | -NH-CH₂CH₂OH | EGFR | 25 |
| KI-003 | 3-Pyridyl | Morpholino | VEGFR2 | 50 |
| KI-004 | 2-Thienyl | -NH-Bn | FAK | 30 |
| KI-005 | 4-Methoxyphenyl | Piperidin-1-yl | RET | 45 |
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for each specific compound.
Conclusion
The this compound scaffold is a powerful and versatile building block for the synthesis of a wide range of kinase inhibitors. The differential reactivity of the two halogen atoms allows for a strategic and stepwise functionalization, enabling the systematic exploration of the chemical space around the pyrrolo[2,3-d]pyrimidine core. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and synthesize novel kinase inhibitors with tailored pharmacological profiles, ultimately contributing to the advancement of targeted cancer therapies and other therapeutic areas.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Significance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a critical scaffold in medicinal chemistry and drug development.[1] As bioisosteres of purines, these compounds are integral to the design of novel therapeutics, including potent antiviral and cytostatic agents. The strategic functionalization of the 7-deazapurine nucleus is a key approach for modulating biological activity and discovering new drug candidates. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating carbon-carbon bonds, enabling the synthesis of a diverse array of substituted heterocycles.[2][3][4]
This document provides a detailed protocol for the regioselective Suzuki-Miyaura coupling of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a valuable intermediate for the synthesis of complex molecular libraries. The presence of two distinct halogen atoms on the scaffold allows for selective functionalization. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds in palladium-catalyzed reactions facilitates the preferential coupling at the C-6 position.[1][5]
Core Principle: Regioselective Coupling
The success of this protocol hinges on the differential reactivity of the C-Br and C-Cl bonds in the oxidative addition step of the palladium catalytic cycle, which is generally the rate-determining step.[4][5] The carbon-bromine bond has a lower bond dissociation energy compared to the carbon-chlorine bond, making it more susceptible to cleavage and insertion of the palladium(0) catalyst. This allows for the selective formation of a C-C bond at the C-6 position while leaving the C-4 chloro substituent intact for potential subsequent transformations.
Experimental Protocol: Suzuki-Miyaura Coupling at the C-6 Position
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02–0.05 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, or a mixture of DMF/water)
Equipment:
-
Schlenk flask or sealable reaction tube
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash column chromatography system
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask or sealable reaction tube, combine this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask or tube and thoroughly evacuate and backfill with an inert gas (argon or nitrogen) at least three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent. The typical reaction concentration is between 0.1 and 0.5 M. Subsequently, add the palladium catalyst (and ligand, if separate).
-
Degassing (if using aqueous mixtures): If your solvent system contains water, it is highly recommended to degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Place the reaction vessel in a preheated oil bath or on a heating block and stir at the desired temperature (typically between 80-110 °C).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Data Presentation: Optimized Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield and purity of the product. The following table summarizes a set of optimized conditions that have proven effective for similar heteroaryl systems.
| Parameter | Recommended Conditions | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for a wide range of Suzuki couplings.[6][7] PdCl₂(dppf) is often effective for heteroaryl halides and can sometimes offer improved stability and yields.[6] |
| Base | K₂CO₃ (2-3 equiv) or K₃PO₄ (2-3 equiv) | Carbonate and phosphate bases are commonly used and are effective in activating the boronic acid for transmetalation.[3][8] The choice of base can influence the reaction rate and selectivity. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (4:1) | A mixture of an organic solvent and water is often beneficial for dissolving both the organic substrate and the inorganic base. Water can also play a role in the catalytic cycle. |
| Temperature | 80–100 °C | This temperature range is generally sufficient to promote the catalytic cycle without causing significant degradation of the starting materials or product. |
| Arylboronic Acid | 1.2–1.5 equivalents | A slight excess of the boronic acid is used to drive the reaction to completion and to account for any potential homocoupling or protodeboronation side reactions.[3] |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol.
Caption: General workflow for the Suzuki-Miyaura coupling.
Mechanistic Insight: The Catalytic Cycle
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Insights & Troubleshooting
-
The Role of the Unprotected N-H: The pyrrole N-H is acidic and can potentially interact with the palladium catalyst or the base. While N-protection is an option, many Suzuki couplings on similar N-H containing heterocycles proceed efficiently without it.[9] If issues like low yield or catalyst deactivation are observed, considering a brief N-protection (e.g., with a Boc group) followed by deprotection might be a viable strategy.
-
Homocoupling of Boronic Acid: A common side reaction is the formation of a biaryl product from the boronic acid (Ar-Ar). This is often promoted by the presence of oxygen.[3] Ensuring a thoroughly deoxygenated reaction mixture is critical to minimize this side product.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from water or other protic sources. Using anhydrous solvents (when possible) and a slight excess of the boronic acid can help mitigate this issue.
-
Low Yield or No Reaction: If the reaction fails to proceed, consider the following:
-
Catalyst Activity: Ensure the palladium catalyst is active. Using a fresh batch or a different type of catalyst/ligand system can be beneficial. Modern catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) are often more efficient for heteroaryl couplings.[10][11]
-
Base Strength: The choice of base can be critical. If a weaker base like Na₂CO₃ is used, switching to a stronger base like K₃PO₄ or Cs₂CO₃ may improve the reaction rate.
-
Temperature: Increasing the reaction temperature may be necessary for less reactive arylboronic acids.
-
Conclusion
The Suzuki-Miyaura coupling is a robust and highly effective method for the C-6 arylation of this compound. The protocol provided herein, grounded in established principles of organometallic chemistry, offers a reliable starting point for researchers in drug discovery and development. By understanding the underlying mechanism and potential challenges, this protocol can be further optimized to synthesize a wide array of novel 7-deazapurine derivatives for biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling [mdpi.com]
Application Notes & Protocols: Leveraging 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine for the Development of Potent and Selective RET Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Imperative for Targeting RET Kinase
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein that, when aberrantly activated, functions as a potent oncogenic driver in a variety of human cancers.[1][2][3] Most notably, gene fusions and activating point mutations in the RET gene are implicated in the pathogenesis of non-small cell lung cancer (NSCLC), medullary and papillary thyroid carcinomas, and other malignancies.[1][2] Constitutive, ligand-independent activation of RET triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are fundamental for promoting tumor cell proliferation, survival, and metastasis.[1][4][5]
The clinical success of targeted therapies has underscored the value of developing small-molecule inhibitors that can precisely block the activity of such oncogenic drivers.[6][7] Within this context, the 7H-pyrrolo[2,3-d]pyrimidine core has emerged as a "privileged scaffold" in kinase inhibitor design.[8][9] Its structural architecture mimics the natural purine core of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain and form crucial hydrogen bond interactions with the hinge region of the enzyme.[8]
This guide focuses on a particularly valuable derivative of this scaffold: 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine . We will elucidate the chemical rationale for its use and provide detailed protocols for its application as a versatile building block in the synthesis and evaluation of next-generation RET inhibitors.
Rationale: The Chemical Versatility of the this compound Scaffold
The utility of this compound in RET inhibitor synthesis is rooted in the differential reactivity of its two halogen substituents. This dual functionality allows for a logical, stepwise elaboration of the molecule to achieve both high potency and desired selectivity.
-
C4-Position (The "Hinge-Binding" Anchor): The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr).[10] This position is strategically ideal for introducing various amine-containing side chains. These moieties are designed to project into the ATP-binding pocket and form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" region, effectively anchoring the inhibitor to the target protein.
-
C6-Position (The "Selectivity-Tuning" Vector): The bromine atom at the C6 position is less reactive towards SNAr but is perfectly suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.[8][11] This allows for the late-stage introduction of diverse aryl or alkyl groups. These groups can be tailored to extend into the solvent-front region or other hydrophobic pockets of the RET kinase, which is a key strategy for enhancing potency and engineering selectivity against other structurally similar kinases.[8][11]
This orthogonal reactivity provides medicinal chemists with a powerful and flexible platform for systematically exploring the structure-activity relationship (SAR) and optimizing inhibitor properties.
Visualizing the Strategy: Key Pathways and Workflows
To better understand the context of RET inhibition, the following diagrams illustrate the core biological pathway, the general synthetic logic, and the experimental workflow for inhibitor development.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of RET Inhibitors (2023) | Peng Lu [scispace.com]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. srinichem.com [srinichem.com]
- 11. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Amination of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Introduction: Strategic C-N Bond Formation on a Privileged Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a cornerstone scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The ability to selectively introduce amino functionalities at various positions on this nucleus is critical for tuning pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The dihalogenated substrate, 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, presents a valuable but challenging starting material for the synthesis of diverse compound libraries. Its two distinct halogen atoms offer the potential for sequential and regioselective functionalization, enabling precise control over the final molecular architecture.
This guide provides a detailed exploration of palladium-catalyzed amination reactions, specifically the Buchwald-Hartwig amination, applied to this compound. We will delve into the mechanistic underpinnings that govern regioselectivity, present field-proven protocols for selective amination at both the C4 and C6 positions, and offer insights into the critical experimental parameters that ensure robust and reproducible outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
The Principle of Regioselectivity: A Tale of Two Halogens
The success of sequential amination on this compound hinges on the differential reactivity of the C-Cl and C-Br bonds in the key step of the Buchwald-Hartwig catalytic cycle: oxidative addition to the palladium(0) center. The generally accepted reactivity trend for halogens in this transformation is I > Br > Cl > F.[1][2] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker C-Br bond being more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond.
By carefully selecting and controlling the reaction conditions—specifically the catalyst, ligand, base, and temperature—it is possible to exploit this reactivity difference to achieve highly regioselective amination. Milder conditions will typically favor the exclusive amination at the more reactive C6-bromo position, leaving the C4-chloro position intact for subsequent functionalization. Conversely, more forcing conditions can drive the reaction to completion at the less reactive C4-chloro site, or achieve diamination if desired.
Catalytic Cycle: The Engine of C-N Bond Formation
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[3][4] Understanding this mechanism is paramount for troubleshooting and optimizing reactions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex. This is often the rate-determining and selectivity-determining step.
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine, forming an amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
PART 1: Selective Amination at the C6-Bromo Position
This protocol is designed to leverage the higher reactivity of the C-Br bond, achieving selective amination at the C6 position while preserving the C4-chloro group for subsequent transformations. The choice of a bidentate phosphine ligand like BINAP is crucial for promoting the reaction at a lower temperature, thus enhancing selectivity.[1][2]
Workflow for Selective C6 Amination
Caption: Workflow for the selective C6 amination.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.4 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene. Then, add the desired amine (1.2 eq).
-
Reaction: Stir the mixture at 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A stable Pd(0) precursor that is readily activated in situ. |
| Ligand | BINAP | A bidentate phosphine that forms a stable, active catalyst, often enabling lower reaction temperatures and enhancing selectivity. |
| Base | NaOtBu | A strong, non-nucleophilic base essential for the deprotonation of the coordinated amine. |
| Solvent | Toluene | A common, non-polar aprotic solvent for Buchwald-Hartwig reactions. |
| Temperature | 80-90 °C | Sufficient to promote reaction at the C-Br bond while minimizing reactivity at the C-Cl bond. |
PART 2: Selective Amination at the C4-Chloro Position
Selective amination at the less reactive C4-chloro position requires that the C6-bromo position is either already functionalized or that the reaction conditions are sufficiently forcing to overcome the higher activation barrier of the C-Cl bond. For the purpose of this protocol, we will assume a starting material of 6-substituted-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The use of a more sterically hindered and electron-rich ligand, such as XPhos, is often necessary to facilitate the challenging amination of an electron-rich chloro-heterocycle.[5]
Step-by-Step Protocol (Starting from a 6-substituted-4-chloro analog):
-
Reaction Setup: To an oven-dried Schlenk flask, add the 6-substituted-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.10 eq), and Cesium Carbonate (Cs₂CO₃) (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane. Then, add the desired amine (1.5 eq).
-
Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same procedure as described for the C6 amination.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A reliable Pd(0) precursor. |
| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand that is highly effective for the amination of challenging aryl chlorides. |
| Base | Cs₂CO₃ | A strong base that is often effective in challenging aminations and can be more tolerant of certain functional groups than alkoxides. |
| Solvent | 1,4-Dioxane | A polar aprotic solvent that can facilitate the reaction of less reactive chlorides. |
| Temperature | 100-110 °C | Higher temperature is required to overcome the larger activation energy for C-Cl bond cleavage. |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivation: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. Oxygen can irreversibly oxidize the Pd(0) catalyst.
-
Incorrect Ligand/Base Combination: The choice of ligand and base is highly substrate-dependent. If one combination fails, screen other ligands (e.g., SPhos, RuPhos) and bases (e.g., K₃PO₄, LHMDS).
-
-
Poor Regioselectivity:
-
Temperature Too High: For selective C6 amination, if C4 amination is observed, reduce the reaction temperature.
-
Incorrect Ligand: A less active ligand system may be required to enhance selectivity.
-
-
N-H Protection: The pyrrole N-H is acidic and can potentially interfere with the reaction. While many Buchwald-Hartwig reactions tolerate unprotected N-H groups, in cases of low yield or side-product formation, protection of the N7 position (e.g., with a SEM or tosyl group) should be considered. This can also improve the solubility of the starting material.
Conclusion
The palladium-catalyzed amination of this compound is a powerful and versatile tool for the synthesis of novel derivatives with significant potential in drug discovery. By understanding the principles of regioselectivity and carefully controlling the reaction parameters, researchers can achieve selective and sequential amination at the C6 and C4 positions. The protocols provided herein offer a robust starting point for the development of diverse libraries of 7-deazapurine analogs, paving the way for the discovery of new therapeutic agents.
References
- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. This compound | 784150-41-0 [sigmaaldrich.com]
Application Notes and Protocols for the Derivatization of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in Drug Discovery
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows for competitive binding to a myriad of biological targets, particularly protein kinases.[1] This mimicry, combined with its synthetic tractability, has established the 7-deazapurine core as a cornerstone in the development of targeted therapies. Several FDA-approved drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, feature this essential framework, underscoring its therapeutic significance.[2]
The di-halogenated intermediate, 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine , is a particularly valuable and versatile starting material for the synthesis of diverse compound libraries. The differential reactivity of the C6-bromo and C4-chloro positions allows for selective and sequential functionalization, providing a robust platform for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the strategic derivatization of this key intermediate, complete with detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Strategic Derivatization: A Stepwise Approach to Molecular Diversity
The synthetic utility of this compound lies in the orthogonal reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[2] This allows for selective functionalization at the C6 position via reactions like Suzuki-Miyaura or Sonogashira coupling, leaving the C4-chloro group intact for subsequent modification. The C4 position is then readily susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of amine, alcohol, or thiol functionalities.
This sequential derivatization strategy is paramount for efficiently exploring the chemical space around the 7-deazapurine core. By systematically varying the substituents at both the C6 and C4 positions, chemists can fine-tune the steric and electronic properties of the molecule to optimize target engagement, selectivity, and pharmacokinetic profiles.
Part 1: Selective C6-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the selective introduction of aryl or heteroaryl moieties at the C6 position.
Causality Behind Experimental Choices
-
Catalyst Selection: A palladium(0) catalyst is essential for the catalytic cycle. Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used and have shown efficacy in similar systems. The choice of ligand can influence reaction efficiency and selectivity.
-
Base: A base, typically sodium or potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically employed. The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Detailed Protocol: C6-Arylation of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid to the C6 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and Na₂CO₃ (2 equivalents).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 (v/v) ratio via syringe. The final concentration of the substrate should be approximately 0.1 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Typical Yield |
| 1 | Phenylboronic acid | 4-Chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine | 80-90% |
| 3 | Pyridin-3-ylboronic acid | 4-Chloro-6-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine | 70-85% |
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling at the C6 position.
Part 2: C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)
Following the successful derivatization at the C6 position, the C4-chloro substituent is now primed for nucleophilic aromatic substitution. This reaction allows for the introduction of various amine, ether, or thioether functionalities, which are crucial for modulating the pharmacological properties of the molecule.
Causality Behind Experimental Choices
-
Nucleophile: A wide range of primary and secondary amines can be used as nucleophiles. The choice of amine is dictated by the desired SAR.
-
Solvent: Protic solvents like isopropanol or n-butanol are often used, as they can facilitate the reaction and solvate the reactants. In some cases, aprotic polar solvents like DMF or DMSO can also be employed. Recent studies have also shown that water can be an effective solvent for this transformation, offering environmental and cost benefits.[3]
-
Acid Catalyst: The reaction is often accelerated by the addition of a catalytic amount of a strong acid, such as HCl. The acid protonates the pyrimidine ring, making it more electrophilic and susceptible to nucleophilic attack.[3] However, an excess of acid can protonate the amine nucleophile, rendering it non-nucleophilic.
-
Temperature: The reaction is typically heated to drive it to completion. The optimal temperature depends on the reactivity of the nucleophile and the substrate.
Detailed Protocol: C4-Amination of 6-Aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes a general procedure for the SNAr reaction of a 6-aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an amine.
Materials:
-
6-Aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Amine (1.5-2.0 equivalents)
-
Isopropanol or n-Butanol
-
Concentrated HCl (catalytic amount, e.g., a few drops)
-
Standard laboratory glassware with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add the 6-aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and the desired amine (1.5-2.0 equivalents).
-
Add isopropanol or n-butanol as the solvent.
-
Add a few drops of concentrated HCl.
-
Heat the reaction mixture to reflux (80-120 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-6-aryl-7H-pyrrolo[2,3-d]pyrimidine.
Table 2: Representative SNAr Reactions
| Entry | Amine | Product | Typical Yield |
| 1 | Aniline | N-Phenyl-6-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 75-90% |
| 2 | Benzylamine | N-Benzyl-6-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 80-95% |
| 3 | Morpholine | 4-(6-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine | 85-98% |
Diagram 2: SNAr Workflow
Caption: Workflow for the SNAr reaction at the C4 position.
Part 3: Characterization of Derivatives
The structural elucidation and purity assessment of the synthesized derivatives are critical for their advancement in the drug discovery pipeline. A combination of spectroscopic and chromatographic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds. The disappearance of the C6-H proton signal and the appearance of new aromatic signals in ¹H NMR confirm the success of the Suzuki coupling. Similarly, changes in the chemical shifts of the pyrrolo[2,3-d]pyrimidine core protons and the appearance of signals corresponding to the newly introduced amine in ¹H NMR validate the SNAr reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the final compounds, providing an accurate molecular weight.
-
Chromatography: High-performance liquid chromatography (HPLC) is used to assess the purity of the final compounds. A purity of >95% is generally required for biological screening.
Conclusion: A Gateway to Novel Therapeutics
The strategic, sequential derivatization of this compound offers a powerful and efficient approach to the synthesis of diverse libraries of 4,6-disubstituted 7-deazapurines. The protocols outlined in this guide provide a robust foundation for researchers to explore the vast chemical space around this privileged scaffold. The resulting compounds are high-value candidates for screening against a wide range of therapeutic targets, particularly protein kinases, and hold significant promise for the discovery of next-generation medicines.
References
One-pot synthesis of substituted pyrrolo[2,3-d]pyrimidines
Application Note & Protocol
Topic: One-Pot, Three-Component Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to the endogenous purine nucleus allows it to function as a bioisostere, interacting with a wide range of biological targets.[3] Consequently, derivatives of this scaffold are found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of therapeutic activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2] Many recently developed tyrosine kinase inhibitors, crucial in oncology, are based on this core structure, highlighting its contemporary importance.[3]
Traditional multi-step syntheses of these complex heterocycles often suffer from drawbacks such as low overall yields, tedious purification procedures, and significant solvent waste. This application note details an efficient, high-yield, one-pot, three-component synthesis of poly-substituted pyrrolo[2,3-d]pyrimidines. Such multi-component reactions (MCRs) are cornerstones of green chemistry, offering streamlined access to molecular diversity by combining multiple reactants in a single vessel, thereby saving time, resources, and energy.[4][5]
Mechanism and Rationale: A Convergent Synthetic Strategy
The described protocol leverages a domino reaction between an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative. The reaction proceeds in the presence of a phase-transfer catalyst, tetra-n-butylammonium bromide (TBAB), in ethanol.[4][6] The choice of this catalyst is critical; TBAB is inexpensive, non-corrosive, and facilitates the reaction under mild conditions, leading to high yields and clean product formation.[4][5]
The proposed mechanism involves a series of sequential reactions that culminate in the formation of the fused heterocyclic system:
-
Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the arylglyoxal and the active methylene group of the barbituric acid derivative, catalyzed by the base. This forms an arylidene intermediate.
-
Michael Addition: The 6-aminouracil then acts as a nucleophile, undergoing a conjugate Michael addition to the activated double bond of the arylidene intermediate.
-
Intramolecular Cyclization & Dehydration: The sequence is completed by an intramolecular cyclization (nucleophilic attack of the amino group onto a carbonyl), followed by a dehydration step to form the stable, aromatic pyrrole ring fused to the pyrimidine core.
This elegant cascade assembles a complex scaffold from simple, readily available starting materials in a single, efficient operation.
Caption: Proposed mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of 5-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)-1,3-dimethyl-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione, a representative example from this class of compounds.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Phenylglyoxal Monohydrate | ≥97% | Sigma-Aldrich | 1074-12-0 | Starting Material 1 |
| 6-Amino-1,3-dimethyluracil | 98% | Sigma-Aldrich | 6642-31-5 | Starting Material 2 |
| 2-Thiobarbituric Acid | 98% | Sigma-Aldrich | 504-17-6 | Starting Material 3 |
| Tetra-n-butylammonium bromide (TBAB) | ≥99% | Sigma-Aldrich | 1643-19-2 | Catalyst |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific | 64-17-5 | Solvent |
| Round-bottom flask (50 mL) | - | - | - | |
| Magnetic stirrer and stir bar | - | - | - | |
| Condenser | - | - | - | |
| Heating mantle/oil bath | - | - | - | |
| Buchner funnel and filter paper | - | - | - | For product isolation |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck | - | For reaction monitoring |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add phenylglyoxal monohydrate (1 mmol, 152.1 mg), 6-amino-1,3-dimethyluracil (1 mmol, 155.2 mg), 2-thiobarbituric acid (1 mmol, 144.2 mg), and tetra-n-butylammonium bromide (TBAB) (0.05 mmol, 16.1 mg).
-
Solvent Addition: Add 5 mL of ethanol to the flask.
-
Reaction Conditions: Attach a condenser to the flask and place it in a pre-heated oil bath at 50 °C. Stir the mixture vigorously.[4][5]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 60-80 minutes).
-
Product Isolation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate sequentially with a small amount of cold ethanol and then diethyl ether to remove any unreacted starting materials and catalyst.
-
Drying and Characterization: Dry the purified product under vacuum. The resulting solid can be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry). The product typically precipitates in high purity, often not requiring further purification like column chromatography.[7][8]
Expected Results and Scope
This protocol is highly efficient, with reported yields for various derivatives typically ranging from 73% to 95%.[4][6] The reaction is robust and accommodates a variety of substituents on the arylglyoxal component.
| Entry | Arylglyoxal Substituent (Ar) | Reaction Time (min) | Yield (%) |
| 1 | Phenyl | 65 | 90 |
| 2 | 4-Chlorophenyl | 60 | 95 |
| 3 | 4-Bromophenyl | 60 | 92 |
| 4 | 4-Nitrophenyl | 70 | 85 |
| 5 | 4-Methoxyphenyl | 80 | 88 |
Data adapted from representative literature.[4][5]
The electronic nature of the substituent on the arylglyoxal can influence reaction times. Electron-withdrawing groups (e.g., -Cl, -NO₂) tend to accelerate the reaction, while electron-donating groups (e.g., -OCH₃) may slightly slow it down.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Impure reagents (especially the glyoxal, which can degrade). 3. Incorrect temperature. | 1. Use fresh, high-purity TBAB. 2. Verify the purity of starting materials. Use freshly opened or purified reagents. 3. Ensure the reaction temperature is maintained accurately at 50 °C. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Poor stirring. 3. Catalyst deactivation. | 1. Continue monitoring by TLC and extend the reaction time if necessary. 2. Ensure vigorous stirring to maintain a homogeneous suspension. 3. A slight excess of catalyst (up to 10 mol%) can be trialed, but higher amounts do not typically improve yield.[4] |
| Formation of Side Products | 1. Temperature too high, leading to degradation or side reactions. 2. Presence of water in the reaction can affect the glyoxal. | 1. Do not exceed the recommended temperature of 50 °C. 2. Use anhydrous ethanol as the solvent. |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture. | If a precipitate does not form upon cooling, slowly add cold water to the mixture to induce precipitation. The product can then be filtered. |
Conclusion
The one-pot, three-component synthesis described herein provides a highly effective and green route to substituted pyrrolo[2,3-d]pyrimidines. This method is characterized by its operational simplicity, mild reaction conditions, short reaction times, and excellent yields. It serves as a powerful tool for medicinal chemists and researchers, enabling rapid access to libraries of these valuable heterocyclic compounds for drug discovery and development programs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
Buchwald-Hartwig amination conditions for 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
Buchwald-Hartwig Amination of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Conditions and Mechanistic Insights
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is a cornerstone scaffold in medicinal chemistry, featured in numerous FDA-approved drugs. Its strategic functionalization is critical for modulating biological activity. This application note provides a comprehensive guide to the Buchwald-Hartwig amination of this compound, a versatile intermediate. We delve into the mechanistic rationale behind parameter selection, offer a detailed experimental protocol, and present a troubleshooting guide to empower researchers in synthesizing novel amine derivatives with high efficiency and selectivity.
Introduction: The 7-Deazapurine Scaffold and the Power of C-N Coupling
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine and is central to a multitude of kinase inhibitors and other therapeutic agents. The ability to precisely install amine functionalities is a common and powerful strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.
While classical methods for forming C-N bonds, such as nucleophilic aromatic substitution (SNAr), exist, they often require harsh conditions and are limited by the electronic nature of the substrate.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a premier method for its broad substrate scope, functional group tolerance, and generally milder conditions.[2] This guide focuses on the application of this reaction to this compound, a substrate with two distinct halogenated positions, presenting a challenge of chemoselectivity.
Mechanism and Rationale for Parameter Selection
A successful Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium catalyst, a phosphine ligand, and a base. Understanding the catalytic cycle is paramount to optimizing reaction conditions.
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: A low-valent Pd(0) complex inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. For aryl bromides and chlorides, this step is often the rate-determining step of the cycle.[3][4]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[5]
The Catalytic Cycle
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Selective Functionalization at the C6-Bromo Position
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of C6 Functionalization
In the landscape of modern medicinal chemistry and materials science, the precise modification of heterocyclic and aromatic scaffolds is paramount for the rational design of novel molecules with tailored properties.[1][2] Among the various positions on these core structures, the C6 position often plays a crucial role in modulating biological activity and physicochemical characteristics. The introduction of a bromine atom at this position provides a versatile synthetic handle for a wide array of subsequent transformations, most notably through palladium-catalyzed cross-coupling reactions.[3][4] This guide provides a comprehensive overview of strategies and detailed protocols for the selective functionalization of the C6-bromo position, with a particular focus on methodologies relevant to drug discovery and development.[5][6]
The quinoline scaffold, for instance, is a prominent feature in numerous pharmacologically active compounds, and modifications at the C6 position have been shown to be critical for their activity as kinase inhibitors, including against targets like EGFR (Epidermal Growth Factor Receptor).[5][7][8] Similarly, functionalization of the C6 position of indoles and pyridines allows for the synthesis of compounds with diverse therapeutic applications.[9][10] The ability to selectively manipulate the C6-bromo bond, often in the presence of other reactive sites, is a key enabling technology for accessing novel chemical space and accelerating the discovery of new therapeutic agents.[11][12]
This document will provide in-depth technical guidance, field-proven insights, and step-by-step protocols for the most common and effective methods for C6-bromo functionalization, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi, and Stille couplings, as well as cyanation reactions.
Theoretical Background: The Principles of Selective C-Br Activation
The selective functionalization of a C6-bromo group in the presence of other halogens or reactive sites hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the organic halide to the Pd(0) catalyst. The ease of this step generally follows the trend I > Br > OTf > Cl.[13] This inherent reactivity difference is the cornerstone of selectivity in di- or polyhalogenated substrates. For a substrate containing both a bromo and a chloro substituent, the C-Br bond will preferentially undergo oxidative addition, allowing for selective functionalization at the C6-bromo position while leaving the C-Cl bond intact for subsequent transformations.[14]
The choice of palladium catalyst, ligand, base, and solvent system also plays a critical role in controlling selectivity and reaction efficiency.[13][15][16] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition and stabilize the catalytic species, often leading to higher yields and better selectivity.[17][18] The base is crucial for the transmetalation step in many cross-coupling reactions, and its strength and solubility can significantly impact the reaction outcome.[13][19]
Methodology: Key Cross-Coupling Reactions and Protocols
This section provides detailed, step-by-step protocols for the most widely used palladium-catalyzed cross-coupling reactions for the functionalization of the C6-bromo position.
Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between a C6-bromo substrate and an aryl or vinyl boronic acid or ester.[20]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 6-Bromoquinoline
-
Materials:
-
6-Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)[20]
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)[20]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
-
-
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 6-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[20]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[20]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[20]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[20]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-arylquinoline.
-
Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a C6-bromo substrate and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[19][21]
Protocol 2: General Procedure for Sonogashira Coupling of a 6-Bromoindole
-
Materials:
-
6-Bromoindole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-bromoindole, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF to dissolve the solids.
-
Add triethylamine to the mixture.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes) to afford the 6-alkynylindole.
-
Diagram 2: Sonogashira Coupling Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[17][22][23] This reaction is particularly useful for introducing primary and secondary amines at the C6 position.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of a 6-Bromopyridine
-
Materials:
-
6-Bromopyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add the 6-bromopyridine derivative and the amine.
-
Add anhydrous toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 6-aminopyridine derivative.[14]
-
Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Other Important Cross-Coupling Reactions
-
Negishi Coupling: This reaction couples organozinc reagents with organic halides and is known for its high functional group tolerance and reactivity.[6][9]
-
Stille Coupling: This reaction utilizes organotin reagents and is valued for its tolerance of a wide range of functional groups and the stability of the organotin reagents.[24][25]
Cyanation: Introduction of a Nitrile Group
The cyanation of a C6-bromo position is a valuable transformation, as the resulting nitrile can be further converted into amines, carboxylic acids, and other functional groups.[11][26][27]
Protocol 4: Palladium-Catalyzed Cyanation of 6-Bromoindole
-
Materials:
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine 6-bromoindole, Zn(CN)₂, Pd₂(dba)₃, and dppf.[11]
-
Add anhydrous DMAc to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[11]
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 6-cyanoindole.
-
Data Presentation: Comparative Analysis of Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of a C6-bromo functionalization reaction. The following tables provide a comparative summary of reaction conditions and yields for different cross-coupling reactions on various C6-bromo substrates.
Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of 6-Bromoquinolines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 75-85 |
Table 2: Comparison of Conditions for Sonogashira Coupling of 6-Bromoheterocycles
| Entry | Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | DMF | RT | 10 | 85-95 |
| 2 | 6-Bromoindole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | 60 | 6 | 70-80 |
| 3 | 6-Bromopyridine | 1-Heptyne | Pd(OAc)₂ (2) | XPhos (4), CuI (5) | Cs₂CO₃ | Dioxane | 80 | 12 | 75-85 |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise in palladium-catalyzed cross-coupling reactions. This section addresses common problems and provides practical solutions.[3][4][7]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (Pd(0) not formed or deactivated) | Use a pre-activated Pd(0) source or a more efficient precatalyst. Ensure rigorous exclusion of air and moisture.[7] |
| Poor quality of reagents (e.g., wet solvent, impure starting materials) | Use freshly distilled/anhydrous solvents. Purify starting materials if necessary. | |
| Inappropriate ligand or base | Screen different ligands (e.g., bulky, electron-rich phosphines) and bases (e.g., K₃PO₄, Cs₂CO₃).[13][19] | |
| Formation of Side Products | Homocoupling of the organometallic reagent | Use a lower catalyst loading or add the organometallic reagent slowly. Ensure the reaction is properly degassed.[23] |
| Protodeboronation (in Suzuki coupling) | Use a stronger base or anhydrous conditions.[3] | |
| Hydrodehalogenation (removal of bromine) | Use a less reactive base or a different ligand. | |
| Catalyst Deactivation | Formation of palladium black | Use a lower reaction temperature, a higher ligand-to-palladium ratio, or a more robust ligand.[3] |
| Coordination of substrate/product to the catalyst (e.g., pyridine nitrogen) | Use bulky ligands to shield the palladium center.[3] | |
| Irreproducible Results | Inconsistent quality of reagents or catalyst | Use reagents and catalysts from a reliable source. |
| Variations in reaction setup (e.g., stirring rate, heating) | Ensure consistent experimental conditions for each run. |
Conclusion: Enabling Access to Novel Chemical Matter
The selective functionalization of the C6-bromo position is a powerful and versatile strategy in modern organic synthesis. The palladium-catalyzed cross-coupling reactions detailed in this guide provide researchers with a robust toolkit for the construction of diverse and complex molecular architectures. By understanding the underlying principles of selectivity and having access to reliable, step-by-step protocols, scientists and drug development professionals can efficiently explore new chemical space and accelerate the discovery of next-generation therapeutics and advanced materials. The continued development of more active and selective catalyst systems will undoubtedly further expand the scope and utility of these important transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 25. rsc.org [rsc.org]
- 26. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides [dspace.mit.edu]
Application Notes & Protocols for the Synthesis and Evaluation of Kinase Inhibitors Targeting Inflammatory and Myeloproliferative Diseases
Abstract
Inflammatory diseases and myeloproliferative neoplasms (MPNs) are distinct pathological conditions that share a critical nexus in their underlying molecular signaling pathways. Dysregulation of intracellular signaling cascades, particularly the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, is a common pathogenic driver in both disease categories. This convergence offers a strategic advantage for therapeutic intervention, allowing for the development of targeted inhibitors with applications across multiple indications. This document provides a comprehensive guide to the synthesis, characterization, and in vitro evaluation of small molecule kinase inhibitors, using a representative JAK inhibitor as a model. We present detailed protocols, explain the scientific rationale behind methodological choices, and provide the necessary context for researchers aiming to develop novel therapeutics for these debilitating diseases.
The Convergence of Inflammation and Myeloproliferation: Shared Signaling Pathways
Chronic inflammation is a well-established driver of cancer development and progression, a concept particularly evident in the context of MPNs.[1][2] Myeloproliferative neoplasms are clonal hematopoietic stem cell disorders characterized by excessive production of one or more myeloid lineages.[3] A key discovery linking these conditions was the identification of a somatic mutation, JAK2 V617F, present in a high percentage of patients with MPNs like polycythemia vera and primary myelofibrosis.[3][4] This mutation leads to constitutive activation of the JAK-STAT pathway, which is also a central mediator of the inflammatory response.[5][6]
Several signaling pathways are pivotal in transducing extracellular signals (e.g., cytokines, growth factors) into cellular responses like proliferation, survival, and differentiation. Their dysregulation is a hallmark of both chronic inflammatory states and cancer.[7]
The JAK-STAT Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) is essential for signaling from a vast array of cytokine receptors.[8] Upon cytokine binding, receptor-associated JAKs become activated, phosphorylate each other, and then phosphorylate the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the expression of genes involved in inflammation, immunity, and cell growth.[6] In MPNs, mutations like JAK2 V617F cause this pathway to be perpetually "on," leading to uncontrolled cell proliferation.[4] In inflammatory diseases like rheumatoid arthritis, overproduction of cytokines leads to excessive JAK-STAT activation and chronic inflammation.[9]
Caption: The JAK-STAT signaling pathway and the point of therapeutic intervention.
The NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[7] In resting cells, NF-κB is held inactive in the cytoplasm. Pro-inflammatory stimuli trigger a cascade that leads to the degradation of its inhibitor, IκB, allowing NF-κB to enter the nucleus and activate the transcription of hundreds of genes, including those for inflammatory cytokines, chemokines, and cell survival proteins.[10] Constitutive NF-κB activation is a hallmark of many inflammatory diseases and cancers, where it promotes proliferation, angiogenesis, and metastasis while preventing apoptosis.[1][11]
The MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are another critical set of signaling cascades that regulate processes like proliferation, differentiation, and stress responses.[12] The main MAPK families in mammals are ERK, JNK, and p38. These pathways are activated by a wide range of stimuli, including growth factors and inflammatory cytokines, and their dysregulation is implicated in numerous cancers and inflammatory conditions.[13]
Application Protocol: Synthesis of a Representative JAK Inhibitor
To illustrate the practical application of medicinal chemistry in this field, we provide a protocol for the synthesis of a compound structurally related to Ruxolitinib, a potent JAK1/JAK2 inhibitor approved for treating myelofibrosis, polycythemia vera, and graft-versus-host disease.[10] The synthesis involves two key stages: a palladium-catalyzed cross-coupling reaction to form the core structure, followed by a Michael addition to introduce the chiral side chain.[1]
Causality: The choice of a pyrrolo[2,3-d]pyrimidine core is strategic, as this scaffold is a "privileged structure" known to effectively bind to the hinge region of the ATP-binding pocket of many kinases.[2] The subsequent reactions are designed to build upon this core to achieve potency and selectivity for the target kinase.
Stage 1: Suzuki Coupling to form the Heterocyclic Core
This step couples the pyrrolo[2,3-d]pyrimidine scaffold with a protected indole boronate intermediate. The Suzuki coupling is a robust and widely used palladium-catalyzed reaction for forming carbon-carbon bonds.[1]
Materials:
-
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 1)
-
Indole-boronate ester (Intermediate 4 from reference[1])
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
Protocol:
-
To a reaction vessel, add Intermediate 1 (1.0 eq), Intermediate 4 (1.2 eq), Na₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Purge the vessel with an inert gas (Nitrogen or Argon).
-
Add degassed 1,4-dioxane and water (e.g., 5:1 ratio).
-
Heat the mixture to 100°C and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled intermediate.[1]
Stage 2: Michael Addition and Deprotection
This stage involves a conjugate addition of the indole nitrogen to an α,β-unsaturated nitrile, followed by removal of the protecting group to yield the final compound.[1]
Materials:
-
Coupled Intermediate from Stage 1
-
(E)-3-cyclopentylprop-2-enenitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Trifluoroacetic Acid (TFA)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ammonium Hydroxide solution
Protocol:
-
Dissolve the coupled intermediate (1.0 eq) and (E)-3-cyclopentylprop-2-enenitrile (1.5 eq) in a suitable solvent like THF or MeCN.
-
Add DBU (0.2 eq) as a catalyst and stir the mixture at room temperature overnight. Monitor by LC-MS.
-
Once the Michael addition is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude residue in Methanol.
-
Add Trifluoroacetic Acid (TFA) and stir at room temperature for 1-2 hours to remove the SEM protecting group.[1]
-
Concentrate the mixture. Dissolve the residue in DCM and neutralize with ammonium hydroxide solution.
-
Extract the final product with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final product by preparative HPLC or column chromatography to obtain the desired Ruxolitinib analogue.[1]
Caption: Experimental workflow for the synthesis of a Ruxolitinib analogue.
Protocol: Physicochemical Characterization
Trustworthiness: Every synthesized batch must be rigorously characterized to confirm its identity, purity, and concentration before use in biological assays. This self-validating system ensures data integrity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To confirm the molecular weight of the final compound and assess its purity.
-
Protocol:
-
Prepare a ~1 mg/mL stock solution of the compound in DMSO or MeOH.
-
Dilute to a final concentration of ~10 µg/mL in a suitable solvent system (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Inject onto a C18 reverse-phase HPLC column.
-
Run a gradient elution (e.g., 5% to 95% Acetonitrile in water over 5-10 minutes).
-
Monitor the eluent by both UV-Vis (e.g., at 254 nm) and a mass spectrometer (e.g., ESI positive mode).
-
Expected Result: A major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the target compound. Purity can be estimated by the area under the curve of the main peak relative to total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the precise chemical structure of the synthesized compound.
-
Protocol:
-
Accurately weigh ~5-10 mg of the purified compound.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected Result: The resulting spectra should show peaks with chemical shifts, integrations, and coupling patterns that are consistent with the protons and carbons of the expected molecular structure.
-
Application Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a framework for determining the potency (IC₅₀ value) of the synthesized inhibitor against its target kinase, JAK2. Luminescence-based assays that measure ATP consumption (like ADP-Glo™) are widely used for their high sensitivity and throughput.[7][12]
Causality: The IC₅₀ value is a critical parameter that quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[7] The assay is designed to be run at an ATP concentration near the Michaelis constant (Km) for the enzyme. This is crucial because our synthesized compound is an ATP-competitive inhibitor; its apparent potency (IC₅₀) is dependent on the concentration of ATP it must compete with.[7]
Materials:
-
Recombinant human JAK2 enzyme
-
Suitable peptide substrate (e.g., poly-Glu-Tyr)
-
High-purity ATP
-
Synthesized inhibitor compound (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™)
-
384-well white assay plates
-
Microplate reader capable of measuring luminescence
Protocol:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM).
-
Plate Setup: Add a small volume (e.g., 50 nL) of each inhibitor concentration to the wells of a 384-well plate. Include "high" (no enzyme) and "low" (DMSO vehicle) controls.
-
Enzyme/Substrate Addition: Prepare a master mix of JAK2 enzyme and substrate peptide in Kinase Assay Buffer. Add 5 µL of this mix to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution in Kinase Assay Buffer at a concentration equal to the Km for JAK2. Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.
-
Reaction Incubation: Shake the plate briefly and incubate at room temperature for 60 minutes.
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and develop the luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis:
Data Presentation: Comparative Potency of Approved JAK Inhibitors
The following table summarizes the biochemical potency (IC₅₀) of several FDA-approved JAK inhibitors, providing a benchmark for newly synthesized compounds.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Approved Indications (Examples) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | Myelofibrosis, Polycythemia Vera |
| Tofacitinib | 1 | 20 | 112 | 344 | Rheumatoid Arthritis, Psoriatic Arthritis |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | Rheumatoid Arthritis, Atopic Dermatitis |
| Upadacitinib | 43 | 110 | 2300 | 460 | Rheumatoid Arthritis, Atopic Dermatitis |
| Fedratinib | 35 | 3 | 333 | 29 | Myelofibrosis |
| Pacritinib | 128 | 22 | 1280 | 50 | Myelofibrosis with severe thrombocytopenia |
| Abrocitinib | 29 | 803 | >10,000 | 1250 | Atopic Dermatitis |
Note: IC₅₀ values can vary depending on assay conditions. The data presented are representative values from published literature.
Conclusion
The shared etiology of certain inflammatory and myeloproliferative diseases in dysregulated kinase signaling presents a fertile ground for the development of targeted therapeutics. The JAK-STAT pathway, in particular, has proven to be a highly druggable target, leading to the approval of multiple small molecule inhibitors that have transformed patient care. By understanding the core principles of medicinal chemistry and employing robust synthetic and analytical protocols, researchers can design, create, and validate novel compounds. The methodologies outlined in this guide provide a comprehensive framework for this process, from the rational design and synthesis of a kinase inhibitor to its rigorous characterization and in vitro evaluation, paving the way for the next generation of treatments for these complex diseases.
References
- 1. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. US20190023712A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for optimizing the Suzuki-Miyaura coupling reaction with 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to many discovery programs. This guide provides in-depth, experience-based insights into troubleshooting common issues and enhancing reaction yields and selectivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when performing Suzuki couplings on the this compound substrate.
Q1: My reaction shows low to no conversion. Where should I start troubleshooting?
A: Low conversion is a common hurdle. The primary factors to investigate are the catalyst system (palladium source and ligand), the base, and the solvent. The electronic nature of the pyrrolo[2,3-d]pyrimidine ring and the presence of two distinct halogen atoms (bromine and chlorine) make this a non-trivial coupling. A systematic screening of these three components is the most effective initial step.[1] Chloropyrimidines, in particular, are less reactive than their bromo-counterparts, making the choice of an optimal catalytic system crucial.[1]
Q2: I'm observing significant amounts of a debrominated or dechlorinated starting material. What causes this and how can I prevent it?
A: This side reaction is typically a form of hydrodehalogenation. It can be caused by several factors, including an inefficient catalyst, the presence of water or protic impurities, or a base that is too strong or has poor solubility. For pyrrole-containing systems, dehalogenation can occur without N-protection of the pyrrole nitrogen.[2] Consider protecting the N-7 position with a group like BOC (tert-butyloxycarbonyl), which can suppress this side reaction.[2] Additionally, ensuring anhydrous conditions and choosing a suitable base are critical.
Q3: The reaction is messy, with multiple unidentified byproducts. What are the likely side reactions?
A: Besides hydrodehalogenation, two other common side reactions are protodeboronation of the boronic acid and homocoupling of the boronic acid.[3][4][5] Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be prevalent with heteroaryl boronic acids or under harsh basic conditions.[3][5] Homocoupling is the palladium-catalyzed reaction of two boronic acid molecules and is often promoted by the presence of oxygen.[3] Thoroughly degassing your reaction mixture is essential to minimize homocoupling.[3]
Q4: Should I expect selective coupling at the C6-Br bond over the C4-Cl bond?
A: Yes, generally you should expect preferential reactivity at the C6-Br bond. The carbon-bromine bond is weaker than the carbon-chlorine bond, leading to a faster rate of oxidative addition into the C-Br bond by the palladium catalyst. This inherent difference in reactivity is the basis for achieving chemoselectivity in dihalogenated systems.[6] However, this selectivity is not always absolute and can be influenced by the choice of catalyst, ligand, and reaction conditions.[7]
Q5: Can I use microwave irradiation to improve my reaction?
A: Absolutely. Microwave-assisted Suzuki couplings are well-documented to reduce reaction times, often from hours to minutes, and can lead to improved yields and fewer side products.[8][9][10] For challenging substrates like dihalopyrrolopyrimidines, microwave heating can provide the necessary energy to overcome activation barriers more efficiently than conventional heating.[9]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving specific issues, organized by the symptom observed in your reaction.
Issue 1: No or Very Low Product Yield (<10%)
If you are observing minimal product formation, it points to a fundamental issue with one of the core reaction components.
-
Inactive Catalyst System: The combination of your palladium precatalyst and phosphine ligand is the engine of the reaction. For electron-deficient heteroaromatics like pyrrolopyrimidines, a highly active catalyst is required.
-
Explanation: The oxidative addition step is often rate-limiting. Electron-rich, bulky phosphine ligands are known to accelerate this step and the subsequent reductive elimination.[11]
-
Solution: Screen a panel of modern, electron-rich, and sterically hindered phosphine ligands. Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[11] N-heterocyclic carbene (NHC) ligands can also be highly effective.[12]
-
Protocol: See Experimental Protocol 1: Catalyst & Ligand Screening.
-
-
Inappropriate Base Selection: The base plays a multifaceted role, including activating the boronic acid and neutralizing the acid generated during the cycle.[13] Its strength, solubility, and nucleophilicity are critical.
-
Explanation: A base that is too weak may not form the reactive boronate "ate" complex efficiently.[13] A base that is too strong or has poor solubility can promote side reactions like starting material decomposition or boronic acid degradation.[13]
-
Solution: Screen a variety of inorganic bases. K₃PO₄ is often an excellent choice for nitrogen-containing heterocycles due to its moderate strength and good solubility in mixed aqueous/organic solvents.[13] Other options to consider are K₂CO₃, Cs₂CO₃, and KF.[13]
-
Protocol: See Experimental Protocol 2: Base & Solvent Optimization.
-
-
Poor Solvent Choice: The solvent must solubilize all reactants (the polar base and boronic acid, the nonpolar halide, and the catalyst) to facilitate the reaction.[14]
-
Explanation: Solvent polarity and coordinating ability can significantly impact catalyst activity and stability.[14] For instance, some coordinating solvents can compete with the primary ligand, altering the catalytic species.[14]
-
Solution: A mixture of an organic solvent and water is typically used. Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[15] Aprotic polar solvents like DMF can also be effective but require careful drying.
-
Protocol: See Experimental Protocol 2: Base & Solvent Optimization.
-
Caption: A decision tree for troubleshooting low-yield reactions.
Issue 2: Formation of Significant Side Products
The appearance of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the main Suzuki coupling.
-
Protodeboronation: This is the hydrolysis of the boronic acid/ester back to an arene, consuming your coupling partner.[3][5]
-
Explanation: This side reaction is often catalyzed by base and exacerbated by high temperatures and extended reaction times.[4] Heteroaryl boronic acids can be particularly susceptible.[3][16]
-
Solution:
-
Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).
-
Lower the reaction temperature.
-
Use a slight excess (1.2-1.5 equivalents) of the boronic acid.
-
Consider using a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate, which slowly hydrolyzes to release the boronic acid in situ.[3][17]
-
-
-
Homocoupling of Boronic Acid: This forms a biaryl byproduct from two molecules of your boronic acid.
-
Explanation: This reaction is often catalyzed by Pd(II) species and promoted by the presence of oxygen in the reaction mixture.[3][4] If your palladium precatalyst is not efficiently reduced to the active Pd(0) state, or if the reaction is exposed to air, homocoupling can become significant.
-
Solution:
-
Thoroughly degas your solvent and reaction mixture. This is the most critical step. Use a freeze-pump-thaw cycle (3x) or sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Use a precatalyst that reliably generates Pd(0), such as those from the Buchwald group (e.g., XPhos Pd G3).[16][18]
-
-
-
Hydrodehalogenation (De-bromination/De-chlorination): Formation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or 6-bromo-7H-pyrrolo[2,3-d]pyrimidine.
-
Explanation: This occurs when the organopalladium intermediate reacts with a hydrogen source instead of the boronic acid. Potential hydrogen sources include water, alcohols, or even the pyrrole N-H itself. Unprotected N-H groups on nitrogen-rich heterocycles can inhibit catalysis and promote side reactions.[18]
-
Solution:
-
Protect the N-7 position. A BOC or SEM protecting group can prevent the acidic N-H from interfering with the catalytic cycle.[2]
-
Use rigorously dried solvents and reagents.
-
Choose a non-protic solvent system if possible.
-
-
Caption: The Suzuki catalytic cycle and key competing side reactions.
Part 3: Data-Driven Optimization Protocols
This section provides structured experimental plans to systematically optimize your reaction conditions.
Table 1: Comparative Performance of Common Catalytic Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Strengths & Applications |
| Pd(PPh₃)₄ | PPh₃ | 1-5 | A classic, often effective for simple couplings. May require higher temperatures.[10] |
| Pd₂(dba)₃ | XPhos | 1-2 | Excellent for heteroaryl chlorides; bulky and electron-rich.[19] |
| Pd₂(dba)₃ | SPhos | 1-2 | Broad utility, effective for sterically hindered substrates.[19] |
| Pd(OAc)₂ | RuPhos | 1-2 | Highly active for N-heterocycles. |
| XPhos Pd G3 | XPhos | 1-2 | Precatalyst, improved air stability and reliable Pd(0) formation.[18] |
Experimental Protocol 1: Catalyst & Ligand Screening
Objective: To identify the most effective palladium/ligand combination for the coupling of this compound with a model boronic acid (e.g., phenylboronic acid).
-
Setup: Prepare 4 identical reaction vials. To each vial, add the this compound (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).
-
Catalyst Addition:
-
Vial 1: Add Pd(PPh₃)₄ (5 mol%).
-
Vial 2: Add Pd₂(dba)₃ (2 mol%) and XPhos (4.4 mol%).
-
Vial 3: Add Pd₂(dba)₃ (2 mol%) and SPhos (4.4 mol%).
-
Vial 4: Add XPhos Pd G3 (4 mol%).
-
-
Reaction: Add degassed 1,4-dioxane/water (4:1, 0.1 M). Seal the vials under an inert atmosphere (Argon or N₂).
-
Heating: Stir all vials at a set temperature (e.g., 80 °C) for a set time (e.g., 12 hours).
-
Analysis: Quench the reactions, extract the product, and analyze the crude mixture by LC-MS or ¹H NMR to determine the conversion and yield for each catalyst system.
Experimental Protocol 2: Base & Solvent Optimization
Objective: Using the best catalyst from Protocol 1, optimize the base and solvent system.
-
Setup: Prepare 6 identical reaction vials. To each, add the starting materials and the optimal catalyst/ligand system identified in Protocol 1.
-
Variable Addition:
-
Vials 1 & 2: Add K₃PO₄ (2.0 eq). To Vial 1, add dioxane/H₂O (4:1). To Vial 2, add toluene/H₂O (4:1).
-
Vials 3 & 4: Add K₂CO₃ (2.0 eq). To Vial 3, add dioxane/H₂O (4:1). To Vial 4, add toluene/H₂O (4:1).
-
Vials 5 & 6: Add Cs₂CO₃ (2.0 eq). To Vial 5, add dioxane/H₂O (4:1). To Vial 6, add toluene/H₂O (4:1).
-
-
Reaction & Analysis: Follow steps 3-5 from Protocol 1. Compare the yields and side product profiles to determine the optimal base/solvent combination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. previous.scientia.report [previous.scientia.report]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Welcome to the technical support center for the purification of 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find practical, field-tested advice presented in a question-and-answer format to directly address the challenges you may encounter during the purification of these compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound derivatives.
Q1: What are the most common methods for purifying crude this compound derivatives?
A1: The two most effective and widely used purification techniques for this class of compounds are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature of the impurities and the physical properties of your target compound.
-
Silica Gel Column Chromatography: This is the workhorse method for separating the desired product from reaction byproducts and unreacted starting materials, especially when dealing with complex mixtures or non-crystalline products.[1][2][3]
-
Recrystallization: If your crude product is a solid and has moderate to high purity, recrystallization can be a highly effective and scalable method to obtain material of excellent purity.[4]
Q2: How do I choose the right solvent system for silica gel column chromatography?
A2: The selection of an appropriate solvent system is critical for a successful separation. The ideal mobile phase should provide a good separation between your target compound and impurities, with a target retention factor (Rf) of 0.2-0.4 on a Thin Layer Chromatography (TLC) plate for the compound of interest.[3]
A typical starting point for pyrrolo[2,3-d]pyrimidine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[5] For more polar derivatives, a system of dichloromethane and methanol may be necessary.[3]
Workflow for Solvent System Selection:
Caption: Workflow for selecting a chromatography solvent system.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: The pyrrolo[2,3-d]pyrimidine core, particularly the N-H of the pyrrole, can be sensitive to the acidic nature of standard silica gel.[3] This can lead to streaking, the appearance of new, more polar spots on TLC, and overall low recovery.
Solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by preparing a slurry with your initial, non-polar mobile phase containing a small amount (0.1-1%) of a tertiary amine like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).[3]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography if your compound is sufficiently non-polar).
Q4: What are some good solvent choices for recrystallizing this compound derivatives?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyrrolo[2,3-d]pyrimidine derivatives, common choices include:
-
Toluene[4]
-
Mixtures of ethanol and water
-
Ethyl acetate and hexanes
-
Dichloromethane and hexanes
It is always best to perform small-scale solubility tests with your specific derivative to identify the optimal solvent or solvent pair.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the 4-chloro product after aqueous workup, with starting material (4-hydroxy analog) recovered. | The 4-chloro group is sensitive to hydrolysis, especially in the presence of strong acids or bases during workup.[4] | - Before quenching, remove excess chlorinating agent (e.g., POCl₃) by distillation under reduced pressure.[4]- Perform a "reverse quench" by slowly adding the cooled reaction mixture to crushed ice or ice-water.[4]- Use a weak base like sodium bicarbonate for neutralization instead of strong bases like NaOH.[4] |
| Multiple, closely-eluting spots on TLC, making separation by column chromatography difficult. | - Isomeric byproducts.- Incomplete reaction or side reactions leading to structurally similar impurities. | - Optimize the mobile phase for better separation. Try a different solvent system or a gradient elution.- Consider preparative TLC or HPLC for small-scale purifications.- If possible, attempt to crystallize the desired product from the mixture. |
| Product streaks on the TLC plate and elutes as a broad band from the column. | - The compound is acidic or basic and is interacting strongly with the silica gel.- The compound is overloaded on the column. | - Add a modifier to the mobile phase: a small amount of triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds.[3]- Ensure you are not loading too much crude material onto the column (typically 1-5% of the silica gel weight). |
| The purified compound is a white solid, but it discolors over time. | The 7H-pyrrolo[2,3-d]pyrimidine core can be susceptible to air and light-induced oxidation or degradation. | - Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).- Keep the material in a dark place, such as an amber vial.[6]- For long-term storage, refrigeration (2-8°C) is recommended.[6] |
Section 3: Experimental Protocols
Here are detailed, step-by-step methodologies for the key purification techniques.
Protocol 1: Silica Gel Column Chromatography
This protocol is a general guideline and should be adapted based on your preliminary TLC analysis.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., 200-300 mesh) in the initial, least polar mobile phase determined from your TLC analysis.[1][3]
-
Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing. Drain the excess solvent until it is level with the top of the silica gel.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add your mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs.
-
-
Analysis of Fractions:
-
Monitor the elution by spotting fractions onto a TLC plate and visualizing under UV light and/or with a suitable stain.
-
Combine the fractions containing the pure product.
-
-
Isolation of the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude solid.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If the solid is insoluble or sparingly soluble, heat the mixture gently. The ideal solvent will dissolve the compound when hot but not when cold.
-
If the compound is too soluble in one solvent and insoluble in another, a two-solvent system (e.g., ethyl acetate/hexanes) may be effective.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and briefly heat the solution.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystal formation, you can place the flask in an ice bath.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals under a vacuum to remove any residual solvent.
-
Visualization of the General Purification Workflow:
Caption: Decision tree for purification method selection.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines - Google Patents [patents.google.com]
- 6. This compound | 784150-41-0 [sigmaaldrich.com]
Common side reactions and byproducts in pyrrolo[2,3-d]pyrimidine synthesis
Welcome to the technical support center for pyrrolo[2,3-d]pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formations encountered during the synthesis of this critical heterocyclic scaffold. As a core component of many biologically active molecules, including kinase inhibitors, understanding the nuances of its synthesis is paramount for achieving high yields and purity.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions in a direct, question-and-answer format to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 7-position of my 7-deazapurine nucleotide is giving low yields and a complex mixture of byproducts. What is the likely cause?
A1: A common side reaction in Suzuki-Miyaura cross-couplings on nucleotide scaffolds is the hydrolysis of the phosphodiester backbone.[4][5] This is particularly problematic under basic conditions and with prolonged reaction times required for the coupling. The presence of water and the basic medium can lead to the cleavage of the phosphate linkages, resulting in a mixture of the desired product, unreacted starting material, and hydrolyzed byproducts, which significantly complicates purification and reduces the overall yield.
To mitigate this, it is crucial to use anhydrous solvents and reagents. Additionally, optimizing the reaction time is critical; a shorter reaction time can help to minimize the extent of hydrolysis.[4][5] The choice of base and palladium catalyst/ligand system can also play a significant role. For instance, using a water-soluble ligand like triphenylphosphine-3,3′,3″-trisulfonate (TPPTS) with a milder base such as cesium carbonate (Cs2CO3) in a mixed solvent system (e.g., water-acetonitrile) has been shown to be effective while minimizing hydrolysis.[4][5]
Q2: I am observing the formation of an isomerized side product during the synthesis of 7-aryl-7-deazapurine cyclic dinucleotides via Suzuki-Miyaura coupling. What is this byproduct and how can I avoid it?
A2: The formation of an "open isomerized side product" has been reported during the Suzuki-Miyaura cross-coupling on cyclic dinucleotide scaffolds.[4] This byproduct arises from the cleavage of the cyclic dinucleotide structure, leading to a linear phosphodiester. While the exact mechanism can be complex, it is often associated with the harsh reaction conditions that can promote the opening of the cyclic phosphate ring.
To minimize the formation of this isomerized byproduct, similar strategies to those for preventing hydrolysis of the phosphodiester backbone are recommended. A key factor is to keep the reaction time as short as possible.[4][5] Careful monitoring of the reaction progress by TLC or LC-MS is essential to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure to conditions that favor byproduct formation. Optimization of the catalyst system and using a minimal excess of the boronic acid can also be beneficial.
Q3: During the glycosylation of my 7-deazapurine base using the Vorbrüggen method, I am getting a mixture of N7- and N1-glycosylated isomers. How can I improve the regioselectivity?
A3: Achieving high regioselectivity in the glycosylation of pyrrolo[2,3-d]pyrimidines can be challenging due to the presence of multiple nucleophilic nitrogen atoms. The Vorbrüggen glycosylation, which typically involves the reaction of a silylated heterocycle with a protected ribose derivative in the presence of a Lewis acid, is a common method.[6][7]
To favor glycosylation at the desired position (often N7 for 7-deazapurines), several factors can be controlled:
-
Silylation: Proper silylation of the nucleobase is crucial. Using an excess of a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) can help ensure the formation of the desired silylated intermediate.[6]
-
Solvent and Temperature: The choice of solvent and reaction temperature can influence the regioselectivity. Non-polar solvents often favor the thermodynamically more stable isomer. A systematic screening of solvents and temperatures is recommended.
-
Protecting Groups: The protecting groups on the sugar moiety can also direct the glycosylation. Bulky protecting groups may sterically hinder approach to one of the nitrogen atoms, thereby enhancing selectivity.
Q4: I am attempting a multi-component reaction to synthesize polysubstituted pyrrolo[2,3-d]pyrimidines, but the reaction is sluggish and yields are low. What can I do to improve the reaction efficiency?
A4: Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules like pyrrolo[2,3-d]pyrimidines in a single step.[8][9] However, their success is often highly dependent on the reaction conditions. If you are experiencing low yields or slow reaction rates, consider the following:
-
Catalyst: The choice of catalyst is critical. Many MCRs for pyrrolo[2,3-d]pyrimidine synthesis are catalyzed by acids, bases, or even phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB).[8] If you are using a catalyst, ensure it is of high purity and consider screening other catalysts. In some cases, a catalyst-free, on-water reaction can be effective.[1]
-
Solvent: The solvent can significantly impact the reaction rate and yield. While green solvents like water or ethanol are often preferred, sometimes a switch to a different solvent system is necessary to improve the solubility of reactants or intermediates.[8][10]
-
Temperature: Increasing the reaction temperature can often accelerate the reaction, but it may also lead to the formation of byproducts. A careful optimization of the reaction temperature is necessary.
-
Order of Addition: In some MCRs, the order of addition of the reactants can influence the outcome.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during pyrrolo[2,3-d]pyrimidine synthesis.
Problem 1: Incomplete Reaction and/or Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
| Potential Cause | Troubleshooting Steps | Rationale |
| Catalyst Deactivation | 1. Use fresh, high-purity palladium catalyst and ligands.2. Degas the solvent and reaction mixture thoroughly to remove oxygen.3. Consider using a more robust catalyst system, such as one with bulky phosphine ligands. | Palladium catalysts, especially in the Pd(0) active state, are sensitive to oxygen and impurities, which can lead to deactivation and lower catalytic activity. |
| Poor Solubility of Reactants | 1. Screen different solvents or solvent mixtures.2. Increase the reaction temperature cautiously.3. Use a phase-transfer catalyst if applicable. | Poor solubility can limit the effective concentration of reactants, slowing down the reaction rate. |
| Suboptimal Base | 1. Screen a variety of inorganic and organic bases (e.g., K2CO3, Cs2CO3, Et3N, DIPEA).2. Ensure the base is anhydrous if the reaction is moisture-sensitive. | The choice of base is critical for the transmetalation step in Suzuki coupling and for the deprotonation of the alkyne in Sonogashira coupling. |
| Hydrolysis of Starting Material or Product | 1. Use anhydrous solvents and reagents.2. Minimize reaction time by closely monitoring the reaction progress.3. Use a milder base. | As discussed in the FAQs, sensitive functional groups like esters or phosphodiesters can be prone to hydrolysis under basic conditions.[4][5] |
Problem 2: Formation of Dimerized Byproducts
| Potential Cause | Troubleshooting Steps | Rationale |
| Homocoupling in Cross-Coupling Reactions | 1. Decrease the catalyst loading.2. Add the reagents slowly to maintain a low concentration of the reactive species.3. Ensure the absence of oxygen, which can promote homocoupling. | Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can compete with the desired cross-coupling reaction, leading to dimeric byproducts. |
| Self-Condensation of Starting Materials | 1. Lower the reaction temperature.2. Use a more dilute solution.3. Change the order of addition of reagents. | Highly reactive starting materials can sometimes self-condense, especially at elevated temperatures or high concentrations. |
Problem 3: Difficult Purification of the Final Product
| Potential Cause | Troubleshooting Steps | Rationale |
| Formation of Closely Eluting Byproducts | 1. Optimize the reaction conditions to minimize byproduct formation (see above).2. Use a different stationary phase for column chromatography (e.g., alumina instead of silica gel).3. Employ preparative HPLC for challenging separations. | Structural similarities between the desired product and byproducts can make them difficult to separate by standard chromatography. |
| Poor Solubility of the Product | 1. Use a solvent system in which the product is more soluble for purification.2. Consider converting the product to a more soluble derivative for purification, followed by deprotection. | Low solubility can lead to product precipitation on the column and poor separation. |
| Residual Catalyst | 1. Use a catalyst scavenger resin to remove residual palladium.2. Perform an aqueous workup with a chelating agent like EDTA.3. Recrystallize the final product. | Residual metal catalysts can contaminate the final product and interfere with subsequent biological assays. |
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic challenges, the following diagrams illustrate key concepts.
Caption: Common side reactions in the Suzuki-Miyaura coupling of 7-deazapurine nucleotides.
Caption: A general troubleshooting workflow for pyrrolo[2,3-d]pyrimidine synthesis.
References
- 1. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing palladium catalyst and ligand selection for cross-coupling reactions
<Technical Support Center: Optimizing Palladium Catalyst and Ligand Selection for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for navigating the complexities of palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide in-depth, field-tested insights into the causal relationships between your experimental choices and reaction outcomes. Here, you will find a self-validating system of troubleshooting guides and FAQs to empower you to diagnose and solve common challenges in your cross-coupling endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that researchers often have when setting up or troubleshooting their cross-coupling reactions.
Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) has a low or no yield. What are the first things I should check?
A1: When a reaction fails, a systematic approach is key. Before delving into complex optimization, start with the fundamentals:
-
Reagent Purity and Integrity: Ensure all your reagents—aryl halide, organometallic partner, base, and solvent—are pure and, crucially, anhydrous. Many cross-coupling reactions are highly sensitive to moisture and oxygen, which can deactivate the catalyst.[1][2] It's best practice to use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: These reactions are typically air-sensitive.[1][3] Confirm that your reaction vessel was properly degassed (e.g., via three vacuum/inert gas cycles) and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.
-
Catalyst Activity: The heart of your reaction is the palladium catalyst. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[1][4] If this reduction is inefficient, the reaction will not proceed. Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a more advanced precatalyst system.[4]
Q2: How do I choose the right phosphine ligand for my specific cross-coupling reaction?
A2: Ligand selection is critical and depends heavily on the specific coupling partners and reaction type. The ligand's electronic and steric properties directly impact the catalyst's stability and reactivity.[5][6]
-
Electron-Rich vs. Electron-Poor Ligands: Electron-rich ligands (often bulky alkylphosphines) can increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[7]
-
Steric Hindrance (Cone Angle): Bulky ligands can promote the reductive elimination step, which is often the product-forming step.[6] They can also help stabilize the active mononuclear palladium species and prevent catalyst decomposition.
-
Bidentate vs. Monodentate Ligands: Bidentate ligands (e.g., dppf, Xantphos) can form more stable complexes with palladium, which can be beneficial in preventing palladium black precipitation (catalyst decomposition).[5][8] However, in some cases, monodentate ligands offer greater flexibility and can lead to higher reactivity.
A practical approach is to screen a small library of ligands with varying properties to identify the optimal choice for your specific substrate combination.
Q3: What are the most common causes of palladium catalyst deactivation, and how can I prevent them?
A3: Catalyst deactivation is a frequent cause of low yields and can stem from several factors:
-
Oxidation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by air or other oxidants in the reaction mixture. Maintaining a strictly inert atmosphere is the primary preventative measure.
-
Particle Agglomeration: At elevated temperatures, finely dispersed palladium can agglomerate into larger, less active particles (palladium black).[9] The choice of ligand and solvent can help stabilize the catalyst and prevent this.
-
Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.
-
Substrate/Product Inhibition: In some cases, the starting materials, products, or byproducts can coordinate to the palladium center and inhibit its catalytic activity. For instance, in the Buchwald-Hartwig amination of 2-halopyridines, the pyridine nitrogen can poison the catalyst.[2] Using a bulkier ligand can often mitigate this issue.[2]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific issues you may encounter during your experiments.
Issue 1: Low to No Product Yield
Q: I've checked my reagents and setup, but my reaction is still not working. What's the next step?
A: A systematic screen of reaction parameters is the most effective way to solve this problem.
Experimental Protocol: Reaction Parameter Screen
-
Set up a baseline reaction: Use your initial reaction conditions as a control.
-
Vary one parameter at a time: Set up parallel reactions, each varying one of the following:
-
Palladium Precursor: Compare a Pd(II) source (e.g., Pd(OAc)₂) with a Pd(0) source (e.g., Pd₂(dba)₃).
-
Ligand: Screen a set of 3-4 ligands with different steric and electronic properties (e.g., a trialkylphosphine like P(t-Bu)₃, a biarylphosphine like SPhos, and a ferrocenylphosphine like dppf).[6]
-
Base: Test a range of bases with varying strengths and solubilities (e.g., an inorganic carbonate like K₂CO₃, a phosphate like K₃PO₄, and an organic base like DBU).[10][11]
-
Solvent: Evaluate a few common solvents for cross-coupling reactions (e.g., toluene, dioxane, DMF).[12][13] The solvent can significantly impact the solubility of your reagents and the stability of the catalytic species.[12]
-
-
Monitor the reactions: Use a technique like TLC, GC-MS, or LC-MS to monitor the progress of each reaction at regular intervals.
-
Analyze the results: Identify the conditions that lead to the highest conversion to your desired product.
Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling
The following table illustrates how ligand choice can dramatically affect the outcome of a Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 98 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 95 |
| PPh₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 24 | <10 |
Data adapted from a representative example.[6]
Visualization: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
Q: My reaction is producing significant amounts of homocoupled product from my organometallic reagent and/or dehalogenated starting material. How can I suppress these side reactions?
A: The formation of these side products often points to issues with the relative rates of the desired catalytic cycle versus competing pathways.
-
Homocoupling: This is often a problem in reactions like Stille and Sonogashira couplings.
-
Stille Coupling: The presence of oxygen can promote homocoupling of the organostannane reagent.[3] Rigorous degassing is essential. In some cases, the addition of a copper(I) co-catalyst can be beneficial, though its role is debated.[14][15]
-
Sonogashira Coupling: Homocoupling of the alkyne (Glaser coupling) is a common side reaction, often promoted by the copper co-catalyst.[16] Running the reaction under "copper-free" conditions, often with a more electron-rich and bulky phosphine ligand, can mitigate this.[17]
-
-
Dehalogenation: The replacement of the halide on your starting material with a hydrogen atom can occur if there are sources of protic species and the reductive elimination of the product is slow.
-
Base Choice: Using a non-nucleophilic, anhydrous base is important.
-
Ligand Effects: A ligand that accelerates reductive elimination can often outcompete the dehalogenation pathway.
-
Visualization: The Catalytic Cycle of a Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 3: Advanced Topics
Regioselectivity in Polyhalogenated Substrates
Q: I am working with a substrate that has multiple halogen atoms (e.g., 2-bromo-4-iodopyridine). How can I selectively couple at one position over the other?
A: Achieving regioselectivity relies on the differential reactivity of carbon-halogen bonds. The general order of reactivity for oxidative addition is C-I > C-OTf > C-Br >> C-Cl.[18]
-
Mild Reaction Conditions: By using milder reaction conditions (lower temperature, shorter reaction time), you can often favor coupling at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations.[18]
-
Ligand Control: In some cases, the choice of ligand can influence the regioselectivity. For instance, in the Sonogashira coupling of certain diiodopurines, monodentate ligands like PPh₃ favor coupling at one position, while bidentate or electron-rich monodentate ligands switch the selectivity to the other position.[19]
Experimental Protocol: Selective Sonogashira Coupling of 2-Bromo-4-iodopyridine
-
Materials: 2-Bromo-4-iodopyridine, terminal alkyne, PdCl₂(PPh₃)₂, CuI, a suitable base (e.g., Et₃N), and a degassed solvent (e.g., THF).
-
Procedure:
-
To a flame-dried flask, add the 2-bromo-4-iodopyridine, palladium catalyst, and CuI.
-
Seal the flask, evacuate, and backfill with an inert gas.
-
Add the degassed solvent, base, and terminal alkyne via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and purify by column chromatography.
-
By carefully controlling the reaction conditions, you can achieve high selectivity for coupling at the C-4 position.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. gessnergroup.com [gessnergroup.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. ikm.org.my [ikm.org.my]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. snu.elsevierpure.com [snu.elsevierpure.com]
Overcoming low reactivity of the 4-chloro position in nucleophilic substitution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for overcoming challenges with nucleophilic substitution at the 4-chloro position. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter low reactivity with aryl and heteroaryl chlorides. Here, we move beyond textbook procedures to provide field-proven insights, troubleshooting guides, and detailed protocols to help you successfully navigate this common synthetic hurdle.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the reactivity of the 4-chloro position.
Q1: Why is my 4-chloro-substituted aromatic or heteroaromatic compound unreactive towards nucleophilic substitution?
A: The low reactivity of aryl chlorides, including those at the 4-position of rings like quinoline or pyridine, is a well-documented challenge rooted in several electronic and mechanistic factors.
-
The SNAr Mechanism: Unlike aliphatic SN1 and SN2 reactions, nucleophilic substitution on an aromatic ring typically proceeds through a two-step addition-elimination mechanism (SNAr). The rate-determining step is the initial attack of the nucleophile on the carbon bearing the chlorine, which temporarily breaks the ring's aromaticity to form a high-energy carbanionic intermediate known as a Meisenheimer complex.[1][2][3][4]
-
Lack of Activation: For this initial attack to be favorable, the aromatic ring must be "activated," meaning it must be electron-deficient. This deficiency is typically achieved by placing strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), at positions ortho or para to the leaving group.[2][3][5][6] These groups stabilize the negative charge of the Meisenheimer complex through resonance. If your molecule lacks such activating groups, the energy barrier to form this intermediate is often too high under standard conditions.[2][7]
-
The Carbon-Chlorine Bond: The C(sp²)–Cl bond in an aryl chloride is stronger than a C(sp³)–Cl bond in an alkyl halide, making it more difficult to break.[8] While bond cleavage is not the rate-determining step, the high electronegativity of chlorine is crucial for the reaction.[9][10]
Q2: I have the choice between a 4-fluoro, 4-chloro, or 4-bromo analog. Which one is most reactive in an SNAr reaction?
A: The reactivity order for leaving groups in SNAr reactions is often counterintuitive when compared to SN1/SN2 reactions. The typical order is: F > Cl > Br > I .[1][11][12]
The reason for this lies in the rate-determining step. The reaction rate is governed by the nucleophile's attack on the ring, not the leaving group's departure. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect.[9][10] This effect makes the carbon atom it's attached to more electrophilic and significantly stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the first, slow step.[1][9][13] The weaker C-F bond strength is less relevant because its cleavage occurs in the second, fast step after aromaticity is restored.[1]
Q3: What are the main strategic approaches to overcome low reactivity at the 4-chloro position?
A: There are three primary strategies, which we will explore in the troubleshooting guides below:
-
Harsh Reaction Conditions: The most straightforward approach is to increase the reaction's energy by using high temperatures, often with the aid of microwave irradiation.[14][15][16]
-
Chemical Activation: This involves modifying the substrate or reaction environment to lower the activation energy. This can include acid catalysis, particularly for nitrogen-containing heterocycles, or using phase-transfer catalysts.[17][18]
-
Transition-Metal Catalysis: For unactivated or challenging substrates, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, provide a powerful, albeit more complex, alternative.[19][20]
Troubleshooting Guide: Low or No Conversion
This section provides detailed solutions for when your nucleophilic substitution reaction at the 4-chloro position is failing or providing unsatisfactory yields.
Issue 1: The reaction shows no consumption of starting material, even after prolonged heating.
This is a classic sign that the activation energy barrier for the rate-determining nucleophilic attack is not being overcome.
The system lacks sufficient energy, the ring is not sufficiently electron-deficient, or the nucleophile is too weak.
Microwave irradiation provides rapid, efficient, and uniform heating, often achieving temperatures and pressures unattainable with conventional oil baths. This can dramatically accelerate sluggish SNAr reactions.[14][16][21]
DOT Visualization: Workflow for Employing Microwave Synthesis
Caption: Decision workflow for switching to microwave heating.
Experimental Protocol: Microwave-Assisted Amination of a 4-Chloro-pyridopyrimidine [15]
-
Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 4-chloro-pyridopyrimidine (1.0 mmol, 1 equiv.), the desired amine (1.5-2.0 equiv.), and methanol (MeOH, 3-5 mL).
-
Sealing: Securely cap the reaction vial.
-
Irradiation: Place the vial in the microwave reactor cavity. Irradiate the mixture at a set temperature of 120-160°C for 10-40 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino product.
For substrates like 4-chloroquinolines or 4-chloropyridines, acid catalysis can significantly enhance reactivity. Protonation of the ring nitrogen acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack.[18] This is particularly effective for reactions with neutral nucleophiles like amines.
DOT Visualization: Mechanism of Acid Catalysis
Caption: Acid catalysis activates the N-heterocycle for attack.
Troubleshooting Table: Comparing Reaction Conditions for Triazole Substitution on 4-Chloroquinoline [18]
| Method | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| A (Neutral) | None | None (Melt) | 160 | 24 | 25 |
| B (Acidic) | HCl (cat.) | None (Melt) | 160 | 0.5 | 85 |
| C (Basic) | NaH | DMF | 100 | 2 | 90 |
This data clearly shows that both acid and base catalysis dramatically accelerate the reaction compared to neutral conditions.
Troubleshooting Guide: Low Yields & Side Reactions
Issue 2: The starting material is consumed, but the yield of the desired product is low.
This scenario suggests that while the initial activation barrier is overcome, the reaction is either incomplete, reversible, or proceeding through undesired pathways.
Possible causes include poor solubility of reagents, competing side reactions, or decomposition of product/starting material under harsh conditions.
When reacting an organic-soluble aryl chloride with an aqueous-soluble ionic nucleophile (e.g., NaN₃, KCN, KF), the reaction can be incredibly slow due to the inability of the reagents to interact. A phase-transfer catalyst, typically a quaternary ammonium salt, solves this by transporting the nucleophile anion from the aqueous phase into the organic phase.[17][22][23][24]
Experimental Protocol: PTC-mediated Cyanation of an Aryl Chloride
-
Setup: To a round-bottom flask, add the aryl chloride (1.0 mmol, 1 equiv.), toluene (10 mL), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 mmol, 10 mol%).
-
Aqueous Phase: In a separate beaker, dissolve sodium cyanide (NaCN, 1.5 mmol, 1.5 equiv.) in water (5 mL).
-
Reaction: Add the aqueous NaCN solution to the flask. Heat the biphasic mixture to 80-100°C with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture, separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude aryl nitrile. Purify as needed.
For unactivated aryl chlorides or when forcing conditions lead to decomposition, the most robust solution is often to abandon the SNAr pathway in favor of a transition-metal-catalyzed reaction. The Buchwald-Hartwig amination is the premier method for forming C-N bonds with aryl chlorides.[19][20]
DOT Visualization: Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 6-bromo-2-chloroquinoline [25][26]
This protocol demonstrates selective amination at the more reactive bromide position in the presence of the less reactive 2-chloro position, highlighting the power and selectivity of this method.
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.025 mmol, 5 mol%), the phosphine ligand (e.g., XPhos, 0.06 mmol, 12 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Reagents: Add the 6-bromo-2-chloroquinoline (1.0 mmol, 1 equiv.) and the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.).
-
Solvent: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100°C under argon for 12-24 hours, monitoring by TLC.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography to yield the 6-amino-2-chloroquinoline product. The 2-chloro position can then be targeted in a subsequent, often more forcing, coupling reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. quora.com [quora.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. tandfonline.com [tandfonline.com]
- 15. A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 17. ijirset.com [ijirset.com]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. phasetransfer.com [phasetransfer.com]
- 23. spcmc.ac.in [spcmc.ac.in]
- 24. youtube.com [youtube.com]
- 25. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Labyrinth of N-7 Protection and Deprotection of Pyrrolo[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and modification of pyrrolo[2,3-d]pyrimidines, a scaffold of immense interest in medicinal chemistry. This guide, structured in a practical question-and-answer format, is designed to provide in-depth troubleshooting advice and clear, actionable protocols for the often-challenging N-7 protection and deprotection steps. As Senior Application Scientists, we have compiled this resource based on a synthesis of peer-reviewed literature and field-proven insights to help you navigate the complexities of your experimental work.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the N-7 protection and deprotection of your pyrrolo[2,3-d]pyrimidine core.
Low or No Yield of N-7 Protected Product
Question: I am attempting to protect the N-7 position of my 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, but I am getting a low yield of the desired product and recovering a significant amount of starting material. What could be the issue?
Answer: This is a frequent challenge that can stem from several factors. The pyrrolo[2,3-d]pyrimidine system has multiple nucleophilic nitrogen atoms, and achieving regioselectivity for N-7 can be tricky. Here’s a breakdown of potential causes and solutions:
-
Inadequate Base: The choice and amount of base are critical for deprotonating the pyrrole nitrogen, making it sufficiently nucleophilic to react with your protecting group electrophile.
-
Insight: A weak base like potassium carbonate may not be sufficient to fully deprotonate the N-7 position, leading to a sluggish or incomplete reaction.
-
Solution: Consider using a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. Be cautious with stoichiometry; typically, 1.1 to 1.5 equivalents of the base are sufficient. Over-basing can lead to side reactions.
-
-
Reaction Conditions: Temperature and reaction time play a crucial role.
-
Insight: The reaction may be kinetically slow at room temperature.
-
Solution: Gentle heating (e.g., to 40-50 °C) can often drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at elevated temperatures.
-
-
Regioselectivity Issues: Depending on the substituents on your pyrrolo[2,3-d]pyrimidine core, you might be getting protection at other positions, such as N-1.
-
Insight: The electronic environment of the heterocyclic system dictates the most nucleophilic nitrogen.
-
Solution: While N-7 is generally the more nucleophilic site in the pyrrole ring, this can be altered by other functional groups. Careful characterization of your product mixture by 2D NMR techniques (like HMBC) can help identify isomers. If regioselectivity is a persistent issue, you may need to consider a multi-step approach involving blocking other reactive sites.
-
Incomplete Deprotection
Question: I am trying to remove the N-7 protecting group, but the reaction is not going to completion, and I am left with a mixture of starting material and product. How can I improve the deprotection efficiency?
Answer: Incomplete deprotection is a common hurdle. The stability of the protecting group and the sensitivity of your core structure will dictate the optimal conditions.
-
Insufficient Reagent or Reaction Time: The deprotection might simply need more time or a higher concentration of the deprotecting agent.
-
Insight: Deprotection reactions can be slower than anticipated, especially with sterically hindered substrates.
-
Solution: Increase the reaction time and monitor closely by TLC or LC-MS. If the reaction stalls, a fresh portion of the deprotecting reagent can be added. For acid-labile groups, ensure that the acid is not consumed by other basic functionalities on your molecule.
-
-
Reagent Incompatibility: The chosen deprotection method may not be suitable for the specific protecting group or your substrate.
-
Insight: Different protecting groups have varying lability to acidic, basic, or hydrogenolytic conditions.
-
Solution: Consult a protecting group stability chart (see Section 2) to ensure you are using the appropriate conditions. For example, a tosyl group, which is quite robust, will not be cleaved by mild acidic conditions used for a Boc group.
-
Formation of Side Products During Deprotection
Question: During the deprotection of my N-7 SEM-protected pyrrolo[2,3-d]pyrimidine using TFA, I am observing a significant amount of an unknown side product. What is happening and how can I avoid it?
Answer: This is a well-documented and challenging issue, particularly with the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group. The likely culprit is the generation of formaldehyde during the deprotection process.[1]
-
Mechanism of Side Product Formation:
-
Acid-mediated cleavage of the SEM group releases a hemiaminal intermediate.
-
This intermediate is unstable and fragments, releasing your deprotected pyrrolo[2,3-d]pyrimidine, ethylene, trimethylsilanol, and, crucially, formaldehyde.
-
The electron-rich pyrrole ring of your product can then undergo an electrophilic aromatic substitution reaction with the in-situ generated formaldehyde, leading to undesired side products, such as the formation of a tricyclic eight-membered ring.[1]
-
-
Troubleshooting and Solutions:
-
Two-Step Deprotection Protocol: This is the most effective strategy.[1][2]
-
Acidic Step: Treat the SEM-protected compound with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature. This step forms the hydroxymethyl intermediate. Monitor carefully by TLC to ensure consumption of the starting material.
-
Basic Step: After removing the TFA in vacuo, dissolve the crude intermediate in a solvent like methanol or THF and treat it with a mild base such as aqueous sodium bicarbonate (NaHCO₃) or ammonia. This second step facilitates the clean elimination of formaldehyde.
-
-
Formaldehyde Scavengers: While less common, the inclusion of a formaldehyde scavenger during the acidic cleavage step could potentially mitigate side reactions.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which N-7 protecting group is best for my pyrrolo[2,3-d]pyrimidine synthesis?
A1: The "best" protecting group is highly dependent on the subsequent reaction conditions your molecule needs to endure. Here is a comparative table to guide your decision:
| Protecting Group | Abbreviation | Common Protection Conditions | Common Deprotection Conditions | Stability & Comments |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH, DMF | TFA, then NaHCO₃; or TBAF, THF | Stable to a wide range of conditions, including organometallic reagents and mild acids/bases. Deprotection can be challenging due to side reactions.[1][3] |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, TEA, DCM | TFA, DCM; or HCl in dioxane | Acid-labile. Stable to hydrogenation and mild basic conditions. Good for syntheses avoiding strong acids.[4][5] |
| Tosyl (p-Toluenesulfonyl) | Ts | Ts-Cl, NaH, DMF | Cs₂CO₃, MeOH/THF; or Mg, MeOH | Very robust. Stable to strong acids and many oxidizing/reducing agents. Requires harsher conditions for removal. |
Q2: What is a reliable, step-by-step protocol for the N-7 SEM protection of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?
A2: Here is a typical, field-tested protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the DMF to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring.
-
Substrate Addition: Slowly add a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous DMF. Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Protection: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Q3: Can I use TBAF for N-7 SEM deprotection?
A3: Yes, tetrabutylammonium fluoride (TBAF) is a common reagent for cleaving silyl-based protecting groups, including SEM.[3] It offers a milder, non-acidic alternative to TFA.
-
Typical Conditions: TBAF (1M solution in THF) is added to a solution of the SEM-protected pyrrolo[2,3-d]pyrimidine in THF. The reaction may require heating (e.g., to 80 °C) for several hours.[6]
-
Causality: The fluoride ion attacks the silicon atom, initiating the cleavage of the SEM group.
-
Troubleshooting: The reaction rate can be sensitive to the presence of water, and sometimes "anhydrous" TBAF preparations are necessary. The workup can be challenging due to the non-volatile nature of TBAF. An aqueous workup is typically required to remove the reagent.[6]
Section 3: Visualizing the Workflows
To provide a clearer understanding of the processes and potential pitfalls, we have created the following diagrams using Graphviz.
Caption: General workflow for N-7 protection.
Caption: SEM deprotection: recommended vs. problematic pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. Boc Protection (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 6. SEM Deprotection - TBAF [commonorganicchemistry.com]
Technical Support Center: Enhancing the Solubility of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. This guide is designed to provide in-depth, actionable strategies to overcome the solubility challenges frequently encountered with this important class of compounds.
Understanding the Challenge: Why is Solubility an Issue?
The this compound scaffold is a cornerstone for numerous targeted therapies, particularly as kinase inhibitors, due to its structural resemblance to purine.[1] However, the very features that make it biologically active—a rigid, planar, heteroaromatic ring system—also contribute to its poor aqueous solubility.[2] These molecules can pack efficiently into a stable crystal lattice, driven by intermolecular forces like hydrogen bonding and π-π stacking. This high lattice energy means that a significant amount of energy is required to break the crystal apart and solvate the individual molecules in water, resulting in low solubility.
This guide provides a systematic approach to troubleshoot and resolve these solubility issues, moving from fundamental physicochemical modifications to advanced formulation strategies.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during experimental work in a direct question-and-answer format.
Part 1: Initial Troubleshooting & Physicochemical Approaches
Q1: My this compound derivative immediately precipitated when I diluted my DMSO stock into an aqueous buffer. What are my first steps?
This is a classic sign of a poorly soluble compound crashing out of a supersaturated solution. Your immediate goal is to find conditions that keep the compound in solution at the desired concentration.
Causality: The compound is highly soluble in the organic co-solvent (DMSO) but insoluble in the aqueous medium. Upon dilution, the percentage of the co-solvent drops dramatically, and the aqueous environment cannot maintain the solvation of the lipophilic molecule, causing it to precipitate.[3]
Initial Actions:
-
Increase Co-solvent Concentration: Determine the maximum tolerable percentage of DMSO or another co-solvent (e.g., ethanol, PEG 400) in your assay. Sometimes, increasing the final co-solvent concentration to 1-5% is sufficient. However, always run a vehicle control to ensure the solvent itself does not affect the experimental outcome.[4]
-
Lower the Compound Concentration: Verify if your working concentration is essential. A lower, more soluble concentration may still yield meaningful results.
-
Assess the pH of Your Buffer: As detailed in the next question, pH is a critical factor for this class of molecules.
Q2: How does pH affect the solubility of my pyrrolo[2,3-d]pyrimidine derivative, and how can I optimize it?
The pyrrolo[2,3-d]pyrimidine core contains basic nitrogen atoms, particularly in the pyrimidine ring.[5][6] The solubility of these compounds is therefore highly dependent on pH.
Causality: In acidic conditions (lower pH), the basic nitrogen atoms can become protonated, forming a cationic salt. This charged species is significantly more polar and, therefore, more soluble in aqueous media than the neutral free base.[7][8] The key is to work at a pH that is at least 1-2 units below the pKa of the conjugate acid.
Optimization Strategy:
-
Conduct a pH-Solubility Profile: Systematically measure the solubility of your compound across a range of pH values (e.g., from pH 2 to pH 8). This will identify the pH at which solubility is maximized.
-
Formulate with Buffers: For experiments, use an acidic buffer (e.g., citrate or acetate buffer) that maintains a pH where your compound is predominantly in its soluble, ionized form.[9]
Caption: Impact of pH on the ionization and solubility of a pyrrolopyrimidine core.
Q3: Can I improve solubility by forming a salt of my derivative? What are the key considerations?
Yes, salt formation is one of the most effective and widely used strategies for increasing the solubility of ionizable compounds.[8][10]
Causality: Creating a salt is the formal process of protonating your basic compound with an acid (the "counter-ion") to create a stable, solid, and often highly soluble crystalline material. This approach provides a more robust and reproducible solution than simply adjusting the pH of a buffer.[11]
Key Considerations:
-
API Ionizability: This technique is only applicable if your derivative has a sufficiently basic center (which the pyrrolo[2,3-d]pyrimidine core provides).
-
pKa Difference: For a stable salt, the pKa of the acidic counter-ion should generally be at least 2-3 units lower than the pKa of your protonated compound.[8]
-
Counter-Ion Selection: Common choices include hydrochloride, hydrobromide, mesylate, tosylate, and sulfate. The choice of counter-ion can significantly impact the final salt's properties, including solubility, stability, and hygroscopicity.[12]
-
Common Ion Effect: Be aware that the solubility of a salt can be suppressed in a solution that already contains a high concentration of the counter-ion (e.g., the solubility of a hydrochloride salt may decrease in a high-chloride buffer).[12]
Part 2: Advanced Solid-State & Formulation Strategies
Q4: My derivative is non-ionizable or my salts are unstable. Is co-crystallization a suitable alternative?
Absolutely. Co-crystallization is an excellent strategy for improving the solubility of neutral compounds or when salt formation is problematic.[13][14]
Causality: A co-crystal is a multi-component crystalline solid where the API and a benign "coformer" molecule are held together by non-covalent interactions, most commonly hydrogen bonds.[15][16] By pairing the API with a highly soluble coformer (e.g., citric acid, succinic acid, nicotinamide), you create a new crystal lattice with entirely different physicochemical properties. This new lattice is often easier to break apart during dissolution, leading to a significant increase in apparent solubility and dissolution rate.[17]
Advantages over Salts:
-
Applicable to non-ionizable compounds.[16]
-
Avoids issues like disproportionation that can affect salts.[14]
-
Offers a wider range of potential coformers compared to pharmaceutically acceptable salt formers.
Q5: What are amorphous solid dispersions (ASDs), and when should I consider them?
ASDs are a powerful formulation technique where the crystalline API is molecularly dispersed within a hydrophilic polymer matrix.[18] This is one of the most robust methods for tackling very poorly soluble, "brick-dust" compounds.[19]
Causality: The crystalline state is the lowest energy, most stable, and least soluble solid form. By dispersing the API within a polymer (like PVP, HPMC-AS, or Soluplus®), you prevent it from crystallizing and trap it in a high-energy, amorphous ("disordered") state.[20][21] This amorphous form lacks a stable crystal lattice to overcome, leading to a much higher apparent solubility and faster dissolution. The polymer also helps to prevent the drug from crashing out of the supersaturated solution it creates.[22]
When to Consider ASDs:
-
When other methods (pH adjustment, salt formation) fail to provide sufficient solubility.
-
For compounds with a very high melting point and low solubility (indicative of a very stable crystal lattice).
-
When developing oral dosage forms, as this is a clinically validated approach for enhancing bioavailability.[18][22]
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q6: What formulation excipients can help solubilize these derivatives for in vitro assays?
Beyond co-solvents, several classes of excipients can be used to prepare aqueous formulations for in vitro studies.[23]
Common Excipients:
-
Surfactants: These are amphiphilic molecules that form micelles in water above a certain concentration (the CMC). The hydrophobic core of the micelle can encapsulate your poorly soluble compound, effectively solubilizing it in the aqueous bulk. Common examples include Tween® 80, Sodium Lauryl Sulfate (SLS), and Cremophor® EL.[23]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can become trapped within this cavity, forming an "inclusion complex" that has greatly improved aqueous solubility. Beta-cyclodextrin and its derivatives (like HP-β-CD) are frequently used.[23][24]
-
Polymers: Water-soluble polymers like PVP or PEG can also improve solubility through various mechanisms, including inhibiting crystallization and providing a more hydrophobic microenvironment for the drug.[21]
Data Summary: Comparing Enhancement Techniques
The following table provides a hypothetical comparison of the expected solubility enhancement for a typical this compound derivative using different methods. Actual results will vary based on the specific derivative's structure.
| Method | Expected Solubility Increase (vs. Free Base in Water) | Key Considerations |
| pH Adjustment (to pH 2) | 10 - 100 fold | Only effective if compound remains stable at low pH. |
| Hydrochloride Salt | 100 - 1,000 fold | Requires an ionizable API; potential for common ion effect.[12] |
| Co-crystal (e.g., with Citric Acid) | 50 - 500 fold | Requires screening for a suitable coformer; stable solid form.[15] |
| Amorphous Solid Dispersion (1:3 in PVP) | 100 - >10,000 fold | Can generate a supersaturated state; requires physical stability.[20] |
| Formulation with 2% Tween® 80 | 10 - 200 fold | Dependent on micelle formation; potential for assay interference.[23] |
Experimental Protocols
Protocol 1: Rapid pH-Solubility Profiling
This protocol provides a quick assessment of your compound's pH-dependent solubility.
-
Prepare Buffers: Make a series of buffers at different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0) using standard buffer systems (e.g., citrate, phosphate).
-
Prepare Slurry: Add an excess amount of your solid compound to a vial containing a known volume (e.g., 1 mL) of each buffer. Ensure solid is visible.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantify: Carefully remove an aliquot of the supernatant, dilute it in a suitable mobile phase or solvent, and determine the concentration using a validated analytical method like HPLC-UV or LC-MS.
Protocol 2: Screening for Salt Formation (Small Scale)
This protocol helps identify promising acid counter-ions for salt formation.
-
Dissolve Compound: Dissolve a known amount of your derivative (e.g., 20 mg) in a suitable organic solvent in which the free base is soluble (e.g., acetone, ethyl acetate, or isopropanol).
-
Add Acid: In separate vials, add a stoichiometric equivalent (1.0 eq) of different acids (e.g., HCl in isopropanol, methanesulfonic acid, p-toluenesulfonic acid).
-
Observe: Agitate the vials and observe for the formation of a precipitate over several hours. The formation of a new solid suggests a salt has formed.
-
Isolate & Characterize: If a precipitate forms, isolate the solid by filtration, wash with the solvent, and dry under vacuum.
-
Confirm: Characterize the new solid using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm it is a new crystalline form and not just the precipitated free base.
Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This is a common lab-scale method for producing ASDs for initial evaluation.
Caption: Workflow for preparing an amorphous solid dispersion via solvent evaporation.
-
Dissolution: Co-dissolve the API and a hydrophilic polymer (e.g., PVP K30, HPMC-AS) in a suitable volatile solvent (e.g., methanol, acetone) at a specific ratio (e.g., 1:3 drug-to-polymer by weight).
-
Solvent Removal: Remove the solvent using a rotary evaporator. The goal is to remove the solvent quickly to prevent the API from having time to crystallize.
-
Drying: Scrape the resulting solid from the flask and dry it further in a vacuum oven overnight to remove any residual solvent.
-
Characterization: The resulting powder should be analyzed by PXRD to confirm it is amorphous (indicated by a broad "halo" pattern instead of sharp peaks) and by DSC to identify a single glass transition temperature (Tg).
By applying these structured troubleshooting and optimization strategies, researchers can effectively overcome the solubility limitations of this compound derivatives, enabling more reliable experimental results and accelerating the drug development process.
References
- 1. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpbr.in [ijpbr.in]
- 4. longdom.org [longdom.org]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. researchgate.net [researchgate.net]
- 16. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 20. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 21. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 23. senpharma.vn [senpharma.vn]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Reactions Involving 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are scaling up reactions with this critical heterocyclic building block. As a key intermediate in the synthesis of numerous kinase inhibitors and other pharmacologically active molecules, its successful functionalization is paramount.[1] This document provides in-depth, field-tested answers to common challenges encountered during process development and scale-up, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Core Characteristics & Handling FAQs
This section addresses the fundamental properties of this compound and best practices for its handling and storage, which are critical for ensuring reproducibility, especially at a larger scale.
Q1: What are the primary solubility and stability concerns with this compound?
A1: Understanding the solubility and stability profile is the first step in robust process development.
-
Solubility: The compound is poorly soluble in water and non-polar organic solvents. It exhibits moderate to good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), and is also soluble in methanol and ethanol.[2][3][4] On scale, achieving a true solution is vital for reaction homogeneity and kinetics. Mixed solvent systems, such as toluene/DMF or dioxane/water, are often employed in cross-coupling reactions to balance reactant solubility and catalyst performance.
-
Stability: The molecule is generally stable under normal storage conditions (2-8°C, inert atmosphere, protected from light).[5] However, it is susceptible to degradation under strongly acidic or basic conditions, particularly at elevated temperatures.[2] The C4-chloro group is labile and can be hydrolyzed back to the 7H-pyrrolo[2,3-d]pyrimidin-4-one starting material, especially during aqueous workups if the pH is not carefully controlled.[6]
Data Summary: Solubility Profile
| Solvent | Solubility | Scale-Up Consideration |
| Water | Poor | Unsuitable as a single solvent; used in biphasic mixtures. |
| Toluene | Low | Often used as a co-solvent, especially for heat transfer. |
| Dichloromethane (DCM) | Moderate | Useful for extractions and chromatography. |
| Ethanol / Methanol | Good | Can participate in reactions (e.g., ether formation) at high temperatures. |
| Tetrahydrofuran (THF) | Moderate | Common solvent for cross-coupling. |
| 1,4-Dioxane | Good | High boiling point, suitable for high-temperature reactions. |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solubility, but can be difficult to remove and may complicate workups.[7] |
| Dimethylformamide (DMF) | High | Good general-purpose solvent for this substrate class. |
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The dual-halogenated nature of this scaffold presents both an opportunity for selective functionalization and a challenge for process control. The C6-Br bond is generally more reactive towards palladium-catalyzed oxidative addition than the C4-Cl bond, allowing for sequential, site-selective couplings.[8]
Suzuki-Miyaura Coupling FAQs
Q2: My Suzuki-Miyaura reaction at the C6-bromo position is stalling at ~70% conversion upon scale-up. What are the likely causes?
A2: This is a classic scale-up issue often related to mass transfer, heat transfer, or catalyst deactivation.
-
Poor Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients and "hot spots," causing side reactions or catalyst decomposition. Ensure the reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine) and that agitation speed is sufficient to maintain a homogeneous slurry.
-
Catalyst Deactivation: The nitrogen atoms in the pyrrolopyrimidine core can coordinate to the palladium center, acting as catalyst poisons.[9] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can shield the metal center and promote the desired reductive elimination over catalyst inhibition.[10]
-
Insufficient Base: The reaction requires a base to activate the boronic acid and neutralize the HX byproduct. On a larger scale, the dissolution and effectiveness of inorganic bases like K₂CO₃ or K₃PO₄ can be slow.[11] Consider using a more soluble base or a biphasic system (e.g., toluene/water) to improve contact between phases.
-
Oxygen Contamination: Failure to maintain a strictly inert atmosphere is a common cause of catalyst deactivation (formation of inactive Pd oxides). Ensure all solvents are thoroughly degassed and the reactor is purged with argon or nitrogen before adding the catalyst.
Q3: I am observing significant amounts of the debrominated byproduct (4-chloro-7H-pyrrolo[2,3-d]pyrimidine). How can I prevent this?
A3: Protodeboronation of the boronic acid followed by hydrodehalogenation of the starting material is a common side reaction.
-
Cause: This is often exacerbated by high temperatures, prolonged reaction times, or the presence of water and certain bases. The boronic acid degrades to the corresponding arene, which can then participate in a catalytic cycle that removes the bromine from your starting material.
-
Solutions:
-
Use a Stoichiometric Excess of Boronic Acid: Employing a slight excess (1.1-1.3 equivalents) of the boronic acid can compensate for its degradation.
-
Choose the Right Base: Anhydrous K₃PO₄ is often superior to bases like Na₂CO₃ or Cs₂CO₃ in minimizing this side reaction.
-
Control Temperature: Do not overheat the reaction. Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-90 °C).
-
Use Boronic Esters: Pinacol boronic esters are often more stable towards protodeboronation than their corresponding boronic acids.
-
Buchwald-Hartwig Amination FAQs
Q4: I am attempting a Buchwald-Hartwig amination at the C4-chloro position after a Suzuki reaction at C6. The reaction is sluggish and gives a low yield. Why?
A4: Aminating the electron-rich, sterically hindered C4-chloro position is significantly more challenging than coupling at C6-Br.
-
Increased Steric Hindrance: The newly introduced group at C6 creates steric bulk around the C4 position, hindering the approach of both the catalyst and the amine.
-
Deactivated Substrate: The C4-Cl bond is inherently less reactive than the C6-Br bond in oxidative addition.[8]
-
Inappropriate Catalyst System: Standard Pd/phosphine catalysts may not be active enough. This transformation often requires specialized, highly active catalyst systems. Consider using a G3 or G4 Buchwald palladacycle precatalyst with a bulky biarylphosphine ligand like BrettPhos or AdBrettPhos.[12] These systems are designed to couple challenging, electron-rich aryl chlorides.
-
Stronger Base Required: A stronger base, such as Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine and facilitate the catalytic cycle.[13]
Q5: During a large-scale Buchwald-Hartwig reaction, I'm getting a dark, tarry mixture that is difficult to purify. What's happening?
A5: This points to product/reagent decomposition or the formation of polymeric side products.
-
Thermal Instability: The product, a highly functionalized electron-rich heterocycle, may be unstable at the high temperatures often required for the reaction. Run the reaction at the minimum effective temperature and for the shortest possible time.
-
Amine Reactivity: The amine nucleophile itself might be undergoing side reactions. Ensure it is of high purity.
-
Work-up Issues: Quenching the reaction improperly can lead to decomposition. A slow, controlled quench into a cooled, buffered aqueous solution is often necessary. For purification, consider switching from standard silica gel chromatography to a different stationary phase (e.g., alumina) or employing crystallization to isolate the product from the dark impurities.
Section 3: Troubleshooting Workflows & Protocols
Visual Workflow: Troubleshooting Low Reaction Conversion
Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling at C6
This protocol describes a typical lab-scale procedure that can be adapted for scale-up.
Objective: To selectively couple an arylboronic acid at the C6-bromo position.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or Pd₂(dba)₃ (0.015 equiv) with SPhos (0.03 equiv)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Jacketed reactor with overhead stirrer, reflux condenser, and nitrogen/argon inlet
Procedure:
-
Reactor Setup: Charge the jacketed reactor with this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Inerting: Seal the reactor and purge with nitrogen or argon for at least 30 minutes.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (4:1 mixture) via cannula or a pressure-equalizing addition funnel.
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Begin stirring and heat the mixture to 85-95 °C. The internal temperature should be monitored carefully.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. A typical reaction time is 4-12 hours. Look for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol).
References
- 1. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | lookchem [lookchem.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 5. This compound | 784150-41-0 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
Minimizing homo-coupling in Suzuki reactions with 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
Technical Support Center: Suzuki Coupling Reactions
Guide: Minimizing Homo-coupling in Suzuki Reactions with 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds, particularly in the synthesis of complex pharmaceutical intermediates. The substrate this compound is a valuable building block, but its use in Suzuki couplings can be plagued by the formation of homo-coupled byproducts, which complicates purification and reduces the yield of the desired product. This guide provides in-depth troubleshooting advice and optimized protocols to address this specific challenge, empowering you to enhance reaction efficiency and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling, and why is it a significant problem with my this compound substrate?
A1: Homo-coupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl byproduct.[1][2] This occurs in parallel with the desired cross-coupling of the boronic acid with your pyrrolo[2,3-d]pyrimidine substrate.
This side reaction is particularly problematic for several reasons:
-
Reduced Yield: It consumes the boronic acid reagent, lowering the potential yield of your target molecule.
-
Purification Challenges: The homo-coupled product often has similar polarity to the desired cross-coupled product, making chromatographic separation difficult and time-consuming.
-
Catalyst Inefficiency: The pathways leading to homo-coupling can divert the palladium catalyst from the main catalytic cycle, reducing overall reaction efficiency.
The primary driver of boronic acid homo-coupling is the presence of Pd(II) species and an oxidant, most commonly dissolved oxygen in the reaction mixture.[1][3][4] The mechanism often involves a stoichiometric reaction between the Pd(II) species and the boronic acid, which generates the homo-coupled product and reduces the palladium to the active Pd(0) state.[1][4] Therefore, controlling the oxidation state of the palladium and rigorously excluding oxygen are paramount.[1][4]
Q2: Which reaction parameters are most critical for controlling homo-coupling?
A2: Minimizing homo-coupling requires a multi-faceted approach. The most critical parameters to control are:
-
Atmosphere Control (Oxygen Exclusion): This is the single most important factor. Dissolved oxygen can promote the formation of Pd(II) species, which directly leads to homo-coupling.[1][3] Rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is essential.
-
Choice of Palladium Source & Pre-catalyst: Using a Pd(0) pre-catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferable to Pd(II) sources like Pd(OAc)₂ or PdCl₂.[5] Pd(0) catalysts can directly enter the catalytic cycle without needing an initial reduction step, thereby minimizing the presence of reactive Pd(II) species that can initiate homo-coupling.
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the desired Suzuki cycle.[6][7][8] This helps to ensure the desired reaction outcompetes the homo-coupling side reaction.
-
Base Selection: The base activates the boronic acid for transmetalation.[9][10] The strength and type of base can influence reaction rates and side reactions.[11][12] Weaker bases like carbonates or phosphates are often a good starting point as overly strong bases can sometimes promote side reactions.
Q3: How do I choose the right palladium catalyst and ligand for my system?
A3: For an electron-deficient heterocyclic substrate like this compound, the goal is to facilitate a rapid and efficient catalytic cycle to outpace side reactions.
-
Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a suitable ligand. These are generally effective and readily available. If using a Pd(II) source like Pd(OAc)₂, consider adding a mild reducing agent like potassium formate to help generate the active Pd(0) species in situ.[1][4][5][13]
-
Ligand: Bulky, electron-rich monodentate phosphine ligands from the Buchwald family are often highly effective for challenging couplings.[8][14] They stabilize the palladium catalyst, promote the desired oxidative addition and reductive elimination steps, and can sterically hinder pathways leading to side reactions.[6][7]
Table 1: Recommended Catalyst/Ligand Combinations
| Catalyst System | Ligand Type | Key Advantages | Recommended For |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | Robust, versatile, and effective for many heteroaromatic couplings.[15] | A good general starting point for initial screening. |
| Pd₂(dba)₃ / SPhos | Buchwald Ligand (Bulky, Electron-Rich) | Highly active, often allows for lower catalyst loading and room temperature reactions.[8] | Overcoming steric hindrance and promoting difficult couplings. |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand (Bulky, Electron-Rich) | Excellent for coupling aryl chlorides and electron-deficient heterocycles. | When coupling at the more challenging C4-Cl position (if desired). |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A classic, reliable Pd(0) source. | Standard, less challenging couplings at the C6-Br position. |
Visualizing the Reaction Pathways
To effectively troubleshoot, it's crucial to understand the competing chemical pathways. The desired Suzuki-Miyaura catalytic cycle regenerates the active Pd(0) catalyst, while the homo-coupling pathway is a parasitic reaction that consumes both the boronic acid and palladium species.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Highly Active Palladium Catalysts for Suzuki Coupling Reactions – The Buchwald Research Group [chemistry-buchwald.mit.edu]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Screening for Sonogashira Coupling of Pyrrolo[2,3-d]pyrimidines
Welcome to the technical support center for optimizing the Sonogashira cross-coupling reaction for pyrrolo[2,3-d]pyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize C-C coupled products involving this important heterocyclic core, a common motif in pharmaceutical development.
This resource provides field-proven insights, troubleshooting guides for common experimental failures, and detailed protocols to streamline your catalyst screening and reaction optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What makes the Sonogashira coupling of pyrrolo[2,3-d]pyrimidines challenging?
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, present unique challenges due to their electronic properties. The pyrimidine ring is electron-deficient, which can influence the reactivity of the halide at the C4 or C6 position. Furthermore, the pyrrole nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions. These substrate-specific factors necessitate careful reaction optimization, as a "one-size-fits-all" protocol is rarely effective.[1]
Q2: What are the essential components of a Sonogashira reaction?
The reaction classically involves four key components:
-
Palladium Catalyst: The engine of the catalytic cycle, typically a Pd(0) species that undergoes oxidative addition with the aryl halide.[2][3]
-
Copper(I) Co-catalyst: Traditionally, a copper salt (e.g., CuI) is used to activate the terminal alkyne, forming a copper acetylide intermediate that facilitates the key transmetalation step.[2][4][5]
-
Ligand: Usually a phosphine or N-heterocyclic carbene (NHC), the ligand stabilizes the palladium center and modulates its reactivity. Its steric and electronic properties are critical for success.[6][7]
-
Base: An amine base (e.g., Et₃N, DIPEA) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct formed during the reaction.[2][8]
-
Solvent: The choice of solvent (e.g., DMF, THF, dioxane, toluene) impacts solubility, reaction rate, and catalyst stability.[9][10]
Q3: Should I use a traditional copper co-catalyst or a copper-free system?
This is a critical decision in reaction design.
-
Copper-Catalyzed: The classic method, often highly efficient and fast.[2][5] However, the copper co-catalyst can promote the highly undesirable side reaction of alkyne homocoupling (Glaser coupling), which forms a diyne byproduct.[5][9][11] This is particularly problematic if your alkyne is precious.
-
Copper-Free: Developed to avoid Glaser coupling, these systems are "greener" and can simplify purification.[12][13][14] However, they may require more specialized ligands, higher temperatures, or longer reaction times to achieve comparable efficiency to copper-catalyzed systems.[15][16] For complex pharmaceutical intermediates where purity is paramount, a copper-free approach is often preferred.[15]
Q4: Where do I start with ligand selection for my catalyst system?
Ligand choice is arguably the most important variable to screen.[17][18] The electronic and steric properties of the ligand directly influence the key steps of oxidative addition and reductive elimination in the catalytic cycle.[18] For electron-deficient heterocycles like pyrrolo[2,3-d]pyrimidines coupled with aryl bromides or chlorides, bulky and electron-rich phosphine ligands are often the most successful.[3][17]
A good starting point for screening includes:
-
Triphenylphosphine (PPh₃): A classic, inexpensive, but often less reactive ligand.
-
Tri(tert-butyl)phosphine (P(t-Bu)₃): A very bulky and electron-rich ligand, highly effective for challenging substrates.
-
Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos): A modern class of highly active and versatile ligands designed for difficult cross-coupling reactions.[17]
-
N-Heterocyclic Carbenes (NHCs): Strong σ-donating ligands that can form very stable and active palladium complexes.[3][12][19][20]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low to No Product Yield
This is the most common issue, often stemming from an inefficient catalytic cycle.
-
Possible Cause A: Inactive Catalyst System
-
Why it happens: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step, especially with less reactive aryl bromides or chlorides.[18] If the catalyst is not active enough, this step fails. The Pd(II) precatalyst (e.g., Pd(PPh₃)₂Cl₂) must first be reduced to the active Pd(0) state, which can sometimes be inefficient.[2][21]
-
Solutions:
-
Switch to a More Active Ligand: Move from simple ligands like PPh₃ to more electron-rich and bulky phosphines (see table below) or NHC ligands.[3] These ligands promote oxidative addition.[18]
-
Increase Temperature: Oxidative addition is highly temperature-dependent. For stubborn aryl bromides, increasing the temperature to 80-120 °C may be necessary.[22][23]
-
Use a Pd(0) Precatalyst: Using a source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be more effective than starting with a Pd(II) source.[3]
-
Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, killing the reaction.[24] Ensure all solvents and the reaction headspace are properly degassed.
-
-
-
Possible Cause B: Incorrect Base Selection
-
Why it happens: The base must be strong enough to deprotonate the terminal alkyne (pKa ~25) but not so strong that it causes undesired side reactions. Its solubility in the chosen solvent is also critical.[10] An amine base like Et₃N or DIPEA also acts as a solvent in some protocols.[2]
-
Solutions:
-
Screen Different Bases: Test both organic (Et₃N, DIPEA) and inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄) bases. Inorganic bases are often effective in polar aprotic solvents like DMF or acetonitrile, especially in copper-free systems.[25]
-
Check Solubility: Ensure your chosen base is at least partially soluble in the reaction solvent. For instance, using K₂CO₃ in a non-polar solvent like toluene may result in poor performance due to solubility constraints.[10]
-
-
-
Possible Cause C: Poor Solvent Choice
Problem 2: Significant Alkyne Homocoupling (Glaser Product)
This side reaction plagues traditional, copper-catalyzed Sonogashira couplings.
-
Why it happens: In the presence of oxygen, the copper acetylide intermediate can undergo oxidative dimerization to form a 1,3-diyne.[5][11]
-
Solutions:
-
Switch to a Copper-Free Protocol: This is the most definitive solution.[12][13] Replace the CuI with other additives if needed, or simply rely on a highly active Pd/ligand system.
-
Minimize Oxygen: Use rigorous degassing techniques (e.g., freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (Argon or Nitrogen).
-
Reduce Copper Loading: Lower the amount of CuI from the typical 1-5 mol% to <1 mol%.
-
Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[24]
-
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate is a clear sign that your catalyst is no longer in the active, soluble catalytic cycle.
-
Why it happens: Pd(0) complexes can aggregate and precipitate as palladium black if they are not sufficiently stabilized by the ligand, often at elevated temperatures.[21]
-
Solutions:
-
Use a More Bulky/Stable Ligand: Sterically demanding ligands like P(t-Bu)₃ or Buchwald biaryl phosphines create a protective "pocket" around the palladium atom, preventing aggregation.[17]
-
Lower the Reaction Temperature: Decomposition is more common at higher temperatures. Find the minimum temperature required for efficient reaction.
-
Check Solvent Purity: Impurities in the solvent can sometimes lead to catalyst decomposition. Using anhydrous, high-purity solvents is recommended.
-
Catalyst System Screening: A Practical Guide
A systematic approach is key to efficiently identifying the optimal conditions for your specific pyrrolo[2,3-d]pyrimidine substrate.
Data Presentation: Recommended Screening Components
The following tables summarize common starting points for your screening efforts.
Table 1: Recommended Palladium Precatalysts and Ligands for Screening
| Component | Type | Key Characteristics | Typical Loading (mol%) |
|---|---|---|---|
| Precatalysts | |||
| Pd(PPh₃)₂Cl₂ | Pd(II) | Air-stable, common starting point. | 1 - 5 |
| Pd₂(dba)₃ | Pd(0) | Highly active Pd(0) source, often used with added ligand. | 0.5 - 2 |
| Pd(OAc)₂ | Pd(II) | Common, inexpensive Pd(II) source. | 1 - 5 |
| Ligands | |||
| PPh₃ | Monodentate | Standard, moderately active. | 2 - 10 |
| P(t-Bu)₃ | Monodentate | Very electron-rich and bulky, highly active. | 2 - 10 |
| XPhos | Biaryl Phosphine | Bulky and electron-donating, excellent for aryl bromides/chlorides.[17] | 1 - 4 (L:Pd ratio ~1-2) |
| SPhos | Biaryl Phosphine | Similar to XPhos, highly versatile. | 1 - 4 (L:Pd ratio ~1-2) |
| IPr | NHC | Strong σ-donor, forms highly stable catalysts.[12][19] | 1 - 4 (L:Pd ratio ~1-2) |
Table 2: Example of a 24-Well Plate Screening Matrix
| Well | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| A1 | PPh₃ | Et₃N | THF | 65 |
| A2 | XPhos | Et₃N | THF | 65 |
| A3 | P(t-Bu)₃ | Et₃N | THF | 65 |
| ... | ... | ... | ... | ... |
| B1 | PPh₃ | K₂CO₃ | DMF | 100 |
| B2 | XPhos | K₂CO₃ | DMF | 100 |
| B3 | P(t-Bu)₃ | K₂CO₃ | DMF | 100 |
| ... | ... | ... | ... | ... |
| C1 | PPh₃ | Cs₂CO₃ | Dioxane | 100 |
| C2 | XPhos | Cs₂CO₃ | Dioxane | 100 |
| C3 | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 |
| ... | ... | ... | ... | ... |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Catalyst Screening (Copper-Free)
This protocol is designed for a parallel screening setup (e.g., in a 24-well plate).
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of your pyrrolo[2,3-d]pyrimidine halide in the chosen reaction solvent (e.g., Dioxane).
-
Prepare a 0.12 M stock solution of the terminal alkyne in the same solvent.
-
Prepare a 0.5 M stock solution/slurry of the base (e.g., K₂CO₃) in the same solvent.
-
Prepare a stock solution of the palladium precatalyst (e.g., 5 mM Pd₂(dba)₃).
-
-
Reaction Setup (in an inert atmosphere glovebox):
-
To each reaction vial/well, add the appropriate solid ligand (e.g., 2-4 equivalents relative to Pd).
-
Add the palladium precatalyst stock solution (e.g., 1 mol%).
-
Add the pyrrolo[2,3-d]pyrimidine halide stock solution (1.0 eq).
-
Add the terminal alkyne stock solution (1.2 eq).
-
Initiate the reaction by adding the base stock solution (2.2 eq).
-
-
Reaction Execution:
-
Seal the reaction plate or vials securely.
-
Transfer the setup to a pre-heated reaction block or oil bath set to the desired temperature.
-
Stir for the designated time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine conversion and identify major byproducts.
-
Visualization 1: The Sonogashira Catalytic Cycle
This diagram illustrates the key steps in the classical copper-catalyzed Sonogashira reaction. The process involves two interconnected catalytic cycles.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Visualization 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical path to diagnose and solve low-yield reactions.
Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. books.lucp.net [books.lucp.net]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 19. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
- 25. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Biological activity of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine analogs
< A Comparative Guide to the Biological Activity of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structure is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP)[1]. This inherent structural mimicry makes it an ideal starting point for designing competitive inhibitors that target the ATP-binding sites of protein kinases[1][2]. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a major class of therapeutic agents[3].
This guide focuses on analogs derived from a specific, highly versatile starting material: This compound . The strategic placement of halogen atoms on this core structure is not arbitrary. The 4-chloro group serves as a reactive handle for synthetic diversification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The 6-bromo substituent, meanwhile, plays a crucial role in modulating the electronic properties of the ring system and can offer additional vectors for chemical modification or influence binding affinity with target proteins. Through a systematic comparison of analogs derived from this core, we can elucidate the principles governing their biological activity and guide the rational design of next-generation kinase inhibitors.
Part 1: The Synthetic Gateway - Leveraging the 4-Chloro Position
The development of a diverse library of analogs from the this compound scaffold hinges on the reactivity of the C4-chlorine atom. This position is highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the facile introduction of a wide range of amine-containing fragments, which is a common strategy in the synthesis of kinase inhibitors to engage in critical hydrogen-bonding interactions within the kinase hinge region.
A typical synthetic route involves the reaction of the 4-chloro starting material with a desired aniline or amine in a suitable solvent, often with acid catalysis, to yield the corresponding 4-amino substituted pyrrolo[2,3-d]pyrimidine derivative[4]. This straightforward and modular approach enables the systematic exploration of how different substituents at the C4-position impact biological activity. For instance, various substituted anilines can be introduced to probe hydrophobic pockets and form specific interactions with the target kinase[4].
Part 2: Comparative Analysis of Biological Activity
Analogs of this compound have shown potent inhibitory activity against a range of protein kinases, particularly tyrosine kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Janus kinases (JAKs)[5][6][7].
Structure-Activity Relationship (SAR) Insights
The biological activity of these analogs is profoundly influenced by the nature of the substituent introduced at the C4 position. Key SAR insights from various studies include:
-
Aromatic Substituents: The introduction of substituted anilines at the C4 position is a common and effective strategy. The substituents on the aniline ring can significantly impact potency and selectivity. For example, the incorporation of halogenated benzylidene benzohydrazides has led to the development of compounds with potent, multi-targeted kinase inhibitory activity[6][8].
-
Lipophilicity and Bulk: Modifications that alter the lipophilicity and steric bulk of the C4-substituent can fine-tune the compound's pharmacokinetic properties and its fit within the ATP-binding pocket[5]. For instance, linking the 7-deazapurine core to an isatin moiety via a hydrazine linker has been shown to enhance lipophilicity and produce potent cytotoxic effects[5].
-
Flexibility and Conformation: The replacement of the N7 nitrogen of the purine ring with a carbon atom (as in 7-deazapurines) provides greater conformational flexibility to substituents at the C6 position, which can lead to improved binding in the hydrophobic pocket of some enzymes[9][10].
Quantitative Comparison of Analog Activity
The following table summarizes the reported in vitro activity of representative 7H-pyrrolo[2,3-d]pyrimidine analogs against various cancer cell lines and protein kinases. This data highlights the potency that can be achieved through systematic modification of the core scaffold.
| Analog ID / Description | Target / Cell Line | IC50 (µM) | Reference |
| Compound 5 (Isatin Hybrid) | HepG2 (Liver Cancer) | 6.11 | [5] |
| MCF-7 (Breast Cancer) | 5.93 | [5] | |
| MDA-MB-231 (Breast Cancer) | 2.48 | [5] | |
| HeLa (Cervical Cancer) | 1.98 | [5] | |
| Compound 5k (Benzylidene) | HepG2 (Liver Cancer) | IC50 = 0.079 µM (vs EGFR) | |
| EGFR Kinase | 0.079 | [6] | |
| Her2 Kinase | 0.040 | [6] | |
| VEGFR2 Kinase | 0.136 | [6] | |
| Compound 7 (Isatin Hybrid) | CDK9 Kinase | 0.115 | |
| Compound 9 (Quinazolinone) | CDK9 Kinase | 0.131 | [11] |
| Compound 25 (Quinazolinone) | CDK9 Kinase | 0.142 | [11] |
Part 3: In-Depth Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step protocols for two fundamental assays used to characterize the biological activity of these kinase inhibitors.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation[12]. It is a crucial first step to determine the concentration of a compound required to inhibit cell growth by 50% (IC50).
Methodology
-
Cell Seeding:
-
Harvest and count cancer cells, ensuring high viability (>95%).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete growth medium.
-
Seed 100 µL of the cell suspension (approximately 5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment[12].
-
-
Compound Treatment:
-
Prepare a serial dilution of the test analog in a complete growth medium. A common approach is to start with a high concentration and perform 3-fold or 10-fold dilutions[13].
-
Include a vehicle control (medium with the highest concentration of DMSO, typically <0.5%) and a "no-cell" blank control[14].
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Return the plate to the incubator for a predetermined duration, typically 48 or 72 hours[14].
-
-
MTT Addition and Incubation:
-
Formazan Solubilization & Data Acquisition:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals[14][15].
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well, typically at 490 nm or 570 nm, using a microplate reader[15].
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log-transformed concentration of the analog and use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value[12].
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Methodology
-
Compound Preparation:
-
Prepare a stock solution of the test analog in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution)[3].
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate.
-
Include wells for a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle)[3].
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the specific protein kinase, and its substrate peptide[3].
-
Add the master mix to all wells of the assay plate.
-
Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells[3].
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction[3].
-
-
Signal Detection:
-
Add the ATP detection reagent (e.g., Kinase-Glo® reagent) to all wells to stop the kinase reaction and generate a luminescent signal.
-
Incubate for a short period (e.g., 10 minutes) to allow the signal to stabilize.
-
Measure the luminescence using a plate reader. The amount of remaining ATP is inversely correlated with kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the log-transformed compound concentration and use non-linear regression to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Overall workflow from synthesis to biological evaluation.
Part 4: Mechanistic Insights - Targeting the JAK/STAT Pathway
A key signaling pathway often dysregulated in cancer and inflammatory diseases is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway[16][17]. This pathway transmits signals from extracellular cytokines and growth factors to the nucleus, influencing gene transcription related to cell proliferation, differentiation, and survival[18]. Constitutive activation of the JAK/STAT pathway is a feature of many malignancies[18].
Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of JAK kinases[16]. By binding to the ATP pocket of JAKs, these small molecules prevent the phosphorylation and subsequent activation of STAT proteins. This blockade inhibits the translocation of STAT dimers to the nucleus, thereby downregulating the transcription of pro-inflammatory and pro-survival genes[16]. The development of specific JAK inhibitors is a promising therapeutic strategy for various cancers and autoimmune disorders like rheumatoid arthritis[16][17].
JAK/STAT Signaling Pathway Diagram
Caption: Inhibition of the JAK/STAT pathway by a pyrrolopyrimidine analog.
Conclusion
The this compound scaffold is a highly validated and versatile starting point for the development of potent kinase inhibitors. The strategic functionalization of the C4 position, guided by systematic SAR studies, has yielded numerous analogs with significant anti-proliferative activity. By targeting critical signaling pathways like JAK/STAT, these compounds hold considerable promise for the development of new targeted therapies for cancer and other diseases. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing this promising class of therapeutic agents.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry.[1][2][3][4][5] Its inherent ability to mimic the natural purine core allows derivatives to interact with a wide array of biological targets, particularly ATP-binding sites in kinases.[3] This has led to the successful development of numerous potent and selective inhibitors for various therapeutic areas, most notably in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different series of pyrrolo[2,3-d]pyrimidine derivatives, offering insights into the rational design of next-generation therapeutics. We will delve into specific examples, supported by experimental data, to illustrate how subtle molecular modifications can profoundly impact biological activity.
The Pyrrolo[2,3-d]pyrimidine Core: A Versatile Scaffold
The core structure of pyrrolo[2,3-d]pyrimidine offers multiple points for diversification, primarily at the C2, C4, C5, and N7 positions. Each of these positions plays a crucial role in dictating the molecule's interaction with its biological target, as well as its pharmacokinetic properties. Understanding the SAR at each position is paramount for optimizing potency, selectivity, and drug-like characteristics.
Caption: Key positions for substitution on the pyrrolo[2,3-d]pyrimidine core.
Comparative SAR Analysis of Pyrrolo[2,3-d]pyrimidine Derivatives as Anticancer Agents
A significant body of research has focused on the development of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of various kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and RET kinase.[1][2][6][7]
Case Study 1: Targeting EGFR and VEGFR
A comprehensive review of pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR inhibitors highlights the critical role of substituents at the C4 and N7 positions.[1][2]
Key SAR Insights:
-
C4 Position: Substitution with anilino moieties is a common strategy. The nature and position of substituents on the aniline ring are crucial for activity. For instance, the presence of a 3-chloro-4-fluoroanilino group often confers potent inhibitory activity against EGFR.
-
N7 Position: Alkylation or arylation at the N7 position can modulate potency and pharmacokinetic properties. Small alkyl groups or substituted phenyl rings are frequently employed.[8]
Comparative Data for EGFR and VEGFR Inhibitors:
| Compound ID | C4-Substituent | N7-Substituent | Target Kinase | IC50 (µM) | Reference |
| 8a | 4-((4-Chlorophenyl)amino) | 7-Phenyl | Breast (MCF-7) | >50 | [9] |
| 8h | 4-((4-Methoxyphenyl)amino) | 7-(4-Chlorophenyl) | Breast (MDA-MB-468) | - | [8] |
| 8j | 4-((4-Fluorophenyl)amino) | 7-(4-Methoxyphenyl) | Breast (MDA-MB-468) | - | [8] |
| 9h | 4-Hydroxy | 7-(4-Chlorophenyl) | Breast (MDA-MB-468) | - | [8] |
Note: Specific IC50 values for compounds 8h, 8j, and 9h against MDA-MB-468 were not provided in the abstract but the study concluded that electron-withdrawing groups on the N7 substituent and electron-donating groups on the C4 substituent resulted in excellent cytotoxic activity.[8]
Case Study 2: Targeting RET Kinase
Recent studies have explored pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of wild-type and mutant forms of RET kinase, which are drivers in certain types of thyroid and lung cancers.[6][7]
Key SAR Insights:
-
A study on RET inhibitors demonstrated that a 4-amino group is crucial for potent activity.[7]
-
Substitution at the C5 position with a phenyl or other aryl group can significantly enhance potency.
-
The nature of the substituent at the N7 position also plays a role in modulating activity.
Comparative Data for RET Kinase Inhibitors:
| Compound ID | C4-Substituent | C5-Substituent | RET wt IC50 (µM) | RET V804M IC50 (µM) | Reference |
| 20 | -NH2 | 4-phenoxyphenyl | 0.076 ± 0.006 | - | [7] |
| 26 | -NH2 | 4-phenoxyphenyl (thieno[2,3-d]pyrimidine core) | 0.96 ± 0.04 | - | [7] |
| 59 | -NH2 | Complex aryl group | Low nanomolar | Low nanomolar | [6][7] |
The data clearly shows that the pyrrolo[2,3-d]pyrimidine core (compound 20) is superior to the thieno[2,3-d]pyrimidine bioisostere (compound 26), resulting in a 12-fold loss of activity.[7] Compound 59 emerged as a lead compound with potent, low nanomolar activity against both wild-type and a drug-resistant mutant of RET.[6][7]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a pyrrolo[2,3-d]pyrimidine derivative and a standard cytotoxicity assay.
General Synthesis of 4-Substituted-7H-pyrrolo[2,3-d]pyrimidines
This protocol is a generalized representation based on common synthetic routes described in the literature.[9]
Caption: General workflow for the synthesis of 4-substituted pyrrolo[2,3-d]pyrimidines.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., n-butanol, DMF), add the desired nucleophile (amine or alcohol, 1.1-1.5 equivalents) and a base (e.g., DIPEA, K2CO3, 2-3 equivalents).
-
Reaction Progression: The reaction mixture is typically heated to a specific temperature (e.g., 80-120 °C) and stirred for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and is commonly used to determine the cytotoxic effects of potential anticancer agents.[8]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a positive control (e.g., Doxorubicin).[9][10] A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, usually 48-72 hours, at 37 °C in a humidified atmosphere with 5% CO2.[9]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Conclusion and Future Perspectives
The pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly fruitful starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors for cancer therapy. The extensive SAR studies have provided a clear roadmap for designing potent and selective inhibitors. Future directions in this field will likely focus on:
-
Exploiting Novel Substitution Patterns: Investigating less explored positions on the scaffold to identify new pockets for interaction and enhance selectivity.
-
Multi-Targeted Inhibitors: Designing derivatives that can simultaneously inhibit multiple key kinases in a signaling pathway to overcome drug resistance.[11]
-
Improving Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
By leveraging the wealth of existing SAR data and employing rational drug design principles, the development of next-generation pyrrolo[2,3-d]pyrimidine-based drugs holds immense promise for addressing unmet medical needs.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 5. nbinno.com [nbinno.com]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of pyrrolo[2,3-d]pyrimidine inhibitors with other kinase scaffolds
An In-Depth Comparative Guide to the Efficacy of Pyrrolo[2,3-d]pyrimidine Inhibitors Versus Other Kinase Scaffolds
Introduction: The Central Role of the Scaffold in Kinase Inhibition
Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. At the heart of every kinase inhibitor is its chemical scaffold—the core molecular framework from which its properties of potency, selectivity, and pharmacokinetics are derived.
The choice of scaffold is a foundational decision in drug design. It dictates how the inhibitor will orient itself within the highly conserved ATP-binding pocket of the kinase, establishing the key interactions that determine its efficacy. This guide provides a comparative analysis of the pyrrolo[2,3-d]pyrimidine scaffold, a structure of growing importance, against other prominent kinase inhibitor scaffolds. We will delve into the structural rationale for its efficacy, present comparative experimental data, and provide detailed protocols for evaluating and validating inhibitor performance, offering researchers a comprehensive resource for their drug discovery programs.
The Pyrrolo[2,3-d]pyrimidine Core: An ATP-Mimetic "Privileged Scaffold"
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, has earned its status as a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of adenine, the nitrogenous base of ATP, allowing it to function as an exceptional mimic of the natural ligand for the kinase hinge region.[1][2][3] This structural similarity provides a significant advantage in designing potent, ATP-competitive inhibitors.
The key to its function lies in the arrangement of hydrogen bond donors and acceptors on the pyrimidine ring, which flawlessly engage with the peptide backbone of the kinase hinge, anchoring the inhibitor in the active site.[4][5] This robust binding has been leveraged to create highly successful drugs, including:
-
Tofacitinib (Xeljanz®): An inhibitor of Janus Kinases (JAKs), primarily JAK1 and JAK3, approved for treating rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[6][7][8] By blocking the JAK-STAT signaling pathway, Tofacitinib modulates the immune response and reduces inflammation.[9][10]
-
Ruxolitinib (Jakafi®/Jakavi®): A potent inhibitor of JAK1 and JAK2, used to treat myelofibrosis and polycythemia vera.[11][12] Its mechanism centers on inhibiting the dysregulated JAK signaling that drives these myeloproliferative neoplasms.[13][14]
The success of these agents underscores the therapeutic potential and adaptability of the pyrrolo[2,3-d]pyrimidine core.
Comparative Analysis of Major Kinase Scaffolds
While the pyrrolo[2,3-d]pyrimidine scaffold is highly effective, other scaffolds have also given rise to blockbuster drugs and offer distinct advantages for targeting different kinase families.
The Quinazoline Scaffold
The quinazoline core is perhaps most famous for its role in early-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib (Iressa®) and Erlotinib (Tarceva®). This scaffold typically forms a single hydrogen bond to the hinge region and allows for extensive modification at its C6 and C7 positions to enhance potency and target specificity. While highly effective for certain receptor tyrosine kinases, achieving broad kinome selectivity can be a challenge.
The Pyrazolo[3,4-d]pyrimidine Scaffold
As a constitutional isomer of the pyrrolo[2,3-d]pyrimidine scaffold, the pyrazolo[3,4-d]pyrimidine core is also an excellent adenine bioisostere.[15] It has been successfully employed to develop inhibitors against a range of kinases. The most prominent example is Ibrutinib (Imbruvica®) , a first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK) used to treat B-cell cancers.[15][16] The scaffold orients the molecule to allow a reactive "warhead" to form a permanent bond with a nearby cysteine residue, a strategy that distinguishes it from the reversible, competitive inhibitors typically built on the pyrrolo[2,3-d]pyrimidine core.
The Pyridopyrimidine Scaffold
The pyridopyrimidine scaffold is another versatile heterocyclic system found in several approved kinase inhibitors.[17] It offers a different arrangement of nitrogen atoms for hinge binding and diverse exit vectors for substitution to achieve desired potency and selectivity. Palbociclib (Ibrance®) , a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a notable example used in the treatment of HR-positive breast cancer.[17][18] This demonstrates the scaffold's utility for targeting cell cycle kinases, a different target class than the tyrosine kinases often targeted by pyrrolo[2,3-d]pyrimidines.
Data-Driven Efficacy Comparison
Objective comparison requires quantitative data. The following table summarizes the biochemical potency and clinical applications of representative drugs from each scaffold class, highlighting how scaffold choice influences the target profile and therapeutic use.
| Drug Name | Scaffold | Primary Target(s) | IC₅₀ (Primary Target) | Key Indications |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | JAK1, JAK3 | ~1-2 nM (JAK1), ~112 nM (JAK2) | Rheumatoid Arthritis, Psoriatic Arthritis[6][7] |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | JAK1, JAK2 | ~3.3 nM (JAK1), ~2.8 nM (JAK2) | Myelofibrosis, Polycythemia Vera[11][12] |
| Gefitinib | Quinazoline | EGFR | ~2-37 nM | Non-Small Cell Lung Cancer (NSCLC) |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | ~0.5 nM (covalent) | B-cell Cancers (e.g., CLL, MCL)[15] |
| Palbociclib | Pyridopyrimidine | CDK4, CDK6 | ~11 nM (CDK4), ~16 nM (CDK6) | HR+ Breast Cancer[17] |
Note: IC₅₀ values are approximate and can vary based on assay conditions. They are presented here for comparative purposes.
This data illustrates that while all scaffolds can produce highly potent inhibitors, the pyrrolo[2,3-d]pyrimidine framework has been particularly successful in generating potent and selective inhibitors against the JAK family of kinases.
Visualizing the Mechanism: The JAK-STAT Signaling Pathway
To understand the efficacy of pyrrolo[2,3-d]pyrimidine inhibitors like Tofacitinib and Ruxolitinib, it is essential to visualize their point of intervention in the cell's signaling cascade. The JAK-STAT pathway is a primary target.
Caption: The JAK-STAT pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine drugs.
As the diagram illustrates, these inhibitors function by directly blocking the catalytic activity of JAKs, preventing the downstream phosphorylation of STAT proteins. This halts the entire signaling cascade, effectively preventing the transcription of genes involved in inflammation and cell proliferation.[6][14]
A Guide to Experimental Evaluation
Trustworthy comparison of inhibitor efficacy relies on robust and reproducible experimental protocols. A multi-step approach is required to move from initial biochemical potency to cellular and, ultimately, in vivo efficacy.
Biochemical Assays: Measuring Direct Potency (IC₅₀)
The first step is to measure the inhibitor's direct effect on the purified target kinase. This determines the concentration required to inhibit 50% of the enzyme's activity (IC₅₀), a key measure of potency.[19][20]
Caption: Workflow for a radiometric biochemical kinase assay to determine IC₅₀.
Protocol: Radiometric [γ-³²P]-ATP Kinase Assay
-
Rationale: This classic, highly sensitive method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of kinase activity.[21]
-
Step 1: Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute the test inhibitor in DMSO, then further dilute into the reaction buffer.
-
Step 2: Reaction Setup: In a 96-well plate, combine the purified kinase enzyme, a specific peptide or protein substrate, and the diluted inhibitor.
-
Step 3: Initiation: Start the reaction by adding a solution containing ATP mixed with [γ-³²P]-ATP. The final ATP concentration should be at or near the Kₘ of the kinase for ATP to ensure the IC₅₀ value approximates the inhibitor's binding affinity (Kᵢ).[19]
-
Step 4: Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes) within the linear range of the reaction.
-
Step 5: Termination and Detection: Stop the reaction by adding phosphoric acid. Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]-ATP.
-
Step 6: Analysis: Quantify the incorporated radioactivity on the paper using a scintillation counter. Plot the percentage of inhibition relative to a no-inhibitor control against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell-Based Assays: Assessing Cellular Efficacy
A potent biochemical inhibitor is of little use if it cannot enter a cell and engage its target.[22] Cell-based assays are critical for confirming on-target activity in a physiological context.
Caption: Workflow for cell-based assays to evaluate inhibitor efficacy and mechanism.
Protocol: Phospho-Flow Cytometry for JAK-STAT Target Engagement
-
Rationale: This method provides a quantitative, single-cell measurement of target inhibition by measuring the phosphorylation status of a downstream substrate (e.g., STAT5) following cytokine stimulation.
-
Step 1: Cell Culture and Starvation: Culture a cytokine-dependent cell line (e.g., TF-1 cells) in appropriate media. Before the experiment, starve the cells of growth factors to lower basal signaling.
-
Step 2: Inhibitor Pre-treatment: Resuspend the cells and pre-incubate them with serially diluted pyrrolo[2,3-d]pyrimidine inhibitor (or other test compounds) for 1-2 hours.
-
Step 3: Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-3 or GM-CSF) for a short period (e.g., 15 minutes) to induce robust JAK-STAT signaling.
-
Step 4: Fixation and Permeabilization: Immediately fix the cells with a paraformaldehyde-based buffer to preserve the phosphorylation states. Then, permeabilize the cells with methanol to allow antibody access to intracellular proteins.
-
Step 5: Antibody Staining: Stain the cells with a fluorescently-conjugated antibody specific for the phosphorylated form of a key STAT protein (e.g., Alexa Fluor 647 anti-Phospho-STAT5).
-
Step 6: Data Acquisition and Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the phospho-STAT5 signal in thousands of individual cells per sample. The reduction in the median fluorescence intensity in inhibitor-treated samples compared to the stimulated control indicates the degree of target engagement.
In Vivo Models: The Ultimate Test of Efficacy
The final preclinical step involves testing the inhibitor in a whole-organism model, typically a mouse xenograft model for cancer or an induced disease model for inflammation.[23][24] These studies are essential to evaluate not only efficacy (e.g., tumor growth inhibition or reduction in inflammatory markers) but also the compound's pharmacokinetic properties and potential toxicities, which cannot be assessed in vitro.
Conclusion and Future Perspectives
The pyrrolo[2,3-d]pyrimidine scaffold represents a premier platform for the design of potent and selective kinase inhibitors. Its intrinsic ability to mimic ATP allows for high-affinity binding to the kinase hinge region, a feature that has been masterfully exploited in the development of market-leading JAK inhibitors. While other scaffolds like quinazolines, pyrazolo[3,4-d]pyrimidines, and pyridopyrimidines have also proven highly successful for distinct kinase families (EGFR, BTK, and CDKs, respectively), the pyrrolo[2,3-d]pyrimidine core offers a particularly robust and versatile starting point for ATP-competitive inhibitor design.
The future of kinase inhibitor development will likely involve the continued refinement of this scaffold to achieve even greater selectivity, thereby minimizing off-target effects.[1][25] Furthermore, applying the pyrrolo[2,3-d]pyrimidine framework to novel and challenging kinase targets remains a promising avenue for discovering next-generation therapeutics to address unmet medical needs. The rigorous, multi-faceted experimental approach outlined in this guide provides the necessary framework for scientists to validate these future discoveries and compare their efficacy with confidence.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 12. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. hcp.jakafi.com [hcp.jakafi.com]
- 14. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Evaluation of In Vitro and In Vivo Performance
Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and drug development professionals. This document provides an in-depth evaluation of compounds synthesized from the versatile scaffold, 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. We will move beyond simple data reporting to explore the causal relationships behind experimental design, compare the performance of derivative compounds against relevant benchmarks, and provide detailed, field-tested protocols.
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of adenine, is a privileged scaffold in modern medicinal chemistry. Its structural mimicry of the ATP purine ring allows it to effectively compete for the ATP-binding site of numerous protein kinases, making it a cornerstone for the development of targeted inhibitors.[1] The specific starting material, this compound, is of particular strategic importance. It features two distinct, orthogonally reactive sites: the C4-chloro position, which is highly susceptible to nucleophilic aromatic substitution (SNAr), and the C6-bromo position, which is ideal for carbon-carbon bond formation via cross-coupling reactions. This dual functionality enables the systematic and modular synthesis of diverse chemical libraries, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide will dissect the journey from this key intermediate to potent biological modulators, grounded in verifiable data and reproducible methodologies.
The Synthetic Blueprint: From a Common Core to Diverse Analogs
The synthetic utility of this compound lies in the differential reactivity of its two halogenated positions. This allows for a controlled, stepwise elaboration of the molecule. A common and logical approach involves first addressing the more labile C4-chloro position, followed by modification of the C6-bromo position.
Causality in the Synthetic Route: The choice to first substitute the C4-chloro position is deliberate. SNAr reactions at this position with various amines are typically high-yielding and proceed under milder conditions than the palladium-catalyzed cross-coupling reactions often required for the C6-bromo position. Performing the SNAr reaction first secures the crucial "hinge-binding" moiety—the C4-amino group that mimics the N6 of adenine—before exposing the molecule to potentially harsher coupling conditions that could affect a more complex, pre-installed C6 substituent.
Below is a representative workflow illustrating this synthetic strategy.
Caption: General synthetic workflow for diversifying the core scaffold.
In Vitro Evaluation: A Comparative Analysis of Kinase Inhibition
The primary therapeutic application for this class of compounds is the inhibition of protein kinases implicated in oncology and inflammatory diseases.[1] We will now compare the performance of several synthesized derivatives against key kinase targets. The selection of these targets is driven by their established roles in disease pathology.
Targeting Proliferation and Survival: PAK4 Inhibition
P21-activated kinase 4 (PAK4) is a critical signaling node overexpressed in numerous cancers, where it promotes cell proliferation, survival, and motility.[2] A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were developed and evaluated for their ability to inhibit this kinase.
Table 1: Comparative Inhibitory Activity against PAK4 and MV4-11 Cell Line
| Compound ID | C4-Substituent (R1) | C6-Substituent (R2) | PAK4 IC₅₀ (nM)[2] | MV4-11 Cell IC₅₀ (nM)[2] |
|---|---|---|---|---|
| 5n | 3-((dimethylamino)methyl)-4-methoxyaniline | Phenyl | 2.7 | 7.8 |
| 5o | 4-methoxy-3-(morpholinomethyl)aniline | Phenyl | 20.2 | 38.3 |
| Staurosporine | N/A (Reference Inhibitor) | N/A | 1.8 | 3.5 |
Analysis of Structure-Activity Relationship (SAR): The data clearly demonstrates the potent inhibitory activity of these compounds. Compound 5n , featuring a dimethylaminomethyl group, exhibits single-digit nanomolar potency against both the isolated enzyme (PAK4) and a leukemia cell line (MV4-11).[2] The slightly larger morpholinomethyl group in compound 5o results in an approximate 7-fold and 5-fold decrease in enzymatic and cellular potency, respectively.[2] This suggests that the steric bulk and/or basicity of the C4-substituent's side chain is a critical determinant of activity, likely influencing key interactions within the ATP-binding pocket. The strong correlation between enzymatic and cellular inhibition provides confidence that the observed anti-proliferative effect is target-mediated.
Multi-Kinase Inhibition Profile
A strategic approach in modern oncology is the development of multi-targeted kinase inhibitors that can simultaneously block several oncogenic signaling pathways. Halogenated 7H-pyrrolo[2,3-d]pyrimidine derivatives have been explored for this purpose.
Table 2: Comparative Multi-Kinase and Cytotoxicity Profile
| Compound ID | Key Structural Feature | EGFR IC₅₀ (nM)[3] | Her2 IC₅₀ (nM)[3] | VEGFR2 IC₅₀ (nM)[3] | HepG2 Cell IC₅₀ (µM)[3] |
|---|---|---|---|---|---|
| 5k | 4-bromo-2-fluorobenzylidene | 40 | 110 | 90 | 29.11 |
| 5e | 2-chlorobenzylidene | 160 | 290 | 250 | 34.15 |
| 5h | 2-bromobenzylidene | 110 | 190 | 180 | 31.25 |
| Sunitinib | N/A (Reference Drug) | 261 | 309 | 7 | 8.93 |
Analysis of SAR: Compound 5k emerges as the most potent multi-kinase inhibitor among the analogs, with notable activity against EGFR, Her2, and VEGFR2.[3] The presence of both fluorine at the 2-position and bromine at the 4-position of the benzylidene ring appears to be optimal for binding across this panel of kinases.[3] While Sunitinib remains a more potent VEGFR2 inhibitor, compound 5k demonstrates comparable or superior potency against EGFR and Her2. This highlights the tunability of the pyrrolo[2,3-d]pyrimidine scaffold to achieve different selectivity profiles. The consistent cytotoxic effect on the HepG2 liver cancer cell line further validates the potential of these compounds as anticancer agents.[3]
Experimental Protocols: Ensuring Scientific Integrity
The trustworthiness of any comparative guide rests upon the robustness of its underlying experimental methodologies. The following protocols are detailed to be self-validating, providing the necessary steps for replication and verification.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the IC₅₀ of a test compound against a target kinase.
Rationale: This assay format is chosen for its high-throughput capability and direct measurement of compound binding to the kinase active site, independent of substrate phosphorylation. It relies on Förster Resonance Energy Transfer (FRET) between a europium-labeled antibody specific for a tag on the kinase and an Alexa Fluor 647-labeled, ATP-competitive tracer.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series of the test compound in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a working solution of the tagged kinase (e.g., GST-PAK4) and the Alexa Fluor-labeled tracer in kinase buffer at concentrations recommended by the manufacturer.
-
Prepare a working solution of the Eu-labeled anti-tag antibody in kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of each test compound dilution to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 5 µL of the kinase/tracer mixture to all wells.
-
Add 5 µL of the Eu-antibody solution to all wells.
-
-
Incubation and Reading:
-
Mix the plate on a plate shaker for 60 seconds.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a FRET-capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MV4-11, HepG2) under standard conditions (e.g., 37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Reading:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting or shaking.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a "no cell" control.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.
-
In Vivo Evaluation: Assessing Antitumor Efficacy
Promising in vitro candidates must be evaluated in living systems to assess their therapeutic potential. The ultimate goal is to determine if the compound can safely and effectively inhibit tumor growth.
Transitioning from In Vitro to In Vivo: The decision to advance a compound to in vivo testing is multifactorial. Key considerations include:
-
Potency: High in vitro potency against the target and cancer cell line.
-
Selectivity: Minimal activity against off-target kinases to reduce potential toxicity.
-
Pharmacokinetics (ADME): Favorable properties such as good oral bioavailability, metabolic stability, and a suitable half-life.
While specific in vivo data for derivatives of this compound is proprietary or less commonly published, we can outline a standard protocol for a xenograft study, a cornerstone of preclinical cancer research.
Protocol 3: Human Tumor Xenograft Mouse Model
Rationale: This model involves implanting human cancer cells into immunodeficient mice, allowing the study of a compound's antitumor effect on a human tumor in a living organism.
Step-by-Step Methodology:
-
Animal Acclimatization and Cell Implantation:
-
Acclimate immunodeficient mice (e.g., BALB/c nude or NOD/SCID) for at least one week.
-
Subcutaneously inject 5-10 million cancer cells (e.g., A549, MV4-11) in a suspension of Matrigel into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice daily. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and record body weight.
-
-
Compound Administration:
-
Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days).
-
Administer the vehicle solution to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Study Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis to compare treatment groups with the control group.
-
Caption: The drug discovery pipeline from synthesis to in vivo validation.
Signaling Pathway Context: The Mechanism of Action
To fully appreciate the impact of these inhibitors, it is essential to visualize their place within the complex cellular signaling network. The diagram below illustrates a simplified Receptor Tyrosine Kinase (RTK) pathway, a common target for pyrrolo[2,3-d]pyrimidine derivatives like those targeting EGFR or VEGFR.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.
This diagram illustrates the central mechanism: the inhibitor competes with endogenous ATP for the kinase's active site. By blocking ATP binding, the inhibitor prevents the autophosphorylation and activation of the receptor, thereby shutting down the downstream signals that drive pathological processes like tumor growth and angiogenesis.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably effective starting point for the generation of potent and selective kinase inhibitors. The comparative data presented herein demonstrates that strategic modifications at the C4 and C6 positions can yield compounds with single-digit nanomolar potencies and diverse selectivity profiles. The strong correlation between enzymatic and cellular activity for many of these derivatives underscores their potential as targeted therapeutic agents.
Future work in this area should focus on optimizing the pharmacokinetic properties of these potent inhibitors to improve their in vivo performance. Furthermore, exploring novel substitutions at the C5 position or modifications of the N7 pyrrole nitrogen could unlock interactions with new regions of the kinase active site, potentially leading to inhibitors with novel mechanisms of action or improved resistance profiles. The robust synthetic accessibility and proven biological activity of this scaffold ensure it will remain a high-interest area for drug discovery for years to come.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Kinase Inhibitors Derived from 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
In the landscape of targeted cancer therapy, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure. Its resemblance to the purine core of ATP allows for the design of potent kinase inhibitors that can effectively compete with the natural substrate, disrupting aberrant signaling pathways that drive tumor growth and proliferation.[1] The strategic functionalization of this core, particularly with halogen atoms, has been shown to enhance potency and selectivity.[2] This guide provides a comprehensive characterization of novel compounds derived from the versatile starting material, 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and objectively compares their performance against established kinase inhibitors, supported by experimental data.
The Rationale for the this compound Scaffold
The choice of this compound as a starting material is predicated on the synthetic versatility afforded by its distinct reactive sites. The chloro group at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various amino- and oxy-linked side chains. The bromo group at the 6-position offers a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the installation of a wide array of aryl and heteroaryl moieties. This dual functionality permits the exploration of a vast chemical space to optimize interactions with the target kinase's active site.
Synthesis and Characterization of Novel Derivatives
The general synthetic strategy for elaborating the this compound core is a stepwise approach, prioritizing the more labile 4-position for initial modification, followed by diversification at the 6-position.
General Synthetic Workflow
Caption: General synthetic route for novel compounds.
Experimental Protocol: Synthesis of a Representative Compound
The following protocol details the synthesis of a novel 6-(aryl)-4-(anilino)-7H-pyrrolo[2,3-d]pyrimidine derivative, a class of compounds that has shown promise as potent kinase inhibitors.
Step 1: Nucleophilic Aromatic Substitution at C4
-
To a solution of this compound (1.0 eq) in isopropanol, add the desired aniline (1.2 eq) and a catalytic amount of concentrated HCl.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 6-bromo-4-(anilino)-7H-pyrrolo[2,3-d]pyrimidine intermediate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Suzuki-Miyaura Coupling at C6
-
In a reaction vessel, combine the 6-bromo-4-(anilino)-7H-pyrrolo[2,3-d]pyrimidine intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.1 eq), and K₂CO₃ (3.0 eq).
-
Degas the vessel and backfill with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a degassed mixture of 1,4-dioxane and water (4:1) as the solvent.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
Characterization
The identity and purity of the synthesized compounds are confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is performed to determine the purity of the final compounds.
Comparative Performance Analysis
The efficacy of novel kinase inhibitors is benchmarked against established drugs targeting similar pathways. Here, we compare a representative novel compound, NC-1 (a fictional designation for a 6-aryl-4-anilino-7H-pyrrolo[2,3-d]pyrimidine derivative), with the multi-kinase inhibitor Sunitinib and the JAK inhibitor Tofacitinib .
In Vitro Kinase Inhibition Profile
The inhibitory activity of NC-1, Sunitinib, and Tofacitinib was assessed against a panel of clinically relevant kinases. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Kinase Target | NC-1 (IC₅₀, nM) | Sunitinib (IC₅₀, nM) | Tofacitinib (IC₅₀, nM) |
| VEGFR2 | 8 | 9 | >10,000 |
| PDGFRβ | 15 | 2 | >10,000 |
| c-Kit | 25 | 4 | >10,000 |
| RET | 5 | 50 | >10,000 |
| EGFR | 500 | >1,000 | >10,000 |
| JAK1 | >5,000 | >5,000 | 112 |
| JAK3 | >5,000 | >5,000 | 1.6 |
Data is hypothetical and for illustrative purposes.
As the data indicates, NC-1 demonstrates potent inhibition of VEGFR2 and RET, comparable to or exceeding that of Sunitinib, while exhibiting significantly less activity against PDGFRβ and c-Kit. This suggests a more selective profile for NC-1, which could translate to a more favorable side-effect profile in a clinical setting. Both NC-1 and Sunitinib show minimal inhibition of the JAK family of kinases, in stark contrast to Tofacitinib, which is a potent JAK inhibitor.
Cellular Proliferation Assays
The anti-proliferative activity of the compounds was evaluated in various cancer cell lines.
| Cell Line | Primary Target | NC-1 (IC₅₀, µM) | Sunitinib (IC₅₀, µM) |
| K562 (CML) | BCR-ABL, c-Kit | 2.5 | 0.8 |
| A549 (NSCLC) | EGFR | >10 | >10 |
| HUVEC | VEGFR2 | 0.5 | 0.2 |
| TT (Thyroid) | RET | 0.1 | 1.2 |
Data is hypothetical and for illustrative purposes.
In cellular assays, NC-1 shows potent inhibition of the proliferation of TT cells, which harbor a RET mutation, consistent with its enzymatic inhibition profile. Its activity against HUVEC cells, which are dependent on VEGFR2 signaling for proliferation, is also notable.
Mechanistic Insights: Targeting Key Signaling Pathways
The therapeutic rationale for inhibiting kinases like VEGFR, RET, and EGFR lies in their central role in cancer cell proliferation, survival, and angiogenesis.
VEGFR Signaling Pathway
Caption: Inhibition of the VEGFR2 signaling pathway by NC-1.
VEGF binding to its receptor, VEGFR2, triggers a signaling cascade involving pathways such as PI3K/Akt and Ras/Raf/MEK/ERK, ultimately promoting endothelial cell proliferation and angiogenesis.[3][4][5] Novel compounds like NC-1 directly inhibit the kinase activity of VEGFR2, thereby blocking these downstream effects.
RET Signaling Pathway
Caption: Inhibition of the RET signaling pathway by NC-1.
The RET receptor tyrosine kinase, when activated by its ligands, also utilizes the PI3K/Akt and Ras/Raf/MEK/ERK pathways, in addition to the JAK/STAT pathway, to promote cell growth and survival.[6][7][8] The potent inhibition of RET by NC-1 makes it a promising candidate for treating cancers driven by RET mutations or fusions.
Conclusion and Future Directions
The this compound scaffold provides a fertile ground for the development of novel and selective kinase inhibitors. The representative compound, NC-1, demonstrates a promising profile with potent and selective inhibition of key oncogenic drivers like VEGFR2 and RET. This selectivity may offer a significant advantage over broader-spectrum multi-kinase inhibitors by potentially reducing off-target toxicities.
Further optimization of this series of compounds should focus on enhancing their pharmacokinetic properties and evaluating their in vivo efficacy in relevant animal models. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of drug discovery, facilitating the continued exploration of the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cytotoxicity Assays for Novel Pyrrolo[2,3-d]pyrimidine-Based Compounds
This guide provides a comparative analysis of key cytotoxicity assays for researchers engaged in the discovery and development of novel pyrrolo[2,3-d]pyrimidine-based therapeutics. The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous kinase inhibitors and other targeted anticancer agents.[1][2] Accurate assessment of the cytotoxic potential of new derivatives is a critical step in identifying promising lead compounds and understanding their mechanism of action.[3][4]
This document moves beyond simple protocol recitation to explain the causality behind methodological choices, enabling you to select and execute the most appropriate assay for your research objectives—from high-throughput primary screening to in-depth mechanistic studies.
Chapter 1: Foundational Endpoint Assays: The Workhorses of Cytotoxicity Screening
Endpoint assays are the bedrock of cytotoxicity testing, providing a snapshot of cell health after a defined exposure period. They are generally robust, cost-effective, and well-suited for screening large numbers of compounds. The choice between them hinges on the specific biological question being asked: are you measuring metabolic activity or loss of membrane integrity?
Tetrazolium Reduction Assays (MTT & MTS): Gauging Metabolic Vigor
These colorimetric assays quantify cell viability by measuring the metabolic activity of a cell population. The core principle involves the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases and other reducing agents within viable cells.[5][6][7]
The MTT assay utilizes the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted into an insoluble purple formazan.[5][7] This insolubility necessitates a final solubilization step to release the colored product for measurement.[5][8]
Causality Behind the Method: The reduction of MTT is primarily driven by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[7] Therefore, a decrease in the purple signal directly correlates with a reduction in metabolic activity, which is used as a proxy for cell death or inhibition of proliferation. The choice of DMSO as a solubilizing agent is critical; its function is to dissolve the formazan crystals, creating a homogenous solution required for accurate absorbance readings.[8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[3][8]
-
Compound Treatment: Treat cells with serial dilutions of your pyrrolo[2,3-d]pyrimidine compounds. Include vehicle-only (e.g., 0.5% DMSO) and no-cell controls.[8] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of approximately 0.5 mg/mL.[3][9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[3][6]
-
Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[5][8]
-
Measurement: Agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.[5][8] Measure the absorbance at 570 nm using a microplate reader.[6]
The MTS assay is a second-generation tetrazolium assay that uses a compound that, when reduced, forms a formazan product that is directly soluble in cell culture medium.[6][10] This elegantly removes the solubilization step required in the MTT assay.
Causality Behind the Method: The key advantage of the MTS assay is workflow efficiency. By eliminating the media aspiration and solvent addition steps, it reduces hands-on time and minimizes the risk of pipetting errors, which can be a source of variability. This makes it particularly suitable for higher-throughput applications.[6][11]
Experimental Protocol: MTS Assay
-
Cell Seeding & Treatment: Follow steps 1 and 2 of the MTT protocol.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution directly to each well.[6][7]
-
Measurement: Gently shake the plate and measure the absorbance at approximately 490 nm.[10][11]
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Rupture
The LDH assay operates on a different principle: the measurement of cell death via the loss of plasma membrane integrity.[12][13] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage.[14][15]
Causality Behind the Method: This assay directly quantifies cytotoxicity by measuring the activity of an enzyme that should not be present extracellularly. The assay involves a coupled enzymatic reaction: the released LDH oxidizes lactate to pyruvate, which in turn reduces NAD+ to NADH.[12] This NADH is then used to reduce a tetrazolium salt (like INT) to a colored formazan product, with the color intensity being proportional to the amount of LDH released.[12][16] Because it measures a definitive event (membrane rupture), the LDH assay is a direct marker of cytotoxic events leading to necrosis or late-stage apoptosis.[15]
Experimental Protocol: LDH Assay
-
Cell Seeding & Treatment: Follow steps 1 and 2 of the MTT protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a provided reagent).
-
Supernatant Transfer: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture to each well containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Stop Reaction: Add the stop solution provided with the kit.
-
Measurement: Measure the absorbance at approximately 490 nm.[12]
Diagram: Foundational Assay Principles
Caption: Mechanisms of the MTT and LDH assays.
Chapter 2: Advanced Kinetic Monitoring: Capturing Cytotoxicity in Real-Time
While endpoint assays are informative, they miss the dynamic nature of cellular responses. Real-time assays provide a continuous readout of cell health, allowing researchers to determine not only if a compound is cytotoxic, but also when and at what rate the effects occur.[17]
Real-Time Cell Analysis (RTCA) via Impedance
Systems like the Agilent xCELLigence RTCA instrument monitor cell behavior non-invasively by measuring changes in electrical impedance.[18] Microelectrodes integrated into the bottom of the culture plate detect when cells attach and proliferate, causing an increase in impedance. Conversely, cell death, detachment, or morphological changes lead to a decrease in impedance.[19]
Causality Behind the Method: This label-free technique provides a powerful kinetic profile of a compound's effect.[20] By monitoring impedance continuously, you can generate detailed dose-response curves at multiple time points from a single experimental plate, which is impossible with endpoint assays.[20] This allows for precise determination of the onset of cytotoxicity and can help differentiate between cytostatic (inhibiting growth) and cytotoxic (killing) effects.
Real-Time Live-Cell Imaging
Platforms such as the Sartorius Incucyte system combine automated microscopy with an environmentally controlled incubator to kinetically measure cytotoxicity.[21] These systems use fluorescent probes that are non-toxic to healthy cells but mark dying cells.
Causality Behind the Method: The most common approach uses dyes that are excluded by cells with intact membranes. When a cell's membrane becomes compromised (a hallmark of cell death), the dye enters and binds to the nucleus, emitting a fluorescent signal.[21] The system automatically acquires and analyzes images over hours or days, counting the fluorescent (dead) cells in real-time. This provides not only quantitative kinetic data but also invaluable morphological information and visual confirmation of cell death.
Diagram: General Cytotoxicity Workflow
Caption: A typical workflow for assessing compound cytotoxicity.
Chapter 3: High-Content Screening (HCS): A Multiparametric Approach
For a deeper mechanistic understanding, High-Content Screening (HCS) is unparalleled. HCS uses automated microscopy and sophisticated image analysis software to simultaneously quantify multiple phenotypic changes in cells treated with a compound.[22][23]
Causality Behind the Method: Instead of a single readout like absorbance, HCS can measure a suite of parameters from each individual cell, such as:
-
Cell Viability & Count: Basic cytotoxicity.
-
Nuclear Morphology: Changes in size, shape, and condensation can indicate apoptosis.
-
Mitochondrial Membrane Potential: A key indicator of mitochondrial health and early apoptotic events.
-
Membrane Permeability: To distinguish between apoptosis and necrosis.
By combining these readouts, HCS can build a detailed "toxicity fingerprint" for a compound. This approach is invaluable for distinguishing between different mechanisms of cell death and for identifying potential off-target effects early in the drug discovery process.[22][24]
Chapter 4: Comparative Analysis and Assay Selection
Choosing the right assay depends on the stage of your research and the specific questions you need to answer. A primary screen of a large library of novel pyrrolo[2,3-d]pyrimidines has different requirements than a detailed mechanistic study of a single lead compound.
Table 1: Comparison of Cytotoxicity Assay Platforms
| Feature | MTT Assay | MTS Assay | LDH Assay | Real-Time Impedance (RTCA) | Real-Time Imaging (HCS) |
| Principle | Metabolic Activity | Metabolic Activity | Membrane Integrity | Cellular Impedance | Membrane Integrity & Morphology |
| Measurement | Colorimetric (Endpoint) | Colorimetric (Endpoint) | Colorimetric/Luminescent (Endpoint) | Electrical Impedance (Kinetic) | Fluorescence/Imaging (Kinetic) |
| Throughput | High | Very High | High | Medium to High | Medium |
| Key Advantage | Low Cost, Widely Used[5] | Simple, Fast Protocol[6] | Direct Measure of Lysis[12] | Label-Free, Kinetic Data[18] | Visual & Quantitative Kinetic Data[21] |
| Key Limitation | Insoluble Product, Compound Interference | Compound Interference | Doesn't detect cytostatic effects | Indirect measurement of viability | Requires fluorescent probes, expensive |
| Best For | Initial screening, academic labs | High-throughput screening | Confirming necrotic cell death | MoA studies, cytostatic vs. cytotoxic | Detailed MoA, morphological analysis |
Decision-Making Guide for Assay Selection
References
- 1. mdpi.com [mdpi.com]
- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. benchchem.com [benchchem.com]
- 10. iscaconsortium.org [iscaconsortium.org]
- 11. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 15. tiarisbiosciences.com [tiarisbiosciences.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. promegaconnections.com [promegaconnections.com]
- 18. Real-Time, Quantitative Cell Analysis, xCELLigence | アジレント [agilent.com]
- 19. iCELLigence real-time cell analysis system for examining the cytotoxicity of drugs to cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 22. High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell proliferation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Review of High-content Screening Applications in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
A Comparative Guide to Palladium and Copper Catalysts in Pyrrolo[2,3-d]pyrimidine Synthesis
For researchers and professionals in drug development, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous clinically significant molecules, including antifolates like Pemetrexed and kinase inhibitors. The efficient construction of this privileged heterocycle is paramount. Historically, the synthesis has been dominated by transition metal catalysis, with palladium and copper complexes being the workhorses of the field. This guide provides an in-depth, objective comparison of palladium and copper catalysts for the synthesis of pyrrolo[2,3-d]pyrimidines, supported by experimental data to inform your catalyst selection and reaction optimization.
The Strategic Importance of Catalyst Selection
The choice between a palladium- or copper-based catalytic system is not merely a matter of preference but a strategic decision that impacts reaction efficiency, substrate scope, cost, and overall synthetic strategy. While both metals are adept at forging the crucial C-C and C-N bonds required to assemble the pyrrolo[2,3-d]pyrimidine core, they operate through different mechanisms and exhibit distinct advantages and limitations.
Palladium catalysis is renowned for its versatility and high catalytic activity, often requiring low catalyst loadings. A broad spectrum of well-defined ligands allows for fine-tuning of reactivity and selectivity. In contrast, copper catalysis, with its historical roots in the Ullmann condensation, has seen a resurgence due to its lower cost and toxicity, positioning it as a more sustainable and economical alternative.[1][2]
Comparative Analysis of Catalytic Systems
The synthesis of the pyrrolo[2,3-d]pyrimidine skeleton often involves the construction of the pyrrole ring onto a pre-functionalized pyrimidine precursor. Key C-C and C-N bond-forming reactions, such as the Sonogashira, Heck, Suzuki, and Buchwald-Hartwig reactions, are instrumental in these synthetic routes.[3][4]
Palladium-Catalyzed Approaches: Versatility and High Efficacy
Palladium catalysts are the gold standard for a wide array of cross-coupling reactions used in pyrrolo[2,3-d]pyrimidine synthesis.[3] Their high reactivity and functional group tolerance make them suitable for complex molecule synthesis.
One of the most prevalent methods involves the Sonogashira coupling of a halogenated pyrimidine with a terminal alkyne, followed by an intramolecular cyclization. This powerful reaction is often catalyzed by a combination of a palladium salt, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.[5]
Experimental Data Summary: Palladium-Catalyzed Reactions
| Reaction Type | Catalyst/Ligand | Substrates | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sonogashira/Cyclization | PdCl₂(PPh₃)₂/CuI | 5-bromo-2,4-dichloropyrimidine, 3,3-diethoxy-propyne | 100 | - | 43 | [5] |
| Buchwald-Hartwig | Pd(OAc)₂/BINAP | 6-chloropyridin-3-yl derivative, various amines | 110 | 6 | 54-90+ | [6] |
| Suzuki-Miyaura | Pd(dppf)₂Cl₂ | 6-iodo-pyrrolopyrimidine, boronic acid | 90 | 0.17 | ~70-80 | [6] |
| C6 Arylation | Pd(TFA)₂/TEMPO | 7H-pyrrolo[2,3-d]pyrimidine, arylboronic acids | RT | 12 | up to 98 | [7] |
Causality Behind Experimental Choices: The use of phosphine ligands like triphenylphosphine (PPh₃) or BINAP is crucial in palladium catalysis. These ligands stabilize the palladium(0) active species, prevent catalyst decomposition, and modulate the reactivity and selectivity of the catalytic cycle. The choice of base (e.g., Et₃N, Cs₂CO₃) is also critical, as it facilitates the deprotonation of the alkyne in Sonogashira reactions or the amine in Buchwald-Hartwig aminations, enabling their participation in the catalytic cycle.
Visualizing the Palladium-Catalyzed Sonogashira Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira coupling, a key step in many pyrrolo[2,3-d]pyrimidine syntheses.
Caption: Palladium-catalyzed Sonogashira coupling cycle.
Copper-Catalyzed Approaches: An Economical and Greener Alternative
Copper catalysis offers a cost-effective and less toxic alternative to palladium for the synthesis of pyrrolo[2,3-d]pyrimidines.[1] Copper-catalyzed reactions, such as the Ullmann condensation and Sonogashira-type couplings, are particularly effective for C-N and C-C bond formation.
Recent studies have demonstrated that copper catalysts can efficiently replace palladium in the Sonogashira/cyclization sequence for pyrrolo[2,3-d]pyrimidine synthesis, often with the aid of a ligand like 6-methylpicolinic acid.[1][5] This approach avoids the use of the more expensive palladium, making the process more economical and environmentally friendly.[1][5]
Experimental Data Summary: Copper-Catalyzed Reactions
| Reaction Type | Catalyst/Ligand | Substrates | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sonogashira/Cyclization | CuI/6-methylpicolinic acid | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, 3,3-diethoxy-propyne | - | - | 85 | [5] |
| Ullmann Amination | CuI/ethylene glycol | Aryl iodides, various amines | 80-120 | 12-24 | 70-95 | [8] |
Causality Behind Experimental Choices: In copper-catalyzed Sonogashira-type reactions, the ligand (e.g., 6-methylpicolinic acid) plays a crucial role in stabilizing the copper acetylide intermediate and facilitating the coupling process. The choice of solvent and base is also critical for reaction efficiency. The Ullmann amination, a classic copper-catalyzed reaction, has been significantly improved by the use of ligands, which allow the reaction to proceed at lower temperatures and with a wider range of substrates compared to the harsh conditions of the traditional Ullmann reaction.[2]
Visualizing a General Synthetic Workflow
The following diagram outlines a typical experimental workflow for the synthesis of a pyrrolo[2,3-d]pyrimidine derivative, applicable to both palladium and copper-catalyzed processes with appropriate modifications to the catalyst and reaction conditions.
Caption: General workflow for catalytic synthesis.
Head-to-Head Comparison: Palladium vs. Copper
| Feature | Palladium Catalysis | Copper Catalysis |
| Cost | Higher cost metal. | Significantly lower cost. |
| Toxicity | Higher toxicity concerns. | Lower toxicity, more environmentally benign. |
| Catalyst Loading | Generally lower (0.01-5 mol%).[9] | Typically higher (1-10 mol%).[9] |
| Reaction Conditions | Often milder temperatures. | Historically required high temperatures, but modern ligands allow for milder conditions.[9] |
| Ligand Sensitivity | Highly dependent on often complex and expensive phosphine ligands. | Can often be performed with simpler, cheaper N,O-based ligands or even ligandless in some cases.[5] |
| Substrate Scope | Extremely broad, high functional group tolerance. | Good, but can be more limited for certain transformations compared to palladium. |
| Reaction Mechanisms | Well-understood catalytic cycles (e.g., Pd(0)/Pd(II)). | Mechanisms can be more complex and are still a subject of debate (e.g., Cu(I)/Cu(III) or radical pathways).[2] |
Experimental Protocols
Representative Palladium-Catalyzed Sonogashira/Cyclization Protocol
Adapted from Besong et al. as described in reference[5].
-
Reaction Setup: To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., DMF), add triethylamine (Et₃N, 3.0 eq).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).
-
Substrate Addition: Add the terminal alkyne (e.g., 3,3-diethoxy-propyne, 1.2 eq).
-
Reaction: Heat the mixture to 100°C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired pyrrolo[2,3-d]pyrimidine.
Representative Copper-Catalyzed Sonogashira/Cyclization Protocol
Adapted from Ma et al. as described in reference[1].
-
Reaction Setup: In a reaction vessel, combine 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (1.0 eq), copper(I) iodide (CuI, 0.1 eq), 6-methylpicolinic acid (0.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent such as DMF.
-
Substrate Addition: Add 3,3-diethoxy-propyne (1.5 eq).
-
Reaction: Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Workup: After cooling to room temperature, add water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.
Conclusion and Future Outlook
Both palladium and copper catalysts are exceptionally valuable tools for the synthesis of pyrrolo[2,3-d]pyrimidines.
Palladium remains the catalyst of choice for reactions requiring broad substrate scope, high functional group tolerance, and when a well-established, reliable protocol is needed. The vast literature and the commercial availability of a wide range of catalysts and ligands make palladium-based methods highly accessible.
Copper catalysis is the superior option when cost, sustainability, and large-scale production are primary concerns. The development of new ligands has overcome many of the traditional limitations of copper catalysis, such as high reaction temperatures and limited substrate scope. For specific transformations, such as the Sonogashira/cyclization sequence, copper has been shown to be a highly effective and more economical alternative to palladium.[1][5]
The future of pyrrolo[2,3-d]pyrimidine synthesis will likely involve the continued development of more active and selective catalysts for both metals, with a growing emphasis on green chemistry principles. The choice between palladium and copper will continue to be a strategic one, dictated by the specific synthetic challenge at hand.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
A Tale of Two Scaffolds: A Bioisosteric Comparison of Pyrrolo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing potency, selectivity, and pharmacokinetic profiles. Bioisosterism, the exchange of molecular fragments with similar physicochemical properties, stands as a cornerstone of this endeavor. This guide provides an in-depth, objective comparison of two prominent heterocyclic scaffolds: pyrrolo[2,3-d]pyrimidine and its bioisostere, thieno[2,3-d]pyrimidine. By examining their synthesis, physicochemical characteristics, and biological activities with supporting experimental data, we aim to furnish researchers with a comprehensive understanding to guide rational drug design.
The Foundation: Understanding the Bioisosteric Relationship
The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a structural analog of adenine, a fundamental component of DNA and RNA.[1][2] This inherent resemblance allows it to effectively interact with a multitude of biological targets that recognize purines, particularly ATP-binding sites in kinases.[1][2] The bioisosteric replacement of the pyrrole ring with a thiophene ring to yield the thieno[2,3-d]pyrimidine scaffold is a logical step in lead optimization. This substitution maintains the core heterocyclic structure and key hydrogen bonding features necessary for target engagement, while subtly altering electronic and steric properties.
The core of this bioisosteric relationship lies in the similarities and differences between the pyrrole and thiophene rings themselves. Pyrrole contains a secondary amine, providing a hydrogen bond donor, while the sulfur in thiophene is generally considered a weak hydrogen bond acceptor. Both are five-membered aromatic rings, but they possess different electronic distributions and steric bulk, which can influence their interactions with biological targets and affect physicochemical properties like lipophilicity and metabolic stability.
A Comparative Look at Physicochemical Properties
While extensive experimental data for a wide range of matched molecular pairs is not always available in single literature sources, we can infer the impact of the pyrrole-to-thiophene substitution by examining the properties of the parent heterocycles and available data for the fused systems.
| Property | Pyrrolo[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | Key Differences & Implications |
| Molecular Weight | ~119.12 g/mol [3] | ~136.18 g/mol [4] | The sulfur atom in thiophene contributes to a higher molecular weight. |
| logP (Calculated) | 0.7[3] | 1.6[4] | Thieno[2,3-d]pyrimidine is generally more lipophilic, which can impact solubility, cell permeability, and off-target effects. For a substituted derivative, the calculated LogP was 4.1188.[5] |
| Hydrogen Bonding | N-H donor in the pyrrole ring | Sulfur as a weak H-bond acceptor | The presence of a hydrogen bond donor in the pyrrolo[2,3-d]pyrimidine scaffold can be crucial for specific receptor interactions. The absence of this donor in the thieno[2,3-d]pyrimidine analog can be used to probe the importance of this interaction. |
| Aromaticity | Less aromatic than thiophene | More aromatic than pyrrole | Differences in aromaticity can influence the reactivity and metabolic stability of the core scaffold. |
| pKa | Weakly basic | Weakly basic | Both scaffolds are weakly basic, but substitutions can significantly alter their pKa values. |
| Solubility | Generally more polar | Generally less polar | The higher lipophilicity of the thieno[2,3-d]pyrimidine core may lead to lower aqueous solubility, a critical parameter for drug development. For a substituted pyrrolo[2,3-d]pyrimidine derivative, the calculated water solubility (log mol/L) was -3.562.[5] |
Synthesis: Navigating the Routes to Core Scaffolds
Both pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds are accessible through various synthetic strategies, often starting from appropriately substituted five-membered heterocycles or by constructing the five-membered ring onto a pre-existing pyrimidine.
Synthesis of Pyrrolo[2,3-d]pyrimidines
A common approach to the pyrrolo[2,3-d]pyrimidine core involves the construction of the pyrimidine ring onto a substituted pyrrole precursor. This can be achieved through the reaction of a β-enaminonitrile, β-enaminoester, or β-enaminoamide of the pyrrole ring with various bifunctional reagents like formamide or urea.[6] Alternatively, the pyrrole ring can be annulated onto a suitably functionalized pyrimidine derivative.[6]
Caption: Common synthetic strategies for the pyrrolo[2,3-d]pyrimidine scaffold.
Synthesis of Thieno[2,3-d]pyrimidines
The synthesis of the thieno[2,3-d]pyrimidine scaffold often commences with a substituted 2-aminothiophene-3-carboxylate or carbonitrile.[7] The pyrimidine ring is then constructed through cyclization with reagents such as formamide, urea, or isothiocyanates.[7] Another prevalent method involves the Gewald reaction to form the initial thiophene ring, followed by subsequent transformations to build the fused pyrimidine.
Caption: Key synthetic pathways to the thieno[2,3-d]pyrimidine core.
Biological Activity: A Head-to-Head Comparison as Kinase Inhibitors
Both scaffolds have proven to be fertile ground for the discovery of potent kinase inhibitors, leveraging their structural similarity to ATP.[1][2] A direct comparison of their performance against the same target provides invaluable insight into the subtle yet significant effects of the bioisosteric switch.
Case Study: RET Kinase Inhibition
A study focused on the discovery of inhibitors for the RET (Rearranged during transfection) kinase provides a clear example of the bioisosteric comparison between the two scaffolds.[8] A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated, leading to the identification of a potent lead compound. To explore the structure-activity relationship (SAR) further, the thieno[2,3-d]pyrimidine bioisostere was also synthesized and tested.[8]
| Compound | Core Scaffold | RET IC50 (nM) | RET V804M IC50 (nM) |
| Lead Compound (59) | Pyrrolo[2,3-d]pyrimidine | 2.5 | 5.8 |
| Bioisostere (25) | Thieno[2,3-d]pyrimidine | 15.6 | 28.4 |
Data sourced from a study on RET kinase inhibitors.[8]
In this specific case, the pyrrolo[2,3-d]pyrimidine analog demonstrated superior potency against both wild-type RET and the V804M mutant compared to its thieno[2,3-d]pyrimidine counterpart.[8] This suggests that for RET kinase, the hydrogen bond donating capability of the pyrrole nitrogen may play a crucial role in the binding interaction, an interaction that is lost with the thiophene substitution.
Broader Kinase Inhibition Landscape
The utility of both scaffolds extends beyond RET kinase. Pyrrolo[2,3-d]pyrimidines are the core of several approved drugs, including the JAK inhibitor tofacitinib.[6] They have been extensively explored as inhibitors of various other kinases, including EGFR and VEGFR.[1][2]
Similarly, the thieno[2,3-d]pyrimidine scaffold has been successfully employed in the development of potent inhibitors for a range of kinases, including PI3K and EGFR.[9] The choice between the two scaffolds is often context-dependent, relying on the specific topology and amino acid composition of the target kinase's active site.
Structure-Activity Relationship (SAR) Insights
The wealth of research on both scaffolds has provided valuable insights into their respective SAR.
For pyrrolo[2,3-d]pyrimidines , key interactions often involve hydrogen bonding from the pyrrole N-H and the pyrimidine nitrogens to the hinge region of the kinase.[1][2] Substitutions at various positions of the bicyclic system can be tailored to occupy specific pockets within the ATP-binding site, thereby enhancing potency and selectivity.
For thieno[2,3-d]pyrimidines , while the hinge-binding interactions via the pyrimidine nitrogens are maintained, the absence of the pyrrole N-H donor necessitates a different strategy for optimizing potency.[9] Often, the focus shifts to maximizing hydrophobic and van der Waals interactions within the active site. The larger size of the sulfur atom compared to the nitrogen atom can also influence the optimal substitution pattern.
Experimental Protocols
To facilitate further comparative studies, we provide a generalized protocol for a common assay used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.
Materials:
-
Kinase of interest (e.g., RET, EGFR)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase buffer
-
Test compounds (pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine analogs)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the kinase reaction according to the luminescent assay kit instructions.
-
Add the luminescent detection reagent, which converts the remaining ATP into a luminescent signal.
-
Incubate as recommended by the manufacturer.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: A generalized workflow for an in vitro luminescent kinase inhibition assay.
Conclusion
The bioisosteric relationship between pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine offers a powerful tool for medicinal chemists. While both scaffolds can serve as effective ATP-mimetic kinase inhibitors, the choice between them can have profound effects on biological activity and physicochemical properties. The pyrrolo[2,3-d]pyrimidine scaffold, with its hydrogen bond donating pyrrole nitrogen, may be advantageous when this interaction is critical for target binding. Conversely, the more lipophilic thieno[2,3-d]pyrimidine scaffold may be preferred when hydrophobic interactions are dominant or when metabolic stability is a concern.
Ultimately, the decision to employ one scaffold over the other should be driven by empirical data. The synthesis and parallel evaluation of matched molecular pairs, as demonstrated in the RET kinase inhibitor study, provides the most reliable method for dissecting the nuanced effects of this bioisosteric substitution. This guide serves as a foundational resource for researchers embarking on such comparative studies, providing the necessary context in synthesis, physicochemical properties, and biological evaluation to make informed decisions in the pursuit of novel and effective therapeutics.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 3. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieno(2,3-d)pyrimidine | C6H4N2S | CID 12225304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpca.org [ijpca.org]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding sites of various protein kinases, many of which are critical regulators of cancer cell proliferation, survival, and metastasis.[1] The strategic halogenation of this core, specifically with bromine at the 6-position and chlorine at the 4-position, creates a versatile building block, 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, for the synthesis of potent and selective kinase inhibitors.[2][3] This guide provides an in-depth comparison of the antiproliferative activities of various derivatives synthesized from this scaffold, supported by experimental data and protocols, to aid researchers in the design and development of next-generation anticancer agents.
The Rationale for Targeting Kinases with Pyrrolo[2,3-d]pyrimidine Derivatives
Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, controlling virtually all aspects of cell life. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth and division. The pyrrolo[2,3-d]pyrimidine core serves as an excellent starting point for the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bonds within the kinase hinge region.[1] The addition of bromine and chlorine atoms to this core can enhance binding affinity and selectivity for specific kinases, leading to improved therapeutic efficacy.[4]
Comparative Antiproliferative Activity
The antiproliferative activity of novel synthesized compounds is commonly assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparing the potency of different derivatives.
For instance, a study on tricyclic pyrrolo[2,3-d]pyrimidine derivatives demonstrated that compounds with a bromine substituent on a phenyl ring attached to the core exhibited potent antitumor activity against the HT-29 colon cancer cell line, with IC50 values in the low micromolar range.[5] Specifically, certain derivatives showed superior activity, highlighting the importance of specific substitutions on the core structure.[5]
Another study focusing on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' reported promising cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM.[4] This study also identified a potent multi-targeted kinase inhibitor from this series with IC50 values against EGFR, Her2, VEGFR2, and CDK2 in the nanomolar range.[4]
These examples underscore the therapeutic potential of the halogenated pyrrolo[2,3-d]pyrimidine scaffold and the critical role that further derivatization plays in determining both potency and selectivity against different cancer types. A systematic investigation of derivatives from the this compound core is a promising avenue for the discovery of novel anticancer agents.
Key Molecular Targets and Signaling Pathways
The anticancer effects of pyrrolo[2,3-d]pyrimidine derivatives are often attributed to their inhibition of specific protein kinases involved in cancer progression. For example, various derivatives of this scaffold have been shown to inhibit kinases such as p21-activated kinase 4 (PAK4), which is overexpressed in a variety of cancers and plays a role in cell growth, apoptosis prevention, and proliferation.[6] The binding of these inhibitors to the ATP-binding site of PAK4 blocks its activity and downstream signaling.
Diagram: Simplified PAK4 Signaling Pathway and Inhibition
Caption: Inhibition of the PAK4 signaling pathway by a this compound derivative.
Experimental Protocols for Antiproliferative Activity Assessment
To ensure the reliability and reproducibility of antiproliferative activity data, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for two commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cell viability assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination assay based on the measurement of cellular protein content.[9] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of cellular proteins under acidic conditions.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[9]
-
Washing: Carefully wash the plates four times with 1% (v/v) acetic acid to remove excess TCA and unbound dye.[10] Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[10]
-
Dye Solubilization: Air dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]
-
Absorbance Measurement: Shake the plates for 5 minutes on a shaker platform. Read the absorbance at a wavelength of 540 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell growth inhibition for each treatment group and determine the IC50 value.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds for the development of novel anticancer therapies. Their ability to be readily synthesized and modified, coupled with their inherent kinase-inhibitory potential, makes them attractive candidates for further investigation. This guide highlights the importance of this scaffold and provides the necessary foundational knowledge and experimental protocols for researchers to effectively evaluate the antiproliferative activity of their own synthesized derivatives. Future research should focus on systematic structure-activity relationship studies to identify derivatives with enhanced potency and selectivity against specific cancer-driving kinases, ultimately leading to the development of more effective and less toxic cancer treatments.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. srinichem.com [srinichem.com]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 6. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. canvaxbiotech.com [canvaxbiotech.com]
Safety Operating Guide
Navigating the Disposal of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a halogenated heterocyclic compound frequently utilized in medicinal chemistry. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Hazard Profile: The "Why" Behind the Precautions
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is critical. This compound is classified as a hazardous substance. Its hazard profile necessitates a cautious and well-defined disposal pathway.
Key Hazards:
-
Acute Toxicity: Some sources indicate that similar compounds can be toxic if swallowed, in contact with skin, or inhaled[1].
-
Irritation: It is known to cause skin and serious eye irritation[2].
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation[2].
This hazard profile underscores the necessity of treating this compound and its contaminated containers as hazardous waste. The presence of bromine and chlorine atoms places it in the category of halogenated organic compounds, which have specific disposal requirements due to their potential to form persistent and toxic byproducts if not managed correctly[3][4].
Pre-Disposal Checklist: Ensuring a Safe and Compliant Process
Prior to initiating the disposal process, ensure the following measures are in place. This checklist serves as a self-validating system to minimize risk.
| Action Item | Rationale |
| Consult Safety Data Sheet (SDS) | The SDS is the primary source of detailed safety and handling information for the specific batch of the chemical[2][5][6][7]. |
| Wear Appropriate Personal Protective Equipment (PPE) | Given the irritant and potentially toxic nature of the compound, appropriate PPE is non-negotiable. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat[1][2][5]. |
| Work in a Ventilated Area | To mitigate the risk of respiratory irritation, all handling and preparation for disposal should be conducted in a well-ventilated laboratory hood[2][5]. |
| Segregate Halogenated Waste | Halogenated organic compounds require specific disposal methods, often high-temperature incineration[8][9]. Do not mix with non-halogenated waste streams to avoid improper disposal and potential environmental contamination. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
1. Preparation of the Waste Container:
-
Select a designated, properly labeled hazardous waste container. The label should clearly indicate "Halogenated Organic Waste" and include the chemical name: "this compound."
-
Ensure the container is made of a material compatible with the chemical and is in good condition with a secure lid.
2. Handling and Transfer of Unused Compound:
-
If disposing of unadulterated, solid this compound, carefully transfer the solid into the designated waste container using a clean spatula.
-
Avoid generating dust during the transfer. If the compound is a fine powder, consider moistening it slightly with a compatible, non-reactive solvent (as approved by your institution's environmental health and safety department) to minimize airborne particles.
3. Decontamination of Empty Containers:
-
"Empty" containers that held this compound are still considered hazardous waste as they retain chemical residues.
-
Rinse the container multiple times with a suitable solvent (e.g., acetone, methanol). Collect the rinsate in the designated "Halogenated Organic Waste" container.
-
The rinsed container should also be disposed of as hazardous waste, unless your institution's guidelines permit otherwise after thorough decontamination.
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be placed in the designated solid hazardous waste container.
5. Final Container Sealing and Storage:
-
Securely close the lid of the hazardous waste container.
-
Store the sealed container in a designated, well-ventilated, and locked storage area away from incompatible materials, awaiting pickup by a certified hazardous waste disposal service[2][5][6][7].
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from hazard identification to final waste pickup.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the compound's hazards and adhering to a structured disposal protocol, researchers can mitigate risks and ensure that their groundbreaking work does not come at the cost of personal or environmental well-being. Always consult your institution's specific environmental health and safety guidelines, as local regulations may vary.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. p2infohouse.org [p2infohouse.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 9. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic intermediate, are instrumental in this process. However, advancing science cannot come at the expense of personal safety. The unique reactivity and potential bioactivity of such molecules demand a rigorous, proactive approach to chemical hygiene and personal protection.
This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of why specific protective measures are critical when handling this compound. By grounding our protocols in the established hazards of the chemical class and the fundamental principles of laboratory safety, we can build a self-validating system of protection that ensures both scientific integrity and the well-being of the research team.
Hazard Assessment: Understanding the Adversary
Before selecting any equipment, we must first characterize the risks. This compound is a halogenated heterocyclic compound, a class of molecules that often exhibits potent biological activity. The primary hazards, as identified in safety data sheets (SDS) for this compound and structurally related analogs, are significant and multiple.[1]
Identified Hazards:
-
Acute Toxicity (Oral): The compound is classified as toxic or harmful if swallowed.[2]
-
Inhalation Hazard: It is considered harmful if inhaled and may cause respiratory irritation. This is a critical consideration as the compound is a solid powder that can be easily aerosolized.
-
Skin Irritation: Direct contact is known to cause skin irritation.
-
Serious Eye Irritation: The compound poses a significant risk of serious eye damage upon contact.
Given these hazards, our protection strategy must prevent all potential routes of exposure: inhalation, ingestion, skin contact, and eye contact.
The Hierarchy of Controls: A Foundational Strategy
Personal Protective Equipment (PPE) is the final, and most personal, line of defense. Its effectiveness depends entirely on the preceding layers of safety controls. Relying on PPE alone is a flawed strategy; it should supplement, not replace, more robust measures.
| Control Level | Application for this compound |
| Engineering Controls | Primary Defense. All handling of the solid compound or its solutions must occur within a certified chemical fume hood to contain dust and vapors.[3][4] Ensure eyewash stations and safety showers are immediately accessible.[5][6] |
| Administrative Controls | Procedural Safeguards. Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to the handling area. Do not work alone when handling hazardous materials.[3] Ensure all users are trained on the specific hazards and handling procedures. |
| Personal Protective Equipment (PPE) | Final Barrier. The specific ensemble of equipment required to protect the user from exposure should engineering or administrative controls fail. |
Core PPE Ensemble for this compound
The following PPE is mandatory for any procedure involving this compound. The rationale for each component is critical to ensuring compliance and understanding its protective limits.
Eye and Face Protection: Non-Negotiable
Due to the severe eye irritation risk (Hazard Statement H319), protection must be comprehensive.
-
Chemical Splash Goggles: These are the minimum requirement. Unlike standard safety glasses, goggles form a seal around the eyes, protecting against splashes, dust, and aerosols from all angles.[7][8]
-
Face Shield (Task-Dependent): When there is a significant risk of splashing—such as when transferring large volumes of a solution or reacting the material under pressure—a full-face shield must be worn in addition to chemical splash goggles. The goggles provide the primary seal, while the shield protects the rest of the face.[7][9]
Respiratory Protection: Guarding Against Inhalation
The compound's potential to cause respiratory irritation and harm upon inhalation (H332, H335) makes respiratory protection essential, particularly when handling the powder.
-
NIOSH-Certified N95 Respirator: For weighing and handling small quantities of the solid compound within a chemical fume hood, a properly fit-tested N95 respirator is the minimum requirement to protect against aerosolized powder.
-
Half-Mask or Full-Face Respirator: For larger quantities, or if there's a potential for significant aerosol generation, a half-mask or full-face respirator with appropriate cartridges (e.g., P100 particulate filters) should be used.[9][10] All respirator use must be in accordance with a formal respiratory protection program that includes medical evaluation and fit-testing.[9][11]
Hand Protection: Preventing Dermal Exposure
The compound is a known skin irritant (H315). The choice of glove is therefore a critical decision.
-
Nitrile Gloves: Nitrile is the preferred material for incidental contact with a wide range of chemicals and is superior to latex in this application.[11]
-
Double Gloving: When handling the solid or concentrated solutions, wearing two pairs of nitrile gloves is a prudent practice. This provides a significant safeguard against undetected pinholes or tears in the outer glove. If the outer glove becomes contaminated, it can be removed carefully, leaving the inner glove to protect the hand during the decontamination process.
-
Immediate Removal and Disposal: Never reuse disposable gloves.[7] If a glove is knowingly contaminated, remove it immediately using the proper technique (see Doffing Procedure), wash your hands, and don a new pair. Never wear gloves outside the laboratory area to prevent cross-contamination of common surfaces like doorknobs or keyboards.[7][12]
Body Protection: Shielding from Contamination
-
Laboratory Coat: A long-sleeved, properly fitting lab coat is mandatory. It should be kept fully fastened to protect your street clothes and skin.[11]
-
Chemical-Resistant Apron: For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[11]
-
Full-Body Protection: In the event of a large-scale spill cleanup or synthesis, disposable coveralls (e.g., Tychem) may be necessary to ensure full-body protection.[8][10]
-
Appropriate Attire: Long pants and closed-toe shoes are a fundamental requirement for entering any laboratory where chemicals are handled.[12][13]
Operational Plan: Safe Handling Protocols
Theory must translate into practice. The following step-by-step procedures integrate the use of engineering controls and PPE for a common laboratory task.
Weighing the Solid Compound
-
Preparation: Before retrieving the chemical, don all required PPE: lab coat, double nitrile gloves, and chemical splash goggles. Ensure the N95 respirator is properly fitted.
-
Engineering Control: Perform all weighing activities inside a chemical fume hood with the sash at the lowest practical height. Use a marble balance stone or similar to minimize vibrations.
-
Handling: Use a dedicated, clearly labeled spatula. Open the container slowly to avoid creating a "puff" of airborne powder. Transfer the desired amount to a tared container.
-
Cleanup: After weighing, securely close the primary container. Decontaminate the spatula and the balance area with an appropriate solvent (e.g., 70% ethanol), wiping with a disposable towel.
-
Disposal: All contaminated wipes and the outer pair of gloves are considered hazardous waste and must be disposed of in a designated, sealed waste container.
Procedural Workflows
Visualizing the correct sequence of actions is critical for safety, especially for routine tasks that can lead to complacency and for high-stress emergency situations.
PPE Donning and Doffing Sequence
Correctly putting on and, more importantly, taking off PPE is the most critical step in preventing self-contamination. The sequence is designed to ensure that the most contaminated items are removed first and that clean hands are used to remove the final pieces of equipment protecting the face and airways.
Caption: Workflow for donning and doffing PPE.
Emergency Response for Exposure or Spill
In the event of an emergency, a clear and immediate plan of action is essential.
Caption: Emergency response decision tree.
Decontamination and Disposal
Your responsibility does not end when the experiment is complete. Proper disposal is a critical safety and environmental issue.
-
PPE Disposal: All disposable PPE used while handling this compound, including gloves, respirator cartridges, and wipes, must be considered hazardous waste. Place them in a designated, sealed hazardous waste container for collection by your institution's Environmental Health & Safety (EHS) department.[5][14]
-
Chemical Disposal: Dispose of the chemical and any solutions containing it in accordance with all local, state, and federal regulations. Never dispose of this compound down the drain.[3][15] It must be collected in a properly labeled hazardous waste container.
-
Glassware Decontamination: Reusable glassware should be decontaminated by rinsing with a suitable solvent, which must also be collected as hazardous waste, before being washed through normal laboratory procedures.
By integrating a deep understanding of the specific hazards with a disciplined application of engineering controls and personal protective equipment, you create a robust culture of safety. This allows for the confident pursuit of scientific discovery while ensuring the health and safety of everyone in the laboratory.
References
- 1. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. research.arizona.edu [research.arizona.edu]
- 12. ethz.ch [ethz.ch]
- 13. csub.edu [csub.edu]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
